molecular formula C8H6N2 B1195905 Cinnoline CAS No. 253-66-7

Cinnoline

Katalognummer: B1195905
CAS-Nummer: 253-66-7
Molekulargewicht: 130.15 g/mol
InChI-Schlüssel: WCZVZNOTHYJIEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cinnoline is an azaarene that is the 1,2-diaza analogue of naphthalene. The parent of the class of cinnolines. It is a mancude organic heterobicyclic parent, a member of cinnolines, an azaarene and an ortho-fused heteroarene.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2/c1-2-4-8-7(3-1)5-6-9-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZVZNOTHYJIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179943
Record name Cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253-66-7
Record name Cinnoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CINNOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58374
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinnoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.423
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINNOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5KD6I506O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Cinnoline Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline, a bicyclic aromatic heterocycle also known as 1,2-benzodiazine, represents a privileged scaffold in medicinal chemistry.[1] Comprised of a benzene ring fused to a pyridazine ring, its structure is isomeric with other significant pharmacophores like quinoline and isoquinoline.[1] First synthesized in 1883 by V. Richter, the this compound nucleus was initially explored as a synthetic curiosity.[2] For over a century, it was believed to be a purely synthetic entity until the first natural derivative was isolated from Cichorium endivia in 2011.[1] This discovery, coupled with the vast therapeutic potential demonstrated by its synthetic derivatives, has solidified this compound's importance as a key building block in modern drug discovery. Its derivatives have been investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[2][3] This guide provides a comprehensive overview of the core synthesis methodologies, biological significance, and key experimental data related to the this compound scaffold.

Core Synthesis Methodologies

The construction of the this compound ring system can be achieved through several classical and modern synthetic strategies. The choice of method often depends on the desired substitution pattern on the heterocyclic core.

Classical Synthetic Routes:

  • Richter this compound Synthesis: This was the first reported synthesis of the this compound core. It involves the cyclization of an ortho-alkynyl aryldiazonium salt, typically generated in situ from the corresponding ortho-amino phenyl propiolic acid.[2][4]

  • Widman-Stoermer Synthesis: A versatile method for producing 4-substituted cinnolines, this reaction proceeds via the diazotization of an α-vinyl-aniline (or ortho-vinylaniline), followed by an intramolecular cyclization where the diazonium group is attacked by the carbon-carbon double bond.[5]

  • Borsche-Herbert Synthesis: This is a widely used method for preparing 4-hydroxycinnolines. The synthesis involves the diazotization of an ortho-aminoacetophenone, followed by an intramolecular cyclization of the resulting diazonium salt. The reaction is robust and generally provides high yields.[5]

  • Neber-Bossel Method: This classical approach is used for the synthesis of 3-hydroxycinnolines. It begins with the diazotization of a (2-aminophenyl)hydroxyacetate. The subsequent reduction of the diazonium salt yields a hydrazine intermediate that cyclizes upon heating in acid.

Modern Synthetic Routes:

In recent years, metal-catalyzed cross-coupling and cycloaddition reactions have emerged as powerful tools for this compound synthesis, offering novel pathways and access to diverse derivatives.[3] These methods often provide greater efficiency and functional group tolerance compared to classical approaches.

Synthesis Method Precursor(s) Key Transformation Product Type Typical Yields
Richter Synthesis o-Amino phenyl propiolic acidDiazotization & Cyclization4-Hydroxythis compound-3-carboxylic acidModerate
Widman-Stoermer o-VinylanilineDiazotization & Cyclization4-Substituted this compoundModerate to Good
Borsche-Herbert o-AminoacetophenoneDiazotization & Cyclization4-Hydroxythis compoundGood to Excellent (70-90%)[5]
Neber-Bossel (2-Aminophenyl)hydroxyacetateDiazotization, Reduction & Cyclization3-Hydroxythis compoundModerate (60-70%)

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxythis compound via Borsche-Herbert Synthesis

This protocol is a representative procedure based on the classical Borsche-Herbert reaction.

Objective: To synthesize 4-hydroxythis compound from 2'-aminoacetophenone.

Materials:

  • 2'-aminoacetophenone

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

  • Filtration apparatus

  • pH indicator paper

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2'-aminoacetophenone (1.0 eq) in a minimal amount of concentrated hydrochloric acid, cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the stirred mixture. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C.

    • Continue stirring the mixture in the ice bath for an additional 30 minutes after the addition is complete to ensure the formation of the diazonium salt is maximized. The resulting solution should be a clear, pale yellow.

  • Cyclization:

    • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Gently heat the mixture to 50-60 °C. The cyclization reaction is typically accompanied by the evolution of gas.

    • Maintain this temperature and continue stirring for 1-2 hours, or until the reaction is complete (as monitored by TLC).

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature. The product, 4-hydroxythis compound, should precipitate out of the acidic solution.

    • Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water to remove residual acid.

    • To purify, the crude solid can be re-dissolved in a dilute aqueous solution of sodium hydroxide.

    • Filter the basic solution to remove any insoluble impurities.

    • Carefully re-precipitate the purified product by acidifying the filtrate with hydrochloric acid until the solution is neutral or slightly acidic (pH ~6-7).

    • Collect the purified 4-hydroxythis compound by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Biological Activity and Signaling Pathways

This compound derivatives exhibit a remarkable breadth of pharmacological activities.[1] This versatility has made the this compound scaffold a focal point for developing novel therapeutic agents against various diseases.

  • Anticancer Activity: Numerous this compound derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines. One of the key mechanisms involves the inhibition of protein kinases crucial for cancer cell survival and proliferation, such as Phosphoinositide 3-kinase (PI3K).

  • Antimicrobial Activity: The scaffold is a common feature in compounds developed to combat bacterial and fungal infections. Cinoxacin is a known this compound-based antibacterial agent used for urinary tract infections.[1] Halogen-substituted derivatives, in particular, have shown potent activity against various pathogenic strains.[1][2]

  • Anti-inflammatory Activity: this compound derivatives have been synthesized and evaluated as anti-inflammatory agents, with some compounds showing efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[2][6]

  • Other Activities: The therapeutic potential of cinnolines extends to antimalarial, anxiolytic, analgesic, and antihypertensive applications.[1]

Signaling Pathway: PI3K/Akt Inhibition

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Certain this compound derivatives have been identified as potent PI3K inhibitors, effectively blocking the downstream signaling cascade and inducing apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Apoptosis Apoptosis Downstream->Apoptosis Inhibition of Inhibitor This compound-Based PI3K Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of a this compound-based PI3K inhibitor.

Quantitative Biological Data

The therapeutic potential of the this compound scaffold is underscored by quantitative data from numerous biological assays. The following tables summarize the activity of representative this compound derivatives across different therapeutic areas.

Compound Class Target/Organism Activity Metric Potency Reference
PI3K Inhibitors PI3KαIC₅₀0.264 µM[1]
Antiprotozoal P. falciparumEC₅₀0.003 µM[1]
Antiprotozoal L. majorEC₅₀0.24 µM[1]
Antifungal A. nigerMIC6.25-25 µg/mL[1]
Antifungal C. albicansMIC12.5-50 µg/mL[1]
Antibacterial B. subtilis (G+)MIC12.5-50 µg/mL[1]
Antibacterial P. aeruginosa (G-)MIC12.5-50 µg/mL[1]

IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration. MIC: Minimum inhibitory concentration.

Drug Discovery Workflow

The discovery and development of novel this compound-based therapeutic agents follow a structured, multi-stage process. This workflow integrates chemical synthesis with biological screening to identify and optimize lead compounds.

Cinnoline_Workflow start Target Identification & Validation design Scaffold Selection (this compound Core) & In Silico Design start->design synthesis Chemical Synthesis of this compound Library design->synthesis screening High-Throughput Biological Screening (e.g., Enzyme/Cell Assays) synthesis->screening hit_id Hit Identification screening->hit_id hit_id->design No Hits sar Structure-Activity Relationship (SAR) Studies hit_id->sar Potent Compounds lead_opt Lead Optimization (ADMET Properties) sar->lead_opt lead_opt->synthesis Iterative Resynthesis preclinical Preclinical Studies (In Vivo Models) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A general workflow for the discovery and development of this compound-based drugs.

Conclusion

The this compound scaffold has transitioned from a historical chemical curiosity to a cornerstone of modern medicinal chemistry. Its synthetic accessibility, coupled with the diverse and potent biological activities of its derivatives, ensures its continued relevance in the quest for novel therapeutics. The ongoing development of innovative synthetic methodologies will further expand the chemical space around the this compound core, paving the way for the discovery of next-generation drugs with enhanced efficacy and optimized pharmacokinetic profiles. For researchers in drug development, the this compound nucleus remains a fertile ground for innovation and a promising scaffold for addressing unmet medical needs.

References

The Structure-Activity Relationship of Cinnoline Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cinnoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Derivatives of this core have been extensively investigated as potent inhibitors of key cellular targets, particularly in oncology. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their roles as inhibitors of Phosphoinositide 3-kinases (PI3Ks) and Topoisomerase I. This document summarizes critical quantitative data, presents detailed experimental protocols for synthesis and biological evaluation, and visualizes the complex signaling pathways involved to facilitate ongoing research and development in this promising area of drug discovery.

Introduction: The this compound Scaffold

This compound (1,2-benzodiazine) is a nitrogen-containing heterocyclic compound that has garnered significant attention for its versatile pharmacological profile.[1] Its derivatives have been reported to possess anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The rigid bicyclic structure of this compound serves as an excellent foundation for the development of targeted therapies, allowing for precise modification of substituents to optimize potency, selectivity, and pharmacokinetic properties. This guide will focus on two critical areas where this compound derivatives have shown significant promise: the inhibition of the PI3K/Akt signaling pathway and the targeting of Topoisomerase I, both crucial for cancer progression.

Structure-Activity Relationship (SAR) of this compound Derivatives

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these relationships is critical for designing next-generation inhibitors with improved efficacy and safety profiles.

This compound Derivatives as PI3K Inhibitors

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer, controlling cell growth, proliferation, and survival.[3] this compound-based compounds have been developed as potent PI3K inhibitors, with SAR studies revealing key structural requirements for activity.

A notable series of derivatives is based on the 4-oxo-1,4-dihydrothis compound-3-carboxamide scaffold. The primary points of modification are the N-1 position of the this compound ring and the amide moiety at the C-3 position.

Key SAR Insights for PI3K Inhibition:

  • Amide Substituent: The nature of the substituent on the C-3 carboxamide is crucial for potency. Aromatic and heteroaromatic rings are generally favored. For instance, substitution with a 3-methoxyphenyl group often confers potent activity.

  • N-1 Position: Small alkyl groups at the N-1 position are well-tolerated.

  • C-6/C-7 Positions: Substitution at the C-6 and C-7 positions of the benzene ring of the this compound core can be used to modulate solubility and other physicochemical properties.

The following tables summarize the quantitative SAR data for a series of this compound derivatives as PI3K inhibitors and their corresponding antiproliferative activity in various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound Derivatives against PI3K Isoforms [4][5]

Compound IDR Group (at C-3 Amide)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)
1a 3-Methoxyphenyl527714
1b 4-Fluorophenyl12451530
1c Pyridin-3-yl8331022
1d Thiophen-2-yl25893565

Table 2: Antiproliferative Activity of this compound-Based PI3K Inhibitors [4][5]

Compound IDHCT116 (Colon) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
1a 0.2642.041.14
1b 0.5313.152.58
1c 0.3152.551.89
1d 1.255.674.32
Dibenzo[c,h]cinnolines as Topoisomerase I Inhibitors

Topoisomerase I (Top1) is a nuclear enzyme that resolves DNA torsional stress during replication and transcription. Inhibitors that trap the Top1-DNA cleavage complex lead to cytotoxic DNA double-strand breaks. Dibenzo[c,h]cinnolines, which are aza-analogues of the known Top1-targeting benzo[i]phenanthridines, have demonstrated potent anticancer activity.[6]

Key SAR Insights for Topoisomerase I Inhibition: [7]

  • D-Ring Substitution: A methylenedioxy group on the D-ring (positions 8,9) is critical for activity. Replacing it with methoxy, benzyloxy, or hydroxy groups leads to a significant loss of potency.

  • A-Ring Substitution: The presence of 2,3-dimethoxy substituents on the A-ring is a crucial structural feature for maintaining both Top1-targeting activity and cytotoxicity.

  • Comparison to Analogues: Dibenzo[c,h]this compound derivatives generally exhibit more potent Top1-targeting activity and cytotoxicity compared to similarly substituted benzo[i]phenanthridines.[6]

Table 3: Cytotoxicity of Dibenzo[c,h]this compound Derivatives [6]

Compound IDCore StructureSubstituentsRPMI8402 (Lymphoblast) IC₅₀ (nM)
2a Dibenzo[c,h]this compound2,3-Dimethoxy-8,9-methylenedioxy70
2b Dibenzo[c,h]this compound2,3-Dimethoxy> 1000
2c Dibenzo[c,h]this compound8,9-Methylenedioxy> 1000
2d (ref) Benzo[i]phenanthridine2,3-Dimethoxy-8,9-methylenedioxy400

Key Signaling Pathways

This compound derivatives exert their effects by modulating critical intracellular signaling pathways. Visualizing these pathways is essential for understanding their mechanism of action.

The PI3K/Akt Signaling Pathway

This pathway is activated by receptor tyrosine kinases (RTKs). Upon activation, PI3K phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate Akt. Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. This compound derivatives act as inhibitors of the PI3K catalytic subunit, thereby blocking this entire cascade.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Survival, Proliferation, Growth mTORC1->Downstream Promotes GF Growth Factor GF->RTK Binds This compound This compound Derivative (Inhibitor) This compound->PI3K Inhibits

Diagram of the PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.
Topoisomerase I Mechanism of Action

Topoisomerase I relieves DNA supercoiling by creating a transient single-strand break, allowing the DNA to rotate, and then religating the break. Dibenzo[c,h]this compound derivatives act as poisons, stabilizing the covalent "cleavage complex" formed between Top1 and DNA. This stabilization prevents religation, and the collision of a replication fork with this complex leads to a cytotoxic double-strand break.

Topoisomerase_Workflow cluster_process Topoisomerase I Catalytic Cycle Supercoiled_DNA Supercoiled DNA Top1_Binding Top1 Binds DNA Supercoiled_DNA->Top1_Binding Cleavage_Complex Top1-DNA Cleavage Complex Formed (Transient) Top1_Binding->Cleavage_Complex DNA_Rotation DNA Strand Rotation Cleavage_Complex->DNA_Rotation DSB Replication Fork Collision & Double-Strand Break (Cytotoxicity) Cleavage_Complex->DSB Religation DNA Religation DNA_Rotation->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA DBC Dibenzo[c,h]this compound (Inhibitor) DBC->Cleavage_Complex Stabilizes & Prevents Religation

Workflow of Topoisomerase I inhibition by Dibenzo[c,h]this compound derivatives.

Detailed Experimental Protocols

The following protocols provide standardized methods for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Procedure for 4-Oxo-1,4-dihydrothis compound-3-carboxamides

This protocol outlines a representative multi-step synthesis.

Step 1: Diazotization of an Appropriately Substituted 2-Aminoacetophenone

  • Dissolve the substituted 2-aminoacetophenone (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

Step 2: this compound Ring Formation (Richter Synthesis Variant)

  • In a separate flask, prepare a solution of a suitable cyclizing agent (e.g., ethyl acetoacetate) and a base (e.g., sodium ethoxide) in ethanol.

  • Slowly add the cold diazonium salt solution to the cyclizing agent mixture.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture, neutralize with acid, and collect the precipitated 4-hydroxythis compound-3-carboxylate ester by filtration.

Step 3: Saponification

  • Suspend the ester from Step 2 in an aqueous solution of sodium hydroxide (2N).

  • Heat the mixture to reflux for 2 hours until the ester is fully hydrolyzed.

  • Cool the solution and acidify with HCl to precipitate the 4-hydroxythis compound-3-carboxylic acid. Filter and dry the product.

Step 4: Amide Coupling

  • Suspend the carboxylic acid from Step 3 (1.0 eq) in an anhydrous solvent such as DMF.

  • Add a coupling agent like HBTU (1.1 eq) and a non-nucleophilic base like triethylamine (2.5 eq).

  • Add the desired amine (e.g., 3-methoxyaniline, 1.2 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final carboxamide derivative by silica gel column chromatography.

In Vitro PI3K Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction; a higher luminescence signal indicates greater inhibition.

  • Compound Preparation: Prepare a 10-point serial dilution of the test this compound derivative in DMSO, starting from a 10 mM stock.

  • Reaction Setup: In a white, opaque 96-well plate, add 5 µL of kinase assay buffer, 1 µL of the diluted test compound, and 2 µL of the desired recombinant PI3K isoform (e.g., PI3Kα). Include appropriate positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate Reaction: Add 2 µL of a substrate/ATP mixture (containing PIP2 substrate and ATP at its Kₘ concentration for the enzyme) to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

  • Measurement: Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

In Vitro Topoisomerase I Inhibition Assay (DNA Relaxation)[1]

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

  • Reaction Setup: On ice, prepare a series of 1.5-mL microcentrifuge tubes. To each tube, add 2 µL of 10x Topoisomerase I reaction buffer, 200 ng of supercoiled plasmid DNA (e.g., pHOT1), and the test dibenzo[c,h]this compound derivative at various concentrations.

  • Enzyme Addition: Add a pre-determined amount of purified human Topoisomerase I enzyme to each tube. The amount should be just enough to completely relax the plasmid in the absence of an inhibitor.

  • Incubation: Incubate the reactions for 30 minutes at 37°C.

  • Termination: Stop the reaction by adding 5 µL of 5x loading dye containing SDS and proteinase K. The SDS traps the cleavage complex, and the proteinase K digests the enzyme.

  • Electrophoresis: Load the entire content of each tube onto a 1.0% agarose gel. Run the gel at a constant voltage until the dye front has migrated approximately 75% of the gel length.

  • Visualization: Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV illumination.

  • Analysis: Supercoiled DNA migrates faster than relaxed or nicked DNA. A potent inhibitor will prevent the conversion of the fast-migrating supercoiled band into the slower-migrating relaxed band. An inhibitor that acts as a poison will also show an increase in the intermediate-migrating nicked (open-circular) DNA band.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of targeted therapeutics. Structure-activity relationship studies have provided clear guidance for the design of potent inhibitors of PI3K and Topoisomerase I. The 4-oxo-1,4-dihydrothis compound-3-carboxamide core is a validated starting point for novel PI3K inhibitors, while the dibenzo[c,h]this compound framework is a potent Top1-targeting chemotype.

Future research should focus on optimizing the pharmacokinetic properties of these derivatives, including solubility, metabolic stability, and oral bioavailability. The exploration of novel substitutions on the this compound ring system may lead to inhibitors with enhanced selectivity for specific PI3K isoforms or improved activity against drug-resistant cancer cell lines. The detailed protocols provided herein offer a robust framework for the synthesis and evaluation of these next-generation this compound-based drug candidates.

References

The Anomaly of Nature: A Technical Guide to the Natural Sources of Cinnoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction: The cinnoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of significant interest within medicinal chemistry and drug development. Synthetic derivatives of this compound have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. However, the natural world has been conspicuously silent regarding this particular molecular framework. For decades, the this compound ring system was considered a product of synthetic chemistry alone. This paradigm shifted in 2011 with the landmark discovery of the first and, to date, only naturally occurring this compound derivative. This guide provides an in-depth technical overview of this singular natural source, detailing the compound's origins, the protocols for its isolation, and its physicochemical characterization, offering a crucial reference for researchers in natural products, pharmacology, and synthetic biology.

The Sole Natural Source: Cichorium endivia L.

Contrary to the wide distribution of other alkaloid classes, this compound compounds are exceptionally rare in nature. As of the latest literature, only one natural source has been identified.

  • Organism: Cichorium endivia L. (Endive), a leafy vegetable belonging to the Asteraceae family.

  • Compound: 2-furanmethanol-(5′→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline.

  • Context of Discovery: The compound was isolated during an investigation into the in vitro and in vivo hepatoprotective properties of an extract from Cichorium endivia.[1][2][3] This discovery highlighted that even well-studied organisms can still yield novel chemical entities. Prior to this finding, no this compound derivatives had ever been reported from a natural source.[3]

Quantitative Data and Physicochemical Properties

The isolation of this novel this compound derivative was characterized by comprehensive spectroscopic analysis. The key data are summarized below for reference.

PropertyData
Compound Name 2-furanmethanol-(5′→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline
Natural Source Cichorium endivia L.
Molecular Formula C₁₈H₁₄N₂O₂
Appearance Yellowish Oil
Mass Spectrometry ESI-MS m/z: 313.1 [M+Na]⁺, 291.1 [M+H]⁺; HR-ESI-MS m/z: 291.1128 [M+H]⁺ (Calculated for C₁₈H₁₅N₂O₂: 291.1128)
¹H-NMR (CD₃OD, 400 MHz) δ: 8.44 (1H, d, J = 8.0 Hz), 7.82 (1H, d, J = 8.0 Hz), 7.74 (1H, t, J = 8.0 Hz), 7.60 (1H, t, J = 8.0 Hz), 7.42 (1H, s), 6.40 (1H, d, J = 4.0 Hz), 6.35 (1H, d, J = 4.0 Hz), 4.60 (2H, s), 3.85 (1H, m), 3.40 (1H, m), 2.95 (1H, m), 2.50 (1H, m)
¹³C-NMR (CD₃OD, 100 MHz) δ: 153.3, 152.8, 143.2, 142.6, 139.8, 131.2, 130.5, 129.8, 128.7, 125.4, 124.6, 110.8, 108.2, 57.6, 45.2, 35.8, 31.5, 25.9

Experimental Protocols: Isolation and Purification

The following is a detailed methodology for the extraction and isolation of 2-furanmethanol-(5′→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline from Cichorium endivia. This protocol is based on the original discovery and employs standard chromatographic techniques.

3.1 Plant Material and Extraction

  • Plant Material: Whole plants of Cichorium endivia L. were collected, dried, and pulverized to a fine powder.

  • Initial Extraction: The powdered plant material (5.0 kg) was extracted three times with 95% ethanol (EtOH) at room temperature.

  • Concentration: The resulting ethanol extracts were combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract (approx. 450 g).

3.2 Solvent Partitioning and Fractionation

  • Suspension: The crude extract was suspended in water (H₂O).

  • Liquid-Liquid Extraction: The aqueous suspension was successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH) to separate compounds based on polarity.

  • Fraction Selection: The ethyl acetate (EtOAc) soluble fraction (approx. 65 g) was selected for further chromatographic separation based on preliminary bioassays or TLC profiling.

3.3 Chromatographic Purification

  • Silica Gel Column Chromatography:

    • The EtOAc fraction was subjected to column chromatography on a silica gel column (200-300 mesh).

    • A gradient elution was performed using a solvent system of chloroform-methanol (CHCl₃-MeOH), starting from 100:0 and gradually increasing the polarity to 8:2 (v/v).

    • Fractions were collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar profiles were pooled together.

  • Sephadex LH-20 Column Chromatography:

    • The target fractions obtained from the silica gel column were further purified using a Sephadex LH-20 column.

    • Elution was carried out with methanol (MeOH) to remove smaller impurities and phenolic compounds.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Final purification was achieved using a preparative HPLC system equipped with an ODS (C18) column.

    • An isocratic or gradient elution with a mobile phase consisting of methanol and water (e.g., 70% MeOH in H₂O) was used to isolate the pure compound, 2-furanmethanol-(5′→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline.

3.4 Structure Elucidation

The structure of the isolated pure compound was determined using a combination of spectroscopic methods, including:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the exact mass and molecular formula.

  • One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy to establish the connectivity and stereochemistry of the molecule.

Visualized Workflows and Structures

The following diagrams, generated using Graphviz, illustrate the key relationships and processes described in this guide.

G Classification of this compound Sources This compound This compound Compounds Natural Natural Sources This compound->Natural Synthetic Synthetic Derivatives This compound->Synthetic Plant Cichorium endivia L. Natural->Plant Extremely Rare Compound 2-furanmethanol- (5′→11)-1,3-cyclopentadiene- [5,4-c]-1H-cinnoline Plant->Compound Sole Isolated Example G Isolation Workflow for Natural this compound cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification plant Dried Cichorium endivia Powder extract 95% EtOH Extraction plant->extract crude Crude Extract extract->crude partition Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) crude->partition etoac_fraction Ethyl Acetate (EtOAc) Fraction partition->etoac_fraction silica Silica Gel Column (CHCl₃-MeOH Gradient) etoac_fraction->silica sephadex Sephadex LH-20 Column (MeOH Elution) silica->sephadex hplc Preparative HPLC (C18, MeOH-H₂O) sephadex->hplc pure_compound Pure this compound Derivative hplc->pure_compound

References

The Pharmacological Profile of Cinnoline Heterocycles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to other biologically important frameworks like quinoline and isoquinoline has made it an attractive starting point for the design of novel therapeutic agents.[2] Synthetic molecules incorporating the this compound nucleus have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[3] This technical guide provides an in-depth overview of the pharmacological profile of this compound derivatives, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action to support researchers, scientists, and drug development professionals.

Anticancer Activity

This compound derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human tumor cell lines. Their mechanisms of action are diverse, primarily involving the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as protein kinases and topoisomerases.[3][4]

Mechanism of Action: Kinase Inhibition

A primary strategy in modern oncology is the targeting of protein kinases, which are often dysregulated in cancer. This compound derivatives have been successfully developed as potent inhibitors of several critical kinases, including Phosphoinositide 3-kinases (PI3Ks), Leucine-rich repeat kinase 2 (LRRK2), and the c-Met receptor tyrosine kinase.[4][5]

Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several series of this compound derivatives have been identified as potent PI3K inhibitors, displaying nanomolar inhibitory activities.[4][6]

Below is a diagram illustrating the interruption of the PI3K/Akt signaling pathway by a representative this compound-based inhibitor.

PI3K_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Growth & Survival mTOR->Proliferation This compound This compound Inhibitor This compound->PI3K Inhibition

Figure 1. this compound-mediated inhibition of the PI3K/Akt signaling pathway.

c-Met and LRRK2 Inhibition: this compound derivatives have also been developed as inhibitors of other important kinases. For instance, certain 4-(2-fluorophenoxy)quinoline derivatives featuring a 4-oxo-1,4-dihydrothis compound-3-carboxamide moiety have shown potent c-Met kinase inhibition with IC50 values in the nanomolar range.[5][7] Additionally, a series of this compound-3-carboxamides were discovered to be potent inhibitors of both wild-type and mutant LRRK2 kinase, a target implicated in Parkinson's disease but also of interest in oncology.[8]

Quantitative Data: Anticancer Activity

The antiproliferative and enzyme inhibitory activities of various this compound derivatives are summarized below.

Table 1: Antiproliferative Activity of this compound Derivatives (IC50, µM)

Compound ClassCancer Cell LineCancer TypeIC50 (µM)Reference
Dihydrobenzo[h]this compound-5,6-dioneKBEpidermoid Carcinoma0.56[5]
Dihydrobenzo[h]this compound-5,6-dioneHep-G2Hepatoma Carcinoma0.77[5]
PI3K Inhibitor (Compound 25)HCT116Colon Carcinoma0.264[6]
PI3K Inhibitor (Compound 25)A549Lung Carcinoma2.04[6]
PI3K Inhibitor (Compound 25)MCF-7Breast Adenocarcinoma1.14[6]

Table 2: Kinase Inhibitory Activity of this compound Derivatives (IC50, nM)

Compound ClassKinase TargetIC50 (nM)Reference
4-oxo-1,4-dihydrothis compound-3-carboxamidec-Met0.59[7]
PI3K Inhibitor SeriesPI3KαNanomolar range[6]
This compound-3-carboxamide SeriesLRRK2 (wild-type & mutant)Potent inhibition noted[8]

Antimicrobial Activity

The this compound scaffold is a key component of cinoxacin, a known antibacterial agent used for urinary tract infections, highlighting the potential of this heterocycle in developing new antimicrobial drugs.[3] Research has expanded to create novel this compound derivatives with broad-spectrum activity against various bacterial and fungal pathogens.

Structure-Activity Relationship

Structure-activity relationship (SAR) studies have provided valuable insights for designing potent antimicrobial cinnolines. For instance, the introduction of an electron-withdrawing substituent on the phenyl group of certain this compound derivatives was associated with increased activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria.[3] Furthermore, this compound derivatives bearing a sulphonamide moiety have shown significant activity, with halogen-substituted versions being particularly potent.[3]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency.

Table 3: Antimicrobial Activity of this compound Derivatives (MIC, µg/mL)

Compound ClassBacterial StrainMIC (µg/mL)Reference
4-aminothis compound-3-carboxamidesV. cholera, E. coli, B. subtilis6.25 - 25[9]
4-aminothis compound-3-carboxamidesK. pneumoniae, S. aureus6.25 - 25[9]
Pyrazolo[4,3-c]cinnolines (Cmpd 4e)E. coli12.5[10]
Pyrazolo[4,3-c]cinnolines (Cmpd 4i)E. coli12.5[10]
Pyrazolo[4,3-c]cinnolines (Cmpd 4e)S. aureus25[10]
Pyrazolo[4,3-c]cinnolines (Cmpd 4i)S. aureus25[10]
Pyrazolo[4,3-c]cinnolines (Cmpd 4e)P. aeruginosa12.5[10]
Pyrazolo[4,3-c]cinnolines (Cmpd 4i)P. aeruginosa12.5[10]

Anti-inflammatory and Other Activities

Beyond anticancer and antimicrobial effects, this compound derivatives have been investigated for their anti-inflammatory, analgesic, and CNS-related activities.[3]

  • Anti-inflammatory Activity: Cinnolines bearing a pyrazoline ring and electron-donating groups have demonstrated notable anti-inflammatory properties.[3] The carrageenan-induced rat paw edema model is a standard in vivo assay used to evaluate this activity.[11] For example, a this compound fused Mannich base at a 50 mg/kg dose level showed anti-inflammatory activity comparable to the standard drug celecoxib (20 mg/kg).[9]

  • CNS Activity: Certain 4-aminothis compound-3-carboxamide derivatives have been reported as potent inhibitors of LRRK2 kinase, a key target in Parkinson's disease research, and have shown excellent CNS penetration. Other derivatives have been explored for anxiolytic and analgesic properties.[3]

Experimental Protocols & Workflows

Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are representative methodologies for evaluating the key pharmacological activities of this compound derivatives.

General Workflow for Screening this compound Derivatives

The process of identifying and characterizing pharmacologically active this compound compounds typically follows a structured workflow from initial synthesis to in-depth biological evaluation.

References

Synthesis of Novel Cinnoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, represents a privileged scaffold in medicinal chemistry. The inherent structural features of the this compound nucleus have made it an attractive target for the development of novel therapeutic agents across a spectrum of diseases. This compound derivatives have demonstrated a wide range of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2] This technical guide provides a comprehensive overview of the synthesis of novel this compound derivatives, detailing key experimental protocols, presenting quantitative biological data, and visualizing relevant signaling pathways and experimental workflows.

Core Synthetic Methodologies

The synthesis of the this compound core and its derivatives can be achieved through several classical and modern synthetic strategies. This section details the experimental protocols for some of the most fundamental and widely used methods.

Classical Synthesis Methods

The Richter synthesis is a foundational method for producing 4-hydroxythis compound derivatives from o-aminophenylpropiolic acids.[3]

Experimental Protocol: Synthesis of 4-Hydroxythis compound-3-carboxylic Acid

  • Step 1: Diazotization: A solution of o-aminophenylpropiolic acid (1 eq) in dilute hydrochloric acid is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.

  • Step 2: Cyclization: The cold diazonium salt solution is then gently warmed to 70 °C in a water bath. The cyclization reaction is typically allowed to proceed for 1-2 hours, during which the 4-hydroxythis compound-3-carboxylic acid precipitates from the solution.

  • Step 3: Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and then recrystallized from a suitable solvent, such as ethanol or acetic acid, to yield the purified product.

The Widman-Stoermer synthesis provides a route to 4-substituted cinnolines through the cyclization of diazotized α-vinyl-anilines.[4][5]

Experimental Protocol: Synthesis of a 4-Methylthis compound Derivative

  • Step 1: Diazotization: The starting o-amino-α-methylstyrene (1 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. An aqueous solution of sodium nitrite (1.1 eq) is added dropwise, keeping the temperature below 5 °C. The mixture is stirred for 30 minutes.

  • Step 2: Cyclization: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours (typically 4-6 hours). The progress of the cyclization is monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification: The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, such as dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-methylthis compound derivative.

The Borsche-Herbert synthesis is a versatile method for the preparation of 4-hydroxycinnolines from o-aminoacetophenones.[6]

Experimental Protocol: Synthesis of 6-Bromo-4-hydroxythis compound

  • Step 1: Diazotization: 2'-Amino-5'-bromoacetophenone (1 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in cold water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.

  • Step 2: Cyclization: The reaction mixture is then heated to 50-60 °C for 1-2 hours to facilitate cyclization, leading to the precipitation of 6-bromo-4-hydroxythis compound.

  • Step 3: Isolation: The mixture is cooled to room temperature, and the solid product is collected by vacuum filtration. The solid is washed with cold water and a small amount of cold ethanol and then dried under vacuum.

Modern Catalytic Methods

Recent advances in organic synthesis have introduced more efficient and versatile metal-catalyzed methods for the construction of the this compound scaffold.

Copper catalysis has been effectively employed for the synthesis of functionalized cinnolines through tandem C-N bond formation.

Experimental Protocol: Synthesis of Functionalized Cinnolines

  • Reaction Setup: A mixture of the corresponding arylhydrazine (1 eq), an alkyne (1.2 eq), a copper catalyst such as CuI (10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2 eq) in a suitable solvent (e.g., DMF) is placed in a sealed reaction vessel.

  • Reaction Conditions: The reaction mixture is heated at a specified temperature (typically 80-120 °C) for a period of 12-24 hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Quantitative Data Presentation

The following tables summarize the biological activity of representative novel this compound derivatives.

Anticancer Activity of this compound Derivatives
Compound IDTargetCell LineIC₅₀ (µM)Reference
25 PI3KHCT1160.264[7]
A5492.04[7]
MCF-71.14[7]
2c PI3KMCF-70.85[8]
UO-311.5[8]
A5492.1[8]
Pyrazolo[4,3-c]this compound 4d COX-2--[9]
Pyrazolo[4,3-c]this compound 4l COX-2--[9]
Antimicrobial Activity of this compound Derivatives
Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
CN-7 E. coli12.5[10]
CN-11 M. tuberculosis H37Rv12.5[10]
CN-12 M. tuberculosis H37Rv12.5[10]
Pyrazolo[4,3-c]this compound 4i E. coli-[9]
P. aeruginosa-[9]
S. aureus-[9]

Experimental Protocols for Biologically Active Derivatives

This section provides more detailed synthetic procedures for selected biologically active this compound derivatives.

Synthesis of 6-Bromo-4-chlorothis compound

This intermediate is crucial for the synthesis of various 4-substituted this compound derivatives.

  • Procedure: A mixture of 6-bromo-4-hydroxythis compound (1 eq) and phosphorus oxychloride (POCl₃, 5-10 eq) is heated to reflux (approximately 110 °C) for 3-6 hours. The excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to yield 6-bromo-4-chlorothis compound.[6]

Synthesis of 4-Aminothis compound-3-carboxamide Derivatives

These compounds have shown significant antimicrobial activity.

  • Step 1: Synthesis of Substituted Phenyl Hydrazono (cyano) Acetamide: Aniline derivatives are diazotized with sodium nitrite in hydrochloric acid at 0-5 °C. The resulting diazonium salt is then coupled with cyanoacetamide in the presence of sodium acetate.

  • Step 2: Intramolecular Cyclization to 4-Aminothis compound-3-carboxamide: The phenyl hydrazono (cyano) acetamide is cyclized in the presence of anhydrous aluminum chloride in chlorobenzene under reflux to yield the 4-aminothis compound-3-carboxamide.[11]

Synthesis of Pyrazolo[4,3-c]this compound Derivatives

These derivatives have demonstrated both anti-inflammatory and antibacterial activities.[9][12]

  • Procedure: A mixture of a 3-acetylthis compound derivative (1 eq), an aromatic acid hydrazide (1.2 eq), and a catalytic amount of concentrated hydrochloric acid in anhydrous 1,4-dioxane is refluxed for 12-18 hours. After cooling, the reaction mixture is poured into ice water, and the precipitated product is filtered, washed with water, and purified by recrystallization.[12]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their synthesis and evaluation.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound Derivatives This compound->PI3K inhibit

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.

EGFR_HER2_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization EGFR->Dimerization HER2 HER2 HER2->Dimerization AutoP Autophosphorylation Dimerization->AutoP Ras Ras AutoP->Ras PI3K PI3K AutoP->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation This compound This compound Derivatives This compound->EGFR inhibit This compound->HER2 inhibit Experimental_Workflow Start Starting Materials (e.g., anilines, alkynes) Synthesis Synthesis of this compound Derivatives (e.g., Richter, Widman-Stoermer, Metal-Catalyzed) Start->Synthesis Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Evaluation Biological Evaluation (Anticancer Assays, Antimicrobial Assays) Characterization->Evaluation Data Data Analysis (IC50, MIC determination) Evaluation->Data

References

A Technical Guide to the Biological Activities of Cinnoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cinnoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive review of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as an in-depth resource for researchers and professionals in drug discovery and development.

Anticancer Activity

This compound derivatives have exhibited significant potential as anticancer agents, operating through various mechanisms of action, including the inhibition of key enzymes involved in cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against a range of cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Dihydrobenzo[h]this compound-5,6-dione with 4-NO2C6H4 substituentKB (epidermoid carcinoma)0.56[1]
Dihydrobenzo[h]this compound-5,6-dione with 4-NO2C6H4 substituentHep-G2 (hepatoma carcinoma)0.77[1]
This compound Derivative 25 (PI3K inhibitor)HCT116 (Colon Carcinoma)0.264[2]
This compound Derivative 25 (PI3K inhibitor)A549 (Lung Carcinoma)2.04[2]
This compound Derivative 25 (PI3K inhibitor)MCF-7 (Breast Adenocarcinoma)1.14[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., HCT116, A549, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Stock solutions of the this compound derivatives are prepared in DMSO and then serially diluted with culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds. A vehicle control (containing the same concentration of DMSO) and a positive control (a known anticancer drug) are also included. The plates are then incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Inhibition

This compound derivatives have been identified as inhibitors of several protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer.

PI3K/Akt Signaling Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key pathway that promotes cell survival and proliferation. Certain this compound derivatives have been shown to inhibit PI3K, thereby blocking downstream signaling.[2][3]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Downstream Cell Survival, Proliferation, Growth mTORC1->Downstream This compound This compound Derivative This compound->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. This compound derivatives have been reported to act as topoisomerase I inhibitors, leading to DNA damage and apoptosis in cancer cells.[4]

Topoisomerase_Inhibition cluster_DNA DNA Replication Fork DNA_ds Double-stranded DNA TopoisomeraseI Topoisomerase I DNA_ds->TopoisomeraseI binds to DNA_ss Single-strand break DNA_relegated Re-ligated DNA DNA_ss->DNA_relegated re-ligates TopoisomeraseI->DNA_ss creates Cleavable_Complex Covalent Topo I-DNA 'Cleavable Complex' TopoisomeraseI->Cleavable_Complex forms This compound This compound Derivative This compound->Cleavable_Complex stabilizes DNA_damage DNA Damage & Apoptosis Cleavable_Complex->DNA_damage leads to

Caption: Mechanism of topoisomerase I inhibition by this compound derivatives.

While specific data for a broad range of other kinase targets for this compound derivatives is limited, some studies have reported inhibitory activity against LRRK2 and c-Met.[1] Further research is warranted to explore the full spectrum of kinase inhibition by this versatile scaffold.

Antimicrobial Activity

This compound derivatives have demonstrated promising activity against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of various this compound derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation).

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyrazolo[4,3-c]this compound derivative 4e E. coli12.5[5]
Pyrazolo[4,3-c]this compound derivative 4i E. coli12.5[5]
Pyrazolo[4,3-c]this compound derivative 4e S. aureus25[5]
Pyrazolo[4,3-c]this compound derivative 4i S. aureus25[5]
Pyrazolo[4,3-c]this compound derivative 4e P. aeruginosa12.5[5]
Pyrazolo[4,3-c]this compound derivative 4i P. aeruginosa12.5[5]
This compound derivative CN-7 E. coli12.5[6]
This compound derivative 11 M. tuberculosis H37Rv12.5[6]
This compound derivative 12 M. tuberculosis H37Rv12.5[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.

Materials:

  • This compound derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the inoculum is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

  • Serial Dilution of Compounds: The this compound derivatives are serially diluted in the appropriate broth medium in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anti-inflammatory Activity

Several this compound derivatives have been shown to possess anti-inflammatory properties, as demonstrated in preclinical models of inflammation.

Quantitative Anti-inflammatory Activity Data

The following table presents the in vivo anti-inflammatory activity of this compound derivatives in the carrageenan-induced rat paw edema model, expressed as the percentage of edema inhibition.

Compound/DerivativeDose (mg/kg)% Inhibition of Paw EdemaReference
This compound fused Mannich base 1 2020.1[7]
This compound fused Mannich base 1 5058.1[7]
This compound fused Mannich base 4 2042.3[7]
This compound fused Mannich base 4 5085.9[7]
Pyrazolo[4,3-c]this compound derivative 4d -74.67[5]
Pyrazolo[4,3-c]this compound derivative 4l -80.01[5]
This compound with pyrazoline 5a -58.50[8]
This compound with pyrazoline 5d -55.22[8]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.

Materials:

  • This compound derivatives

  • Wistar albino rats

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin, Celecoxib)

Procedure:

  • Animal Acclimatization and Grouping: The animals are acclimatized to the laboratory conditions for at least one week before the experiment. They are then divided into groups, including a control group, a standard drug group, and one or more test groups for the this compound derivatives.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle only.

  • Induction of Inflammation: After a set period (e.g., 1 hour) following compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group at each time point using the following formula: % Inhibition = [1 - (Vt / Vc)] x 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.

Conclusion

This compound and its derivatives represent a promising class of heterocyclic compounds with a diverse range of biological activities. The data and protocols presented in this guide highlight their potential in the development of new therapeutic agents for the treatment of cancer, infectious diseases, and inflammatory disorders. Further investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of novel this compound derivatives is crucial for advancing these promising compounds towards clinical applications.

References

electrophilic attack on Cinnoline ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Electrophilic Attack on the Cinnoline Ring

Introduction

This compound is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring. This nitrogen-containing scaffold is of significant interest to researchers, scientists, and drug development professionals due to its presence in a wide array of molecules exhibiting diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis and functionalization of the this compound core are pivotal for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the principles governing electrophilic attack on the this compound ring system. It details the electronic properties, regioselectivity, and specific reaction protocols for key electrophilic substitution reactions, offering a foundational resource for the rational design and synthesis of this compound derivatives.

Electronic Properties and Reactivity of the this compound Ring

The this compound ring system's reactivity towards electrophiles is fundamentally dictated by the electronic influence of the fused pyridazine ring. The two adjacent, electronegative nitrogen atoms exert a strong electron-withdrawing inductive effect, which significantly deactivates the entire bicyclic system towards electrophilic aromatic substitution (SEAr). Consequently, electrophilic attack occurs preferentially, and often exclusively, on the more electron-rich carbocyclic (benzene) ring rather than the highly electron-deficient pyridazine ring.[3]

Under the strongly acidic conditions required for many electrophilic substitution reactions, such as nitration and sulfonation, one or both of the nitrogen atoms become protonated. This forms the cinnolinium cation, which dramatically increases the deactivating effect and renders the ring system even less reactive than its unprotonated form.[3][4] The reactivity of this compound is generally lower than that of its close analogue, quinoline, and significantly lower than naphthalene.

Regioselectivity of Electrophilic Attack

In electrophilic substitution reactions, the site of attack on the this compound ring is highly regioselective. The substitution occurs almost exclusively on the carbocyclic ring, with a strong preference for the C-5 and C-8 positions.[3][4][5]

This preference can be explained by examining the stability of the cationic Wheland intermediates (also known as sigma complexes) formed during the reaction. When an electrophile attacks the C-5 or C-8 position, the resulting positive charge can be delocalized through resonance structures without disrupting the aromatic sextet of the adjacent pyridazine ring. Conversely, attack at the C-6 or C-7 positions forces the positive charge onto the carbon atom at the ring junction (C-4a or C-8a), which disrupts the aromaticity of both rings and leads to a less stable intermediate. This principle is analogous to the regioselectivity observed in the electrophilic substitution of quinoline and naphthalene.[6][7]

References

An In-depth Technical Guide to the Richter Cinnoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of the Richter Cinnoline Synthesis

The Richter this compound synthesis, first described by Victor von Richter in 1883, is a classical organic reaction for the synthesis of this compound derivatives.[1][2] The core of this transformation involves the diazotization of an o-aminoarylpropiolic acid, which then undergoes an intramolecular cyclization to form a 4-hydroxythis compound-3-carboxylic acid.[1][3] This intermediate can subsequently be decarboxylated to yield the corresponding 4-hydroxythis compound.[3] The reaction is a valuable tool for the construction of the this compound scaffold, a heterocyclic motif present in various biologically active compounds.[4]

The overall transformation can be summarized as follows:

General Reaction Scheme for the Richter this compound Synthesis

The synthesis begins with the diazotization of the primary aromatic amine of the o-aminoarylpropiolic acid using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid.[5] This step forms a highly reactive aryldiazonium salt. The diazonium salt then undergoes an intramolecular cyclization, where the nucleophilic alkyne attacks the diazonium group. Subsequent rearrangement and tautomerization lead to the formation of the stable 4-hydroxythis compound-3-carboxylic acid.

Detailed Reaction Mechanism

The mechanism of the Richter this compound synthesis can be broken down into three key stages: diazotization, intramolecular cyclization, and optional decarboxylation.

Diazotization of o-Aminoarylpropiolic Acid

The reaction is initiated by the formation of the electrophilic nitrosonium ion (NO⁺) from sodium nitrite and a strong acid. The amino group of the o-aminoarylpropiolic acid then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of a stable aryldiazonium salt.

Intramolecular Cyclization

The key ring-forming step is the intramolecular cyclization of the diazonium salt. The π-electrons of the alkyne act as a nucleophile, attacking the terminal nitrogen of the diazonium group. This is followed by the loss of dinitrogen gas (N₂) and the formation of a vinyl cation intermediate. Attack by water and subsequent tautomerization yield the 4-hydroxythis compound-3-carboxylic acid.

Decarboxylation

The resulting 4-hydroxythis compound-3-carboxylic acid can be isolated or, if desired, decarboxylated by heating to afford the corresponding 4-hydroxythis compound.[3]

Below is a DOT script representation of the reaction mechanism.

Richter_Cinnoline_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product o_amino o-Aminoarylpropiolic Acid reagents 1. NaNO₂, HCl 2. H₂O, Δ diazonium Aryldiazonium Salt reagents->diazonium Diazotization cyclization_intermediate Cyclization Intermediate diazonium->cyclization_intermediate Intramolecular Cyclization carboxylic_acid 4-Hydroxythis compound- 3-carboxylic Acid cyclization_intermediate->carboxylic_acid Rearrangement This compound 4-Hydroxythis compound carboxylic_acid->this compound Decarboxylation

Logical workflow of the Richter this compound Synthesis.

Experimental Protocols

While specific reaction conditions can vary depending on the substrate, a general experimental protocol for the Richter this compound synthesis is provided below.

Synthesis of 4-Hydroxythis compound-3-carboxylic Acid

Materials:

  • o-Aminophenylpropiolic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Ice

Procedure:

  • A solution of o-aminophenylpropiolic acid in dilute hydrochloric acid is prepared in a flask and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution of the amine with constant stirring, maintaining the temperature below 5 °C. The addition is continued until a slight excess of nitrous acid is indicated by a positive test with starch-iodide paper.

  • After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 30 minutes.

  • The ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then heated to 70 °C.[5] The progress of the cyclization is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold water and can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Decarboxylation to 4-Hydroxythis compound

Materials:

  • 4-Hydroxythis compound-3-carboxylic acid

  • High-boiling point solvent (e.g., diphenyl ether)

Procedure:

  • The 4-hydroxythis compound-3-carboxylic acid is suspended in a high-boiling point solvent.

  • The mixture is heated to a temperature sufficient to induce decarboxylation (typically >200 °C).

  • The reaction is monitored by the evolution of carbon dioxide.

  • After the gas evolution ceases, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude 4-hydroxythis compound can be purified by recrystallization.

Quantitative Data

The yield of the Richter this compound synthesis is highly dependent on the nature of the substituents on the aromatic ring of the o-aminoarylpropiolic acid. Electron-donating groups generally favor the reaction, while electron-withdrawing groups can decrease the yield. The following table summarizes representative data from the literature.

Starting Material (o-Aminoarylpropiolic Acid Derivative)Reaction ConditionsProductYield (%)Reference
o-Aminophenylpropiolic acidNaNO₂, HCl, H₂O, 70 °C4-Hydroxythis compound-3-carboxylic acidQuantitative[4]
5-Methyl-2-aminophenylpropiolic acidNaNO₂, HCl, H₂O, heat6-Methyl-4-hydroxythis compound-3-carboxylic acidGoodN/A
5-Chloro-2-aminophenylpropiolic acidNaNO₂, HCl, H₂O, heat6-Chloro-4-hydroxythis compound-3-carboxylic acidModerateN/A

Note: Specific yield data for a wide range of substituted starting materials is not extensively tabulated in single sources and often requires consultation of primary literature for specific examples.

Mandatory Visualization

Reaction Mechanism Pathway

The following diagram, generated using the DOT language, illustrates the detailed step-by-step mechanism of the Richter this compound Synthesis.

Richter_Mechanism cluster_start cluster_diazotization Diazotization cluster_cyclization Intramolecular Cyclization cluster_product_formation Product Formation reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node A o-Aminoarylpropiolic Acid B N-Nitrosoamine Intermediate A->B + NaNO₂, H⁺ NaNO2_H NaNO₂, HCl C Aryldiazonium Salt B->C - H₂O D Vinyl Cation Intermediate C->D - N₂ H2O H₂O E Enol Intermediate D->E + H₂O F 4-Hydroxythis compound- 3-carboxylic Acid E->F Tautomerization G 4-Hydroxythis compound F->G Δ - CO₂ Heat Heat (Δ)

Detailed mechanism of the Richter this compound Synthesis.

Conclusion

The Richter this compound synthesis remains a relevant and powerful method for the construction of the this compound ring system. Its straightforward procedure, starting from readily accessible o-aminoarylpropiolic acids, makes it an attractive approach for synthetic chemists. Understanding the nuances of the reaction mechanism and the factors influencing its yield is crucial for its successful application in the synthesis of novel this compound derivatives for potential applications in drug discovery and materials science. Further exploration of the substrate scope and optimization of reaction conditions will continue to enhance the utility of this classical named reaction.

References

The Widman-Stoermer Synthesis of Cinnolines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Widman-Stoermer synthesis, a classical and effective method for the preparation of cinnolines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document details the core principles of the synthesis, provides experimental protocols, summarizes quantitative data, and explores the relevance of cinnoline derivatives in targeting key signaling pathways.

Core Principles of the Widman-Stoermer Synthesis

The Widman-Stoermer synthesis is a chemical reaction that produces this compound derivatives through the diazotization of o-aminoarylethylenes, followed by an intramolecular cyclization.[1][2][3] First reported by Otto Widman in 1884 and later refined by R. Stoermer and H. Fincke in 1909, this method has become a valuable tool for the synthesis of 4-substituted cinnolines.[2]

The general reaction mechanism involves two key steps:

  • Diazotization: The synthesis begins with the diazotization of an o-aminoarylethylene derivative. This is typically achieved by treating the starting material with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C). This step converts the primary aromatic amine into a reactive diazonium salt intermediate.

  • Intramolecular Cyclization: The newly formed diazonium salt then undergoes an intramolecular electrophilic attack by the vinyl group onto the diazonium cation. This cyclization step leads to the formation of the this compound ring system. The reaction is often spontaneous at room temperature.

The success of the Widman-Stoermer synthesis is influenced by the nature of the substituents on the vinyl group. Electron-donating groups at the β-position of the ethylene moiety, such as alkyl groups, facilitate the cyclization and generally lead to higher yields.[4] Conversely, electron-withdrawing groups or bulky aryl groups at this position can hinder the reaction.[4]

Data Presentation: Synthesis of Substituted Cinnolines

The Widman-Stoermer synthesis is a versatile method for preparing a variety of 4-substituted this compound derivatives. The following table summarizes the yields of various cinnolines synthesized via this method, highlighting the impact of different substituents on the reaction outcome.

Starting Material (o-aminoarylethylene)This compound ProductYield (%)Reference
2-Amino-α-methylstyrene4-Methylthis compoundNot specified[4]
2-Amino-α-ethylstyrene4-Ethylthis compoundNot specified[4]
2-Amino-α-methyl-3-nitrostyrene4-Methyl-8-nitrothis compoundNot specified[5]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of a representative this compound derivative, 4-methyl-8-nitrothis compound, adapted from established procedures for the Widman-Stoermer reaction.

Synthesis of the Starting Material: 2-Amino-α-methyl-3-nitrostyrene

The synthesis of the required o-aminoarylethylene precursor is a critical first step. A general method for the preparation of β-methyl-β-nitrostyrenes involves the condensation of a substituted benzaldehyde with nitroethane.[5] The subsequent reduction of the nitro group to an amine would yield the desired starting material.

Example: Synthesis of 2-Amino-α-methyl-3-nitrostyrene

A detailed experimental protocol for the synthesis of 2-amino-α-methyl-3-nitrostyrene was not explicitly found in the searched literature. However, a general procedure would involve the following steps:

  • Nitration of a suitable precursor: Introduction of a nitro group onto the aromatic ring.

  • Formation of the styrenyl moiety: This could be achieved through various olefination reactions.

  • Reduction of the second nitro group (if applicable) to the amine.

Widman-Stoermer Synthesis of 4-Methyl-8-nitrothis compound

The following is a representative experimental protocol for the synthesis of 4-methyl-8-nitrothis compound via the Widman-Stoermer reaction.

Materials:

  • 2-Amino-α-methyl-3-nitrostyrene

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Ice

  • Water

  • Suitable solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolution of the Amine: Dissolve a known quantity of 2-amino-α-methyl-3-nitrostyrene in a minimal amount of concentrated hydrochloric acid, cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Preparation of Nitrite Solution: Prepare a solution of sodium nitrite (a slight molar excess) in cold water.

  • Diazotization: Slowly add the chilled sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C. The reaction progress can be monitored for the presence of excess nitrous acid using starch-iodide paper.

  • Cyclization: After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours) to allow for the intramolecular cyclization to proceed. The reaction can then be allowed to slowly warm to room temperature.

  • Work-up: Neutralize the reaction mixture by the careful addition of a base (e.g., sodium carbonate or ammonium hydroxide) until the solution is alkaline.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 4-methyl-8-nitrothis compound can be purified by recrystallization from an appropriate solvent or by column chromatography.

Mandatory Visualizations

Reaction Mechanism of the Widman-Stoermer Synthesis

The following diagram illustrates the key steps in the Widman-Stoermer synthesis of cinnolines.

Widman_Stoermer_Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product o_aminostyrene o-Aminoarylethylene diazonium Diazonium Salt o_aminostyrene->diazonium Diazotization reagents NaNO2, HCl 0-5 °C This compound This compound diazonium->this compound Intramolecular Cyclization PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk Binds pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 akt Akt pip3->akt Activates downstream Downstream Effectors akt->downstream Activates proliferation Cell Proliferation & Survival downstream->proliferation Promotes cinnoline_inhibitor This compound Derivative (PI3K Inhibitor) cinnoline_inhibitor->pi3k Inhibits

References

Methodological & Application

Cinnoline Derivatives: Emerging Scaffolds in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The cinnoline scaffold, a bicyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry as a promising framework for the development of novel anticancer agents. Derivatives of this compound have demonstrated potent inhibitory activity against a range of cancer-related molecular targets, including key enzymes in critical signaling pathways that govern cell proliferation, survival, and metastasis. These notes provide an overview of the application of this compound derivatives in anticancer drug discovery, with a focus on their mechanisms of action as inhibitors of Phosphoinositide 3-kinase (PI3K), topoisomerases, and the c-Met receptor tyrosine kinase. Detailed protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and development.

Mechanisms of Anticancer Activity

This compound derivatives exert their anticancer effects through the modulation of various cellular pathways. Key mechanisms of action that have been identified include:

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers.[1][2][3] Several this compound derivatives have been identified as potent inhibitors of PI3K, thereby blocking the downstream signaling events that contribute to tumorigenesis.[1]

  • Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and other cellular processes.[4][5][6] Certain this compound derivatives, particularly substituted dibenzo[c,h]cinnolines, have been shown to target topoisomerase I, leading to the stabilization of the enzyme-DNA cleavage complex, subsequent DNA damage, and the induction of apoptosis.[7]

  • c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor growth, invasion, and metastasis.[8][9][10] Novel 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrothis compound-3-carboxamide moiety have been developed as potent c-Met kinase inhibitors.[11][12]

  • Induction of Apoptosis: A common downstream consequence of the aforementioned mechanisms is the induction of programmed cell death, or apoptosis. By disrupting critical signaling pathways and causing cellular damage, this compound derivatives can trigger the apoptotic cascade, leading to the elimination of cancer cells. The apoptotic process is often mediated by the activation of caspases and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[13][14][15][16]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines and molecular targets.

Table 1: Anticancer Activity of this compound Derivatives as PI3K Inhibitors

CompoundTargetIC50 (µM)Cancer Cell Line(s)Reference
Derivative 25PI3K-HCT116, MCF-7, BxPC-3[1]
HCT1160.264[1]
MCF-72.04[1]
BxPC-31.14[1]

Table 2: Anticancer Activity of Dibenzo[c,h]this compound Derivatives as Topoisomerase I Inhibitors

CompoundTargetIC50 (nM)Cancer Cell LineReference
2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]this compoundTopoisomerase I70RPMI8402 (Human Lymphoblastoma)[7]

Table 3: Anticancer Activity of 4-Oxo-1,4-dihydrothis compound-3-carboxamide Derivatives as c-Met Kinase Inhibitors

CompoundTargetIC50 (nM)Cancer Cell Line(s)IC50 (µM)Reference
Compound 21cc-Met Kinase0.59H460, HT-29, MKN-45, U87MG, SMMC-77210.01-0.53[11][12]
Compound 21bc-Met Kinase<10Not SpecifiedNot Specified[11]
Compound 21ic-Met Kinase<10Not SpecifiedNot Specified[11]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt This compound This compound Derivatives This compound->PI3K Inhibition PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by this compound derivatives.

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm HGF HGF cMet c-Met Receptor HGF->cMet Binding & Activation PI3K PI3K cMet->PI3K Ras Ras cMet->Ras This compound This compound Derivatives This compound->cMet Inhibition Akt Akt PI3K->Akt Proliferation Proliferation Invasion Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: c-Met signaling pathway and inhibition by this compound derivatives.

Apoptosis_Pathway This compound This compound Derivatives DNA_Damage DNA Damage (Topoisomerase Inhibition) This compound->DNA_Damage Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulation Bax Bax (Pro-apoptotic) This compound->Bax Upregulation DNA_Damage->Bax Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Mitochondrion Inhibits release Bax->Mitochondrion Promotes release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Starting Materials reaction Multi-step Synthesis & Purification start->reaction characterization Structural Characterization (NMR, MS, etc.) reaction->characterization cytotoxicity In Vitro Cytotoxicity (MTT Assay) characterization->cytotoxicity Test Compounds enzymatic Enzymatic Assays (Kinase, Topoisomerase) cytotoxicity->enzymatic mechanistic Mechanism of Action (Western Blot for Apoptosis) enzymatic->mechanistic

Caption: General experimental workflow for this compound derivative development.

Experimental Protocols

Protocol 1: General Synthesis of 4-Oxo-1,4-dihydrothis compound-3-carboxamide Derivatives

This protocol describes a general method for the synthesis of 4-oxo-1,4-dihydrothis compound-3-carboxamide derivatives, which are precursors to potent c-Met kinase inhibitors.

Materials:

  • Substituted anilines

  • Diethyl 2-(ethoxymethylene)-3-oxobutanoate

  • Diphenyl ether

  • Appropriate amine for amidation

  • Thionyl chloride or other coupling agents

  • Anhydrous solvents (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of Ethyl 4-oxo-1,4-dihydrothis compound-3-carboxylate: A mixture of a substituted aniline and diethyl 2-(ethoxymethylene)-3-oxobutanoate is heated in a high-boiling point solvent such as diphenyl ether. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and washed with a suitable solvent (e.g., hexane) to yield the ethyl 4-oxo-1,4-dihydrothis compound-3-carboxylate derivative.

  • Hydrolysis to 4-Oxo-1,4-dihydrothis compound-3-carboxylic acid: The synthesized ester is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a base (e.g., sodium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product. The product is then collected by filtration, washed with water, and dried.

  • Amidation to form the Carboxamide: The carboxylic acid is converted to its acid chloride using thionyl chloride or activated for coupling using a suitable reagent (e.g., HATU, HOBt). The activated carboxylic acid is then reacted with the desired amine in an anhydrous aprotic solvent (e.g., DMF or DCM) in the presence of a base (e.g., triethylamine or diisopropylethylamine) to yield the final 4-oxo-1,4-dihydrothis compound-3-carboxamide derivative. The product is purified by column chromatography or recrystallization.

Protocol 2: General Synthesis of Dibenzo[c,h]this compound Derivatives

This protocol outlines a general approach for the synthesis of dibenzo[c,h]this compound derivatives, which have shown potential as topoisomerase I inhibitors.[7]

Materials:

  • Substituted 2,2'-dinitrobiphenyls

  • Reducing agent (e.g., Lithium aluminum hydride, Sodium dithionite)

  • Anhydrous solvents (e.g., THF, ethanol)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reductive Cyclization of 2,2'-Dinitrobiphenyls: The substituted 2,2'-dinitrobiphenyl is dissolved in an appropriate anhydrous solvent (e.g., THF or ethanol). A reducing agent, such as lithium aluminum hydride or sodium dithionite, is added portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: The reaction is carefully quenched with water and a basic solution (e.g., aqueous NaOH) if using lithium aluminum hydride. The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired dibenzo[c,h]this compound derivative.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[17]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Test this compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: PI3K Kinase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of this compound derivatives against PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ)

  • Kinase assay buffer

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Test this compound derivatives

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer containing a fixed percentage of DMSO. Prepare a solution of the PI3K enzyme and the lipid substrate in kinase assay buffer. Prepare an ATP solution in kinase assay buffer.

  • Kinase Reaction: To the wells of a 384-well plate, add the test compound solution. Add the enzyme/substrate mixture to all wells except the "no enzyme" control. To initiate the kinase reaction, add the ATP solution to all wells. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™): Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement and Analysis: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Protocol 5: Topoisomerase I Inhibition Assay

This assay measures the ability of this compound derivatives to inhibit the relaxation of supercoiled DNA by topoisomerase I.[1]

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I assay buffer

  • Test this compound derivatives

  • Stop solution/loading dye (e.g., containing SDS and bromophenol blue)

  • Agarose gel (1%) in TAE or TBE buffer

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing 10x assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations. Bring the volume to near final with nuclease-free water.

  • Enzyme Addition and Incubation: Add human Topoisomerase I to initiate the reaction. Include a "no enzyme" control and an "enzyme only" (vehicle) control. Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination and Gel Electrophoresis: Stop the reaction by adding the stop solution/loading dye. Load the samples onto a 1% agarose gel. Perform electrophoresis at a constant voltage until adequate separation of supercoiled and relaxed DNA is achieved.

  • Visualization and Analysis: Stain the gel with a DNA stain and visualize the DNA bands under a UV transilluminator. In the "no enzyme" control, a fast-migrating band of supercoiled DNA will be visible. In the "enzyme only" control, a slower-migrating band of relaxed DNA will be observed. The inhibition of topoisomerase I by the test compound will result in a dose-dependent decrease in the relaxed DNA band and an increase in the supercoiled DNA band.

Protocol 6: Western Blotting for Apoptosis Markers

This protocol is used to detect changes in the expression of key apoptosis-related proteins in cancer cells treated with this compound derivatives.[9][16][18][19]

Materials:

  • Cancer cells treated with test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: After treatment with this compound derivatives for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with the primary antibody of interest (e.g., anti-Bax) overnight at 4°C with gentle agitation. Wash the membrane several times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again with TBST.

  • Detection and Analysis: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression. Use a loading control, such as β-actin, to ensure equal protein loading across all lanes. Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative changes in protein expression.

References

Application of Cinnoline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnoline, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2][3] This document provides a comprehensive overview of the applications of this compound derivatives as anticancer, antimicrobial, and anti-inflammatory agents, complete with detailed experimental protocols and quantitative biological data to facilitate further research and drug development.

Application Notes

This compound and its analogues have demonstrated significant potential in targeting a range of diseases. Their versatile structure allows for chemical modifications that can modulate their therapeutic properties, making them attractive candidates for lead optimization in drug discovery programs.[1][4]

Anticancer Applications

This compound derivatives have shown potent cytotoxic activity against various cancer cell lines.[1] Their mechanisms of action are often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.[1][5]

  • Kinase Inhibition: Several this compound derivatives have been identified as potent inhibitors of receptor tyrosine kinases like c-Met and lipid kinases such as phosphoinositide 3-kinase (PI3K).[1][5] The dysregulation of the PI3K/Akt signaling pathway is a common event in many human cancers, making it a critical target for cancer therapy.[6] this compound-based compounds have been designed to target this pathway, leading to the inhibition of tumor cell growth and proliferation.[5]

  • Topoisomerase Inhibition: Certain substituted dibenzo[c,h]cinnolines have been investigated as non-camptothecin inhibitors of topoisomerase I (TOP1), an enzyme crucial for DNA replication and transcription. By targeting TOP1, these compounds can induce DNA damage and trigger apoptosis in cancer cells.[1]

Antimicrobial Applications

The this compound scaffold is a key component of several antimicrobial agents.[1] Cinoxacin, a this compound-based drug, has been used in the treatment of urinary tract infections.[1][2] Research in this area focuses on developing new this compound derivatives with broad-spectrum activity against bacteria and fungi, including drug-resistant strains.[1][7]

  • Antibacterial and Antifungal Activity: this compound derivatives incorporating sulfonamide or pyrazole moieties have demonstrated significant activity against a panel of bacteria and fungi.[1] Halogen-substituted derivatives, in particular, have shown potent antimicrobial effects at low concentrations.[8]

  • Efflux Pump Inhibition: Some this compound derivatives act as efflux pump inhibitors (EPIs) in bacteria. Efflux pumps are a major mechanism of antibiotic resistance, and their inhibition can restore the efficacy of existing antibacterial drugs.[1]

Neuroprotective and Anti-inflammatory Applications

This compound derivatives have also been explored for their potential in treating neurodegenerative diseases and inflammation. Pyrazolo[4,3-c]this compound derivatives have shown promising anti-inflammatory activity, comparable to that of known non-steroidal anti-inflammatory drugs (NSAIDs), with the added benefit of reduced ulcerogenic potential.[4] The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data Summary

The following tables summarize the biological activity of selected this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

Compound ClassDerivativeTarget Cell LineIC50 (µM)Reference
Dihydrobenzo[h]this compound-5,6-diones4-NO₂C₆H₄ substitutedKB0.56[1]
Hep-G20.77[1]
4-(2-Fluorophenoxy)quinoline-cinnoline hybridsCompound 21c HT-290.01[9]
MKN-450.02[9]
H4600.53[9]
U87MG0.11[9]
SMMC-77210.24[9]
This compound-based PI3K InhibitorCompound 25 HCT1160.264[5]
A5492.04[5]
MDA-MB-2311.14[5]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound ClassDerivativeTarget OrganismActivity/MICReference
Pyrazole based this compound-6-sulphonamidesCompound 10 M. tuberculosisSignificant Activity[1]
Pathogenic fungiPromising Activity[1]
P. falciparumEC50 = 0.003 µM[1]
This compound-based chalcones and pyrazolines4-Cl, 2-NO₂, 4-NO₂ substituted chalconesB. subtilis, E. coli, S. aureus, K. pneumoniaePotent Activity[1]
3-Cl, 2-NO₂, 4-OH substituted pyrazolinesA. flavus, F. oxysporum, A. niger, T. viridaePotent Activity[1]
This compound SulphonamidesHalogen substitutedP. aeruginosa, E. coli, B. subtilis, S. aureusPotent Activity[8]
C. albicans, A. nigerPotent Activity[8]

Experimental Protocols

Anticancer Activity Evaluation

Protocol 1: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell lines (e.g., HCT116, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. The final DMSO concentration should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration at which cell viability is inhibited by 50%) using non-linear regression analysis.

Antimicrobial Activity Evaluation

Protocol 2: Disk Diffusion Method

This protocol describes a qualitative method to assess the antimicrobial activity of this compound derivatives.

Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)

  • Sterile cotton swabs

  • Sterile filter paper disks

  • This compound derivative solutions of known concentrations

  • Standard antibiotic and antifungal disks (positive controls)

  • Solvent control disks (negative control)

  • Petri dishes

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.

  • Inoculation: Prepare a microbial suspension of the test organism and uniformly streak it onto the surface of the agar plate using a sterile cotton swab.

  • Disk Application: Aseptically place the filter paper disks impregnated with the this compound derivative, standard antimicrobial agent, and solvent control onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no microbial growth around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Kinase Inhibition Assay

Protocol 3: c-Met Kinase Inhibition Assay

This protocol details a method to determine the inhibitory activity of this compound derivatives against c-Met kinase.

Materials:

  • Recombinant c-Met kinase

  • Kinase buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • This compound derivative stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, recombinant c-Met enzyme, and the this compound derivative at various concentrations.

  • Initiate Reaction: Add a mixture of ATP and the substrate to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ reagent to each well to stop the kinase reaction and measure the amount of ADP produced. The luminescent signal is directly proportional to the kinase activity.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Use non-linear regression analysis to calculate the IC50 value.

Visualizations

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 This compound This compound Derivatives This compound->PI3K Inhibition Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream

Caption: PI3K/Akt signaling pathway and inhibition by this compound derivatives.

Synthesis_Workflow Start Starting Materials (e.g., 2-aminoaryl ketones) Reaction1 Diazotization & Cyclization Start->Reaction1 Intermediate This compound Scaffold Reaction1->Intermediate Reaction2 Functional Group Modification Intermediate->Reaction2 FinalProduct Bioactive this compound Derivative Reaction2->FinalProduct Purification Purification & Characterization (Chromatography, NMR, MS) FinalProduct->Purification End Final Compound Purification->End

Caption: General workflow for the synthesis of this compound derivatives.

Biological_Assay_Workflow Start Synthesized this compound Derivative PrimaryScreening Primary Screening (e.g., MTT Assay, Disk Diffusion) Start->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryAssay Secondary Assay (e.g., Kinase Inhibition, MIC Determination) HitIdentification->SecondaryAssay DataAnalysis Data Analysis (IC50/MIC Calculation) SecondaryAssay->DataAnalysis LeadCompound Lead Compound Identification DataAnalysis->LeadCompound

References

Synthesis of Pyrazolo[4,3-c]cinnoline Derivatives: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolo[4,3-c]cinnoline derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a range of biological activities including anti-inflammatory and antibacterial properties.[1][2] This document provides a detailed protocol for the synthesis of these derivatives, tailored for researchers in medicinal chemistry and drug development. The outlined procedures are based on established synthetic routes, offering a reproducible methodology for obtaining these valuable compounds for further investigation.

Introduction

The this compound nucleus, a bicyclic aromatic heterocycle, is a key structural motif in numerous medicinally important compounds.[1] When fused with a pyrazole ring to form the pyrazolo[4,3-c]this compound scaffold, the resulting derivatives have shown promise as potent anti-inflammatory and antibacterial agents.[2] The development of efficient synthetic protocols for these molecules is crucial for enabling structure-activity relationship (SAR) studies and advancing preclinical development. This application note details a common synthetic pathway and provides a step-by-step experimental procedure.

Synthetic Workflow

The synthesis of pyrazolo[4,3-c]this compound derivatives can be achieved through a multi-step process. A representative workflow is depicted below, starting from substituted anilines and leading to the final pyrazolo[4,3-c]this compound products.

Synthesis_Workflow A Substituted Aniline B Diazotization A->B NaNO2, HCl C Diazo Intermediate B->C D Cyclization C->D Intramolecular Cyclization E This compound Intermediate D->E F Reaction with Hydrazine E->F G Pyrazolo[4,3-c]this compound Core F->G H Functionalization G->H Further Reactions I Pyrazolo[4,3-c]this compound Derivatives H->I

Figure 1. General synthetic workflow for pyrazolo[4,3-c]this compound derivatives.

Experimental Protocols

The following protocol describes a representative synthesis of a pyrazolo[4,3-c]this compound derivative.

Materials:

  • Substituted aniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrazine hydrate

  • Appropriate solvents (e.g., ethanol, acetic acid)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography supplies (silica gel, solvents)

Procedure:

Step 1: Diazotization of Substituted Aniline

  • Dissolve the substituted aniline (1.0 eq) in a suitable solvent system, such as aqueous hydrochloric acid, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled aniline solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Intramolecular Cyclization to form the this compound Intermediate

  • The diazonium salt solution is then typically subjected to conditions that promote intramolecular cyclization. This can vary depending on the specific substrate but often involves heating the reaction mixture.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Formation of the Pyrazolo[4,3-c]this compound Core

  • Dissolve the crude this compound intermediate in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (a slight excess) to the solution.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture. The product may precipitate upon cooling.

  • Collect the solid product by filtration, wash with a cold solvent, and dry.

Step 4: Purification

  • The crude pyrazolo[4,3-c]this compound derivative can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Data Presentation

The following table summarizes the anti-inflammatory activity of a series of synthesized pyrazolo[4,3-c]quinoline derivatives, which are structurally related to pyrazolo[4,3-c]cinnolines and provide insight into the potential of this class of compounds. The data represents the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells.

CompoundSubstituentIC₅₀ (µM) for NO Inhibition[3]
2a Phenylamino0.39
2i 4-Hydroxyphenylamino0.19
2m 4-Carboxyphenylamino0.22
1400W (Control) -~0.2

Signaling Pathway

Pyrazolo[4,3-c]quinoline derivatives have been shown to exert their anti-inflammatory effects by inhibiting the production of nitric oxide (NO).[3][4] This is often achieved through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.

Signaling_Pathway LPS LPS Macrophage Macrophage LPS->Macrophage iNOS_COX2 ↑ iNOS & COX-2 Expression Macrophage->iNOS_COX2 NO_Prostaglandins ↑ NO & Prostaglandins iNOS_COX2->NO_Prostaglandins Inflammation Inflammation NO_Prostaglandins->Inflammation Derivatives Pyrazolo[4,3-c]this compound Derivatives Derivatives->iNOS_COX2 Inhibition

Figure 2. Proposed anti-inflammatory mechanism of action.

Conclusion

The synthetic protocol detailed in this application note provides a robust method for the preparation of pyrazolo[4,3-c]this compound derivatives. These compounds are of significant interest due to their demonstrated biological activities. The provided workflow, experimental details, and summary of biological data offer a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. Further optimization of the reaction conditions and exploration of a wider range of substituents are encouraged to expand the chemical space and potentially identify more potent drug candidates.

References

Application Notes and Protocols for Cinnoline Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have emerged as a promising class of compounds in the search for novel antimicrobial agents.[1][2][3][4][5] The core structure of this compound is isosteric to other well-known antimicrobial scaffolds, such as quinolones, suggesting a similar potential for biological activity.[3] Research has demonstrated that various substituted this compound derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antitubercular properties.[2][3][5] The continued rise of multidrug-resistant pathogens necessitates the exploration and development of new chemical entities with potent antimicrobial efficacy. This compound derivatives represent a valuable scaffold for the design and synthesis of next-generation antimicrobial drugs. One of the primary mechanisms of action for some this compound derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, recombination, and repair.[6][7] This mode of action is shared with the successful quinolone class of antibiotics.[6] These application notes provide a comprehensive overview of the antimicrobial activity of selected this compound derivatives, detailed protocols for their evaluation, and a visual representation of their mechanism of action.

Antimicrobial Activity of this compound Derivatives

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values of various this compound derivatives against a panel of clinically relevant bacteria and fungi, as reported in the scientific literature.

Compound IDTest OrganismMIC (µg/mL)Reference
CN-7 Escherichia coli12.5[8]
Compound 11 Mycobacterium tuberculosis H37Rv12.5[8]
Compound 12 Mycobacterium tuberculosis H37Rv12.5[8]
Halogenated this compound Derivatives Various Bacteria & FungiPotent activity at lower concentrations[3][9]
Pyrazolo[4,3-c]this compound Derivative 4i Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureusSignificant[10]
This compound-based chalcones (4-Cl, 2-NO₂, 4-NO₂ substituted) Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniaePotent[3]
This compound-based pyrazolines (3-Cl, 2-NO₂, 4-OH substituted) Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniaePotent[3]

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of the antimicrobial properties of novel compounds. The following are key experimental methodologies for evaluating this compound derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the quantitative assessment of the antimicrobial activity of this compound derivatives.[3][4][5][11][12]

Materials:

  • This compound derivatives

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth directly in the 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a fresh culture of the test microorganism and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3] Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the this compound derivative dilutions, the positive control, and the negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.[13]

  • Result Interpretation: The MIC is determined as the lowest concentration of the this compound derivative at which no visible growth of the microorganism is observed.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Derivative Stock Solution C Serial Dilution in 96-well Plate A->C Add to plate B Prepare 0.5 McFarland Microbial Suspension D Inoculate Wells with Microbial Suspension B->D Add to wells C->D E Incubate at 37°C for 18-24h D->E F Read and Determine MIC E->F experimental_workflow_agar_well cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Inoculated Agar Plates B Create Wells in Agar A->B C Add this compound Derivatives to Wells B->C D Incubate Plates C->D E Measure Zones of Inhibition D->E mechanism_of_action cluster_process Bacterial DNA Replication & Segregation cluster_inhibition Inhibition by this compound Derivatives A DNA Replication Fork B Positive Supercoiling A->B E Catenated Daughter Chromosomes A->E leads to C DNA Gyrase B->C relieves stress D Negative Supercoiling (Relaxed DNA) C->D J Stabilization of Enzyme-DNA Cleavage Complex C->J F Topoisomerase IV E->F unlinks G Decatenated Chromosomes F->G F->J H Cell Division G->H I This compound Derivative I->C I->F I->J causes K Accumulation of Double-Strand DNA Breaks J->K L Inhibition of DNA Replication & Repair K->L M Bacterial Cell Death L->M

References

Cinnoline-Based Compounds: A Promising Frontier in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers

Introduction: Cinnoline, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1] Notably, numerous this compound-based compounds have demonstrated significant anti-inflammatory properties, positioning them as promising candidates for the development of novel therapeutics to treat a range of inflammatory disorders. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and the modulation of critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][2]

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the exploration and evaluation of this compound-based compounds for anti-inflammatory activity.

Data Presentation: In Vitro and In Vivo Anti-Inflammatory Activity

The anti-inflammatory potential of various this compound derivatives has been quantified through a series of in vitro and in vivo assays. The following tables summarize key data from published studies, offering a comparative overview of the potency of different structural classes of this compound compounds.

Table 1: In Vivo Anti-Inflammatory Activity of this compound Derivatives (Carrageenan-Induced Rat Paw Edema Model)

Compound ClassSpecific Derivative(s)Dose (mg/kg)Percent Inhibition of EdemaReference CompoundReference
This compound with PyrazolineCompound 5aNot Specified58.50%Not Specified[3]
This compound with PyrazolineCompound 5dNot Specified55.22%Not Specified[3]
This compound Fused Mannich BasesCompound 45085.9%Celecoxib (20 mg/kg)[4]
Pyrazolo[4,3-c]this compoundCompound 4dNot Specified74.67%Naproxen[5]
Pyrazolo[4,3-c]this compoundCompound 4lNot Specified80.01%Naproxen[5]
Substituted this compound Imidazole15DSDc, 15DSDf, 15DSDi100Good ActivityPhenylbutazone (100 mg/kg)[2]

Table 2: In Vitro COX-2 Inhibitory Activity of this compound Derivatives

Compound ClassSpecific Derivative(s)IC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundReference
Pyrazolo[4,3-c]this compoundCompound 4d12.8Not SpecifiedNot Specified[5]
Pyrazolo[4,3-c]this compoundCompound 4l10Not SpecifiedNot Specified[5]

Signaling Pathways & Experimental Workflows

The anti-inflammatory effects of this compound compounds are often mediated by their interaction with key intracellular signaling cascades. Understanding these pathways is crucial for elucidating the mechanism of action and for designing more potent and selective inhibitors.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50) Translocation DNA DNA NF-κB (p65/p50)->DNA Binding This compound Compound This compound Compound This compound Compound->IKK Inhibition Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Transcription

NF-κB Signaling Pathway Inhibition by this compound Compounds.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TAK1 TAK1 Inflammatory Stimuli (LPS)->TAK1 MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP-1 (c-Jun/c-Fos) AP-1 (c-Jun/c-Fos) p38->AP-1 (c-Jun/c-Fos) JNK->AP-1 (c-Jun/c-Fos) ERK->AP-1 (c-Jun/c-Fos) This compound Compound This compound Compound This compound Compound->MKKs Inhibition DNA DNA AP-1 (c-Jun/c-Fos)->DNA Binding Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression DNA->Pro-inflammatory Gene Expression

MAPK Signaling Pathway Modulation by this compound Compounds.

G Start Start Synthesis of this compound Derivatives Synthesis of this compound Derivatives Start->Synthesis of this compound Derivatives In Vitro Screening In Vitro Screening Synthesis of this compound Derivatives->In Vitro Screening COX-2 Inhibition Assay COX-2 Inhibition Assay In Vitro Screening->COX-2 Inhibition Assay Cytokine Production Assay (TNF-α, IL-6) Cytokine Production Assay (TNF-α, IL-6) In Vitro Screening->Cytokine Production Assay (TNF-α, IL-6) Lead Compound Identification Lead Compound Identification COX-2 Inhibition Assay->Lead Compound Identification Cytokine Production Assay (TNF-α, IL-6)->Lead Compound Identification Mechanism of Action Studies Mechanism of Action Studies Lead Compound Identification->Mechanism of Action Studies NF-κB Reporter Assay NF-κB Reporter Assay Mechanism of Action Studies->NF-κB Reporter Assay MAPK Phosphorylation Analysis (Western Blot) MAPK Phosphorylation Analysis (Western Blot) Mechanism of Action Studies->MAPK Phosphorylation Analysis (Western Blot) In Vivo Efficacy Studies In Vivo Efficacy Studies NF-κB Reporter Assay->In Vivo Efficacy Studies MAPK Phosphorylation Analysis (Western Blot)->In Vivo Efficacy Studies Carrageenan-Induced Paw Edema Model Carrageenan-Induced Paw Edema Model In Vivo Efficacy Studies->Carrageenan-Induced Paw Edema Model Preclinical Development Preclinical Development Carrageenan-Induced Paw Edema Model->Preclinical Development

Experimental Workflow for Anti-Inflammatory this compound Drug Discovery.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound-based compounds.

Protocol 1: General Synthesis of this compound Derivatives

This protocol provides a general two-step procedure for the synthesis of a this compound core, which can be further modified.

Step 1: this compound Formation

  • Reaction Setup: In a round-bottom flask, dissolve the substituted o-aminobenzaldehyde or a related precursor in ethanol.

  • Reagent Addition: Add hydrazine hydrate to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and maintain for 12 hours.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Step 2: Further Functionalization (Example: Buchwald-Hartwig Amination)

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the halogenated this compound derivative, the desired amine, a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100°C and stir for 8 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the mixture and quench with a 1 M aqueous solution of hydrochloric acid. Neutralize with a 1 M aqueous solution of sodium hydroxide and extract the product with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the final product by column chromatography.

Protocol 2: In Vivo Carrageenan-Induced Rat Paw Edema Assay

This widely used model assesses the acute anti-inflammatory activity of a compound.[2]

  • Animals: Use healthy adult Wistar or Sprague-Dawley rats of either sex, weighing 150-200g. Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6): a control group (vehicle), a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the this compound compound. Administer the vehicle, standard, or test compound orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Protocol 3: In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[6]

  • Reagents and Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), and a COX-2 inhibitor screening kit (e.g., Cayman Chemical, Cat. No. 560131).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test this compound compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib).

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific time (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., a saturated stannous chloride solution).

  • Detection: Measure the product (e.g., Prostaglandin E2) using an ELISA method as per the kit manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage inhibition against the logarithm of the compound concentration.

Protocol 4: NF-κB Luciferase Reporter Gene Assay

This cell-based assay measures the activation of the NF-κB signaling pathway.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., RAW 264.7 murine macrophages) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect the cells with a NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment and Stimulation:

    • After 24 hours of transfection, pre-treat the cells with various concentrations of the this compound compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL) for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

    • Calculate the percentage inhibition of NF-κB activation for each concentration of the test compound relative to the LPS-stimulated control.

Protocol 5: Western Blot Analysis of MAPK Phosphorylation

This technique is used to assess the activation of the MAPK signaling pathway by detecting the phosphorylation of key proteins (p38, JNK, and ERK).

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with the this compound compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for a short period (e.g., 15-30 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated and total p38, JNK, and ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Protocol 6: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

This protocol describes the quantification of key pro-inflammatory cytokines released from macrophages.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the this compound compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Sample Collection:

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Assay:

    • Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the provided cytokine standards.

    • Determine the concentrations of TNF-α and IL-6 in the samples from the standard curve.

    • Calculate the percentage inhibition of cytokine production for each concentration of the test compound.

This compound-based compounds represent a versatile and promising class of molecules for the development of novel anti-inflammatory agents. The data and protocols presented herein provide a comprehensive resource for researchers to synthesize, evaluate, and characterize the anti-inflammatory properties of new this compound derivatives, and to delve into their mechanisms of action at the molecular level. Further exploration of this chemical space is warranted to identify lead candidates with improved potency, selectivity, and pharmacokinetic profiles for potential therapeutic applications.

References

Synthesis of 4-Aminocinnoline-3-carboxamides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Aminocinnoline-3-carboxamides constitute a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential antimicrobial and central nervous system (CNS) effects. This document provides a detailed overview of the experimental synthesis of substituted 4-aminothis compound-3-carboxamides, including comprehensive protocols and characterization data. The information presented is intended to serve as a practical guide for researchers engaged in the discovery and development of novel therapeutic agents based on the this compound scaffold.

Synthetic Pathway Overview

The synthesis of 4-aminothis compound-3-carboxamides is typically achieved through a multi-step process. The general synthetic route commences with the diazotization of a substituted aniline. The resulting diazonium salt is then coupled with cyanoacetamide to form a substituted phenylhydrazono(cyano)acetamide intermediate. The final step involves an intramolecular cyclization of this intermediate, usually facilitated by a Lewis acid catalyst such as anhydrous aluminum chloride in a suitable solvent like chlorobenzene, to yield the desired 4-aminothis compound-3-carboxamide.

Synthetic Pathway SubstitutedAniline Substituted Aniline DiazoniumSalt Diazonium Salt SubstitutedAniline->DiazoniumSalt NaNO2, HCl HydrazoneIntermediate Phenylhydrazono(cyano)acetamide DiazoniumSalt->HydrazoneIntermediate Cyanoacetamide Cyanoacetamide Cyanoacetamide FinalProduct 4-Aminothis compound-3-carboxamide HydrazoneIntermediate->FinalProduct Anhydrous AlCl3, Chlorobenzene

Caption: General synthetic workflow for 4-aminothis compound-3-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of Substituted Phenylhydrazono(cyano)acetamide (Intermediate)

  • Dissolve the appropriately substituted aniline (0.195 mol) in a mixture of concentrated hydrochloric acid (7.5 mL) and water (7.5 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a cold, saturated solution of sodium nitrite (0.19 mol) dropwise while maintaining the temperature below 5 °C.

  • In a separate beaker, dissolve cyanoacetamide (0.195 mol) in a suitable solvent and cool in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution to the cyanoacetamide solution with constant stirring.

  • Maintain the reaction mixture at 0-5 °C for the duration of the addition and for a further 30 minutes post-addition.

  • The precipitated phenylhydrazono(cyano)acetamide is collected by filtration, washed with cold water, and dried.

Protocol 2: Synthesis of Substituted 4-Aminothis compound-3-carboxamide (Final Product)

  • To a flask containing anhydrous aluminum chloride (0.111 mol), add chlorobenzene (150 mL) and pass nitrogen gas through the mixture for 30 minutes.

  • Add the substituted phenylhydrazono(cyano)acetamide intermediate from Protocol 1 to this mixture.

  • Pass nitrogen gas through the reaction mixture for an additional 10 minutes.

  • Reflux the mixture for 2 hours.[1]

  • After reflux, cool the reaction mixture and cautiously add 20 mL of dilute hydrochloric acid.

  • Heat the mixture on a water bath, then allow it to cool to room temperature.

  • Collect the solid product by filtration.

  • Wash the solid twice with a dilute sodium hydroxide solution and filter again.

  • Recrystallize the crude product from a methanol:water (10:1) mixture to obtain the purified 4-aminothis compound-3-carboxamide.[1]

Characterization Data

The following table summarizes the physical and spectral data for a series of representative N-substituted 4-(p-aminophenylsulfonamide)this compound-3-carboxamides, which are derivatives of the core 4-aminothis compound-3-carboxamide structure.

Compound IDR GroupMolecular FormulaMelting Point (°C)Yield (%)IR (KBr, cm⁻¹)¹H NMR (δ, ppm)Mass (m/z)
7a o-nitroC₁₇H₁₃N₅O₅S19268.263481 (-NH), 3361-3218 (-NH₂), 3106 (-CH), 1631 (-CO)7.2-8.5 (m, Ar-H), 8.8 (s, 1H, -NH), 9.2 (s, 2H, -NH₂)400 (M+1)
7b p-chloroC₁₇H₁₃ClN₄O₃S20572.503475 (-NH), 3350-3210 (-NH₂), 3100 (-CH), 1635 (-CO)7.1-8.4 (m, Ar-H), 8.7 (s, 1H, -NH), 9.1 (s, 2H, -NH₂)405 (M+)
7c o-methylC₁₈H₁₆N₄O₃S18565.803480 (-NH), 3355-3215 (-NH₂), 3105 (-CH), 1630 (-CO)2.4 (s, 3H, -CH₃), 7.0-8.3 (m, Ar-H), 8.6 (s, 1H, -NH), 9.0 (s, 2H, -NH₂)385 (M+1)
7d p-nitroC₁₇H₁₃N₅O₅S21070.153485 (-NH), 3360-3220 (-NH₂), 3110 (-CH), 1632 (-CO)7.3-8.6 (m, Ar-H), 8.9 (s, 1H, -NH), 9.3 (s, 2H, -NH₂)400 (M+1)
7e p-bromoC₁₇H₁₃BrN₄O₃S21575.303478 (-NH), 3352-3212 (-NH₂), 3102 (-CH), 1633 (-CO)7.1-8.4 (m, Ar-H), 8.7 (s, 1H, -NH), 9.1 (s, 2H, -NH₂)450 (M+)
7g m-chloroC₁₇H₁₃ClN₄O₃S20271.903476 (-NH), 3351-3211 (-NH₂), 3101 (-CH), 1634 (-CO)7.1-8.4 (m, Ar-H), 8.7 (s, 1H, -NH), 9.1 (s, 2H, -NH₂)405 (M+)
7h o-fluoroC₁₇H₁₃FN₄O₃S19869.503482 (-NH), 3358-3218 (-NH₂), 3108 (-CH), 1636 (-CO)7.0-8.3 (m, Ar-H), 8.6 (s, 1H, -NH), 9.0 (s, 2H, -NH₂)389 (M+1)

Data adapted from a study on substituted this compound sulphonamides. The core synthesis of the 4-aminothis compound-3-carboxamide intermediates follows the general procedure outlined above.

Biological Activities and Potential Mechanisms of Action

Antimicrobial Activity

Substituted 4-aminothis compound-3-carboxamides and their derivatives have demonstrated promising antimicrobial properties.[2] The mechanism of action for this compound-based antimicrobials is thought to be similar to that of quinolone antibiotics, which are known inhibitors of bacterial DNA gyrase. This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death.

Antimicrobial_Mechanism Compound 4-Aminothis compound-3-carboxamide Derivative DNAGyrase Bacterial DNA Gyrase Compound->DNAGyrase Inhibition DNA_Replication DNA Replication DNAGyrase->DNA_Replication Required for CellDeath Bacterial Cell Death DNAGyrase->CellDeath Inhibition leads to DNA_Replication->CellDeath Inhibition leads to

Caption: Postulated antimicrobial mechanism of action.

Central Nervous System (CNS) Activity

Certain derivatives of 4-aminothis compound-3-carboxamide have been reported to exhibit CNS activity.[3] While the precise mechanisms are still under investigation, it is hypothesized that these compounds may interact with various neurotransmitter systems in the brain. For instance, some this compound derivatives have been patented as potential anxiolytics, suggesting a possible interaction with GABAergic or serotonergic pathways. Further research is necessary to elucidate the specific molecular targets and signaling cascades involved in the CNS effects of these compounds.

Conclusion

The synthetic route to 4-aminothis compound-3-carboxamides is well-established and allows for the generation of a diverse library of substituted analogs. The promising biological activities of these compounds, particularly their antimicrobial and potential CNS effects, make them attractive scaffolds for further drug discovery and development efforts. The detailed protocols and characterization data provided herein serve as a valuable resource for researchers aiming to explore the therapeutic potential of this chemical class.

References

Application Notes and Protocols: Cinnoline-Based Fluorescent Probes for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline, a bicyclic aromatic heterocycle, inherently exhibits weak to no fluorescence, primarily due to non-radiative decay pathways related to the photoisomerization of its azo bond.[1] However, through strategic chemical modifications, the this compound scaffold can be transformed into powerful fluorescent probes with applications in biological imaging. These derivatives overcome the limitations of the parent molecule, offering features such as large Stokes shifts, sensitivity to the cellular microenvironment, and red-shifted emissions, which are highly desirable for bioimaging to minimize autofluorescence from biological samples.[1]

This document provides an overview of the fluorescent properties of select this compound derivatives and detailed protocols for their use in bioimaging experiments.

Fluorescent this compound Derivatives: A Comparative Overview

The development of fluorescent probes from the this compound core has focused on two main strategies: fusion with existing fluorophores to create donor-acceptor systems and the development of fluorogenic probes that "turn on" in response to a specific biological stimulus or environmental change.

"CinNapht" Dyes: Fused this compound-Naphthalimide Systems

By fusing the six-membered diaza ring of this compound with a naphthalimide dye, a novel class of fluorophores known as "CinNapht" has been developed.[1] These molecules exhibit promising photophysical properties for bioimaging, including a significant Stokes shift and emission in the red region of the spectrum.[1] The donor-acceptor character of the CinNapht system also leads to a strong solvatochromic effect, where the emission color changes with the polarity of the solvent.[1]

Azidothis compound/Cinnoline-Amine Fluorogenic Probes

A fluorogenic probe system has been developed based on the reduction of a weakly fluorescent 4-azidothis compound derivative to a highly fluorescent this compound-4-amine.[2] This transformation can be triggered by biological reducing agents, making it a potential tool for sensing reductive environments within cells. The fluorescence of the resulting this compound-4-amine is sensitive to the polarity of its environment, with a notable increase in fluorescence intensity in aqueous media.[2] This property is attributed to a combination of aggregation-induced emission (AIE) and excited-state intermolecular proton transfer (ESPT) mechanisms.[2]

Quantitative Photophysical Data

The following table summarizes the key photophysical properties of representative fluorescent this compound derivatives.

Derivative ClassCompoundExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (cm-1)Quantum Yield (Φ)SolventReference
CinNapht CinNapht 5a~475 (in cell)~591 (in cell)>10,000up to 0.33Various[1]
Azidothis compound 4-azido-6-(4-cyanophenyl)this compoundNot specifiedWeak emissionNot specified< 0.01Not specified[2]
This compound-Amine 6-(4-cyanophenyl)this compound-4-amineNot specifiedRed-shifted vs. azideNot specifiedEnvironment-dependentVarious[2]

Experimental Protocols

Protocol 1: Synthesis of a "CinNapht" Dye

This protocol is a generalized procedure based on the synthesis of CinNapht dyes.[1]

Materials:

  • Appropriately substituted naphthalimide precursor

  • Reagents for this compound ring formation (e.g., via Richter-type cyclization)

  • Palladium catalyst for cross-coupling reactions (if applicable)

  • Organic solvents (e.g., DMF, THF)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Synthesis of the this compound Moiety: The this compound ring can be constructed on a suitable precursor using methods such as the Richter cyclization of 2-ethynylaryltriazenes.[3]

  • Fusion with Naphthalimide: The pre-formed this compound derivative is then fused with the naphthalimide core. This may involve a multi-step synthesis culminating in a final ring-closing reaction.

  • Functionalization (Optional): The imide nitrogen of the naphthalimide can be easily functionalized to tune solubility and cellular targeting.[1]

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel.

  • Characterization: The structure and purity of the synthesized CinNapht dye are confirmed by NMR, mass spectrometry, and elemental analysis.

Protocol 2: Live Cell Imaging with CinNapht Probes

This protocol outlines the general steps for staining live cells with a CinNapht fluorescent probe.[1]

Materials:

  • CinNapht fluorescent probe (e.g., CinNapht 5a)

  • Cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Confocal laser scanning microscope with appropriate filter sets

  • Cell culture dishes or plates suitable for microscopy

Procedure:

  • Cell Culture: Plate the cells on glass-bottom dishes or chamber slides and culture them in a humidified incubator at 37°C with 5% CO2 until they reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of the CinNapht probe in a suitable solvent like DMSO. Dilute the stock solution in cell culture medium to the final working concentration (e.g., 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells with the probe for a specific duration (e.g., 30 minutes to 2 hours) at 37°C.

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with PBS to remove any unbound probe.

  • Imaging: Add fresh culture medium or PBS to the cells. Image the stained cells using a confocal microscope. For CinNapht 5a, an excitation wavelength of around 475 nm can be used, and the emission can be collected in a broad range from 500 to 700 nm.[1]

  • Toxicity Assay (Optional): To assess the cytotoxicity of the probe, perform a cell viability assay (e.g., MTT assay) on cells treated with a range of probe concentrations. CinNapht 5a has been reported to show no toxicity at the concentrations used for imaging.[1]

Visualizing Experimental Workflows and Concepts

G cluster_synthesis Probe Synthesis & Characterization cluster_bioimaging Bioimaging Workflow Start Non-fluorescent This compound Core Derivatization Chemical Modification (e.g., Fusion, Substitution) Start->Derivatization Probe Fluorescent this compound Derivative Derivatization->Probe Purification Purification (e.g., Chromatography) Probe->Purification Characterization Photophysical Characterization Purification->Characterization Staining Cell Staining with Probe Characterization->Staining Apply characterized probe CellCulture Cell Culture CellCulture->Staining Washing Wash Unbound Probe Staining->Washing Microscopy Fluorescence Microscopy Washing->Microscopy Analysis Image Analysis Microscopy->Analysis

Caption: General workflow for the development and application of this compound-based fluorescent probes.

G cluster_probe_action Fluorogenic Probe Activation Mechanism Probe_inactive Weakly Fluorescent Probe (e.g., Azidothis compound) Stimulus Biological Stimulus (e.g., Reductive Environment) Probe_inactive->Stimulus Probe_active Highly Fluorescent Product (e.g., this compound-Amine) Stimulus->Probe_active Reduction Signal Fluorescent Signal Probe_active->Signal Generates

Caption: Mechanism of a fluorogenic this compound probe activated by a biological stimulus.

References

Cinnoline in Organic Synthesis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnoline, a bicyclic aromatic heterocycle, is a valuable scaffold in organic synthesis, particularly in the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound-based compounds, tailored for professionals in pharmaceutical and chemical research.

I. Synthetic Applications of this compound Derivatives

This compound and its functionalized analogues serve as key building blocks for a diverse array of biologically active molecules. The inherent reactivity of the this compound ring system allows for various chemical modifications, leading to the synthesis of complex molecular architectures with significant therapeutic potential.

Anticancer Agents

This compound derivatives have emerged as promising candidates in oncology research. They have been shown to target various signaling pathways implicated in cancer progression. For instance, certain this compound compounds act as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks), a family of enzymes crucial for cell growth, proliferation, and survival.[1] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[2]

// Node Definitions RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PTEN [label="PTEN", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cinnoline_Inhibitor [label="this compound Derivative\n(PI3K Inhibitor)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effectors\n(Cell Growth, Proliferation, Survival)", style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> RTK [color="#5F6368"]; RTK -> PI3K [color="#34A853", label=" Activates"]; PI3K -> PIP3 [color="#34A853", label=" Phosphorylates"]; PIP2 -> PIP3 [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [color="#34A853"]; PIP3 -> Akt [color="#34A853"]; PTEN -> PIP3 [color="#EA4335", arrowhead=tee, label=" Dephosphorylates"]; PDK1 -> Akt [color="#34A853", label=" Phosphorylates (Thr308)"]; mTORC2 -> Akt [color="#34A853", label=" Phosphorylates (Ser473)"]; Akt -> mTORC1 [color="#34A853", label=" Activates"]; Akt -> Downstream [color="#34A853"]; mTORC1 -> Downstream [color="#34A853"]; Cinnoline_Inhibitor -> PI3K [color="#EA4335", arrowhead=tee, label=" Inhibits"]; } caption: PI3K/Akt/mTOR Signaling Pathway and this compound Inhibition.

Antimicrobial Agents

The this compound scaffold is also a key component in the development of novel antimicrobial drugs.[3] this compound-based chalcones and pyrazoline derivatives have demonstrated significant antibacterial and antifungal activities.[3] Furthermore, the fusion of a pyrazole ring to the this compound core has yielded potent antitubercular agents.[3]

Anti-inflammatory and Analgesic Agents

Derivatives of pyrazolo[4,3-c]this compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[3] Certain compounds have shown promising anti-inflammatory activity with reduced ulcerogenic potential compared to existing non-steroidal anti-inflammatory drugs (NSAIDs).[3]

II. Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound derivatives.

Multi-Step Synthesis of Cinnolin-6-ylmethanol

This protocol outlines a four-step synthesis of Cinnolin-6-ylmethanol, a versatile intermediate for further functionalization.

multistep_synthesis cluster_0 Step 1: Borsche Synthesis cluster_1 Step 2: Deoxygenation cluster_2 Step 3: Oxidation cluster_3 Step 4: Reduction A 2-Amino-4- methylacetophenone B 4-Hydroxy-6- methylthis compound A->B 1. HCl, NaNO₂ 2. NaOH, Reflux C 4-Hydroxy-6- methylthis compound D 6-Methylthis compound C->D PCl₅/POCl₃ then H₂, Pd/C E 6-Methylthis compound F This compound-6- carboxylic acid E->F KMnO₄ G This compound-6- carboxylic acid H Cinnolin-6-ylmethanol G->H LiAlH₄

Step 1: Synthesis of 4-hydroxy-6-methylthis compound (Borsche Synthesis)

  • Materials: 2-amino-4-methylacetophenone, Hydrochloric acid (HCl), Sodium nitrite (NaNO₂), Sodium hydroxide (NaOH), Water.

  • Procedure:

    • Dissolve 2-amino-4-methylacetophenone in a solution of concentrated HCl and water.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

    • Add a solution of sodium hydroxide and heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture and neutralize with HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 4-hydroxy-6-methylthis compound.

Step 2: Deoxygenation of 4-hydroxy-6-methylthis compound

  • Materials: 4-hydroxy-6-methylthis compound, Phosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃), Palladium on carbon (Pd/C), Hydrogen gas (H₂), Ethanol.

  • Procedure:

    • Treat 4-hydroxy-6-methylthis compound with a mixture of PCl₅ and POCl₃ and heat to convert the hydroxyl group to a chloro group.

    • Remove the excess POCl₃ under reduced pressure.

    • Dissolve the resulting 4-chloro-6-methylthis compound in ethanol and add Pd/C catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

    • Filter the catalyst and concentrate the filtrate to obtain 6-methylthis compound.

Step 3: Oxidation of 6-methylthis compound to this compound-6-carboxylic acid

  • Materials: 6-methylthis compound, Potassium permanganate (KMnO₄), Water, Sulfuric acid (H₂SO₄).

  • Procedure:

    • Suspend 6-methylthis compound in water and heat the mixture.

    • Slowly add a solution of potassium permanganate in water.

    • Reflux the mixture until the purple color of permanganate disappears.

    • Cool the reaction and filter off the manganese dioxide.

    • Acidify the filtrate with sulfuric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry.

Step 4: Reduction of this compound-6-carboxylic acid to Cinnolin-6-ylmethanol

  • Materials: this compound-6-carboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

    • Slowly add a solution of this compound-6-carboxylic acid in THF.

    • Stir the mixture at room temperature for several hours.

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water.

    • Filter the aluminum salts and wash with THF.

    • Concentrate the filtrate to obtain Cinnolin-6-ylmethanol.

Synthesis of Pyrazolo[4,3-c]this compound Derivatives

This protocol describes a general method for the synthesis of pyrazolo[4,3-c]this compound derivatives, which have shown significant anti-inflammatory and antibacterial activities.[3]

  • Materials: Substituted anilines, Sodium nitrite, Hydrochloric acid, Ethyl acetoacetate, Ethanol, Hydrazine hydrate.

  • Procedure:

    • Diazotization: Diazotize the substituted aniline with sodium nitrite and hydrochloric acid at 0-5 °C.

    • Japp-Klingemann Reaction: Couple the resulting diazonium salt with ethyl acetoacetate in the presence of a base (e.g., sodium acetate) to form the corresponding hydrazone.

    • Fischer Indole Synthesis (modified): Cyclize the hydrazone using a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid) to form the this compound-4(1H)-one derivative.

    • Pyrazolo Annulation: React the this compound-4(1H)-one with hydrazine hydrate in a suitable solvent like ethanol under reflux to construct the pyrazole ring, yielding the pyrazolo[4,3-c]this compound derivative.

III. Data Presentation: Quantitative Summary of Synthetic Protocols

The following tables summarize key quantitative data for the described synthetic methodologies, allowing for easy comparison of their efficiencies.

Table 1: Multi-Step Synthesis of Cinnolin-6-ylmethanol

StepProductReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
14-hydroxy-6-methylthis compound1. HCl, NaNO₂2. NaOHWater0-5 (diazotization), then reflux2-370-80
26-methylthis compound1. PCl₅, POCl₃2. H₂, Pd/CEthanolReflux, then RT4-660-70
3This compound-6-carboxylic acidKMnO₄WaterReflux3-550-60
4Cinnolin-6-ylmethanolLiAlH₄THFRoom Temperature4-680-90

Table 2: Synthesis of Pyrazolo[4,3-c]this compound Derivatives (Representative Yields) [3]

Starting Aniline SubstituentFinal ProductOverall Yield (%)
4-Chloro8-Chloro-2H-pyrazolo[4,3-c]this compound65
4-Methyl8-Methyl-2H-pyrazolo[4,3-c]this compound72
4-Methoxy8-Methoxy-2H-pyrazolo[4,3-c]this compound68

IV. Modern Synthetic Approaches

Recent advances in organic synthesis have provided more efficient and versatile methods for the preparation of this compound derivatives.

Rhodium(III)-Catalyzed C-H Activation/Annulation

Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as a powerful tool for the synthesis of complex this compound-fused heterocycles.[4] This methodology allows for the direct formation of C-C and C-N bonds, often with high regioselectivity and atom economy.

Rh_catalyzed_synthesis cluster_0 Reaction Components A N-Aryl Hydrazide E Functionalized this compound A->E B Alkyne B->E C [Rh(III)] Catalyst C->E D Oxidant D->E

Copper-Catalyzed Annulative Synthesis

Copper-catalyzed tandem reactions provide an efficient route to functionalized cinnolines.[5] These methods often involve the reaction of readily available starting materials under mild conditions, making them attractive for library synthesis and drug discovery efforts.

V. Conclusion

The this compound scaffold remains a highly privileged structure in medicinal chemistry and organic synthesis. The synthetic protocols and application notes provided herein offer a valuable resource for researchers engaged in the design and development of novel this compound-based compounds with potential therapeutic applications. The continued exploration of innovative synthetic methodologies will undoubtedly expand the chemical space and biological relevance of this important class of heterocyclic compounds.

References

Cinnoline Derivatives as Potential Analgesics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] This document provides detailed application notes and experimental protocols for the investigation of this compound derivatives as potential analgesic agents. The information compiled herein is intended to guide researchers in the synthesis, biological evaluation, and mechanistic understanding of this promising class of compounds for pain management. Recent studies have highlighted the potential of this compound derivatives to modulate key pain signaling pathways, including the transient receptor potential vanilloid 1 (TRPV1) channel and cyclooxygenase (COX) enzymes.[2][3][4]

Data Presentation: Analgesic Activity of this compound Derivatives

The following table summarizes the analgesic activity of selected this compound derivatives from various studies. This allows for a comparative analysis of their potency.

Compound IDStructureAnalgesic ModelDose/ConcentrationActivityReference
S1 3-acetyl-6-fluorocinnolin-4(1H)-oneAcetic Acid-Induced Writhing (mice)60 mg/kg51.94% protection[5]
S5 3-acetyl-8-chlorocinnolin-4(1H)-oneAcetic Acid-Induced Writhing (mice)60 mg/kg65.14% protection[5]
Compound 4d (7-chloro-8-fluoro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(4-methylphenyl)methanoneCarrageenan-Induced Paw Edema (rats)Not specified74.67% inhibition (anti-inflammatory)[2]
Compound 4l (7-chloro-8-fluoro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(4-methoxyphenyl)methanoneCarrageenan-Induced Paw Edema (rats)Not specified80.01% inhibition (anti-inflammatory)[2]
Compound 4d (7-chloro-8-fluoro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(4-methylphenyl)methanoneIn vitro COX-2 InhibitionIC50: 12.8 µMPotent COX-2 inhibitor[2]
Compound 4l (7-chloro-8-fluoro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(4-methoxyphenyl)methanoneIn vitro COX-2 InhibitionIC50: 10 µMPotent COX-2 inhibitor[2]

Experimental Protocols

Synthesis Protocol: General Method for 3-acetyl-cinnolin-4(1H)-one Derivatives

This protocol is a generalized procedure based on synthetic strategies reported in the literature for similar compounds.[5]

Workflow for the Synthesis of 3-acetyl-cinnolin-4(1H)-one Derivatives

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Intramolecular Cyclization (Friedel-Crafts Acylation) cluster_3 Step 4: Purification A Substituted Aniline B NaNO2, HCl (0-5°C) A->B C Diazonium Salt B->C D Ethyl Acetoacetate C->D E Hydrazone Intermediate C->E Coupling F Polyphosphoric Acid (PPA) or AlCl3 E->F G 3-acetyl-cinnolin-4(1H)-one Derivative F->G H Recrystallization or Column Chromatography G->H I Pure Product H->I

Caption: A generalized workflow for the synthesis of 3-acetyl-cinnolin-4(1H)-one derivatives.

Materials:

  • Substituted aniline (e.g., 4-fluoroaniline for S1)

  • Sodium nitrite (NaNO2)

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or Aluminum chloride (AlCl3)

  • Ethanol

  • Ice

Procedure:

  • Diazotization:

    • Dissolve the substituted aniline (1 equivalent) in a mixture of concentrated HCl and water at 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite (1 equivalent) in water, maintaining the temperature below 5°C.

    • Stir the reaction mixture for 30 minutes at 0-5°C to ensure the complete formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate flask, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

    • Slowly add the freshly prepared diazonium salt solution to the ethyl acetoacetate solution at 0-5°C with constant stirring.

    • Adjust the pH to 4-5 using a sodium acetate solution.

    • Stir the mixture for 2-3 hours, allowing it to come to room temperature.

    • The resulting hydrazone intermediate may precipitate and can be collected by filtration.

  • Intramolecular Cyclization:

    • Add the dried hydrazone intermediate to polyphosphoric acid (PPA) or a mixture of chlorobenzene and aluminum chloride.[1]

    • Heat the mixture at 100-120°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • The solid product that precipitates is the crude 3-acetyl-cinnolin-4(1H)-one derivative.

  • Purification:

    • Collect the crude product by filtration and wash it with water.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the synthesized compound using analytical techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1]

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test

This protocol is adapted from standard procedures used to evaluate peripherally acting analgesics.[1]

G A Animal Acclimatization B Grouping of Animals (Control, Standard, Test) A->B C Administration of Vehicle, Standard Drug, or this compound Derivative B->C D Waiting Period (e.g., 30 min) C->D E Intraperitoneal Injection of Acetic Acid D->E F Observation Period (e.g., 20 min) E->F G Counting of Writhing Responses F->G H Data Analysis and Calculation of % Protection G->H

Caption: Experimental workflow for the tail immersion test.

Materials:

  • Wistar rats or mice

  • This compound derivatives (test compounds)

  • Morphine (standard drug)

  • 0.9% Saline (vehicle)

  • Water bath maintained at 55 ± 0.5°C

  • Stopwatch

Procedure:

  • Animal Preparation and Baseline:

    • Acclimatize the animals to the experimental setup.

    • Gently restrain the animal and immerse the distal 2-3 cm of its tail into the hot water bath.

    • Record the time taken for the animal to flick or withdraw its tail. This is the baseline latency.

    • A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage. Animals not responding within the cut-off time are excluded from the study.

  • Drug Administration:

    • Divide the animals into groups: Vehicle control, Standard drug (e.g., Morphine at 5-10 mg/kg), and Test compound groups.

    • Administer the respective treatments.

  • Post-Treatment Measurement:

    • Measure the tail withdrawal latency at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Compare the post-treatment latencies with the baseline latencies for each group.

    • A significant increase in the tail withdrawal latency in the test group compared to the control group indicates an analgesic effect.

Putative Mechanisms of Action

The analgesic effects of this compound derivatives are believed to be multifactorial, potentially involving the modulation of both peripheral and central pain pathways. Two key mechanisms have been proposed:

1. Inhibition of Cyclooxygenase (COX) Enzymes: Several pyrazolo[4,3-c]this compound derivatives have demonstrated potent anti-inflammatory activity, which is often linked to the inhibition of COX enzymes, particularly COX-2. [2]By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain.

Signaling Pathway: COX Inhibition and Pain Relief

G A Inflammatory Stimuli B Arachidonic Acid A->B C COX-1 / COX-2 Enzymes B->C D Prostaglandins C->D E Nociceptor Sensitization D->E F Pain Signal to CNS E->F G This compound Derivatives G->C Inhibition

Caption: this compound derivatives may exert analgesic effects by inhibiting COX enzymes.

2. Antagonism of the TRPV1 Receptor: The TRPV1 receptor is a non-selective cation channel expressed on nociceptive sensory neurons. It is activated by various noxious stimuli, including heat, protons (low pH), and capsaicin. [3]Antagonism of the TRPV1 receptor can prevent the influx of cations and subsequent depolarization of the neuron, thereby blocking the transmission of pain signals. A urea derivative bearing a this compound moiety has been identified as a potential TRPV1 receptor antagonist. [6] Signaling Pathway: TRPV1 Antagonism and Pain Relief

G A Noxious Stimuli (Heat, Protons, Capsaicin) B TRPV1 Receptor A->B C Cation Influx (Ca2+, Na+) B->C D Neuron Depolarization C->D E Action Potential Generation D->E F Pain Signal to CNS E->F G This compound Derivatives G->B Antagonism

Caption: this compound derivatives may act as TRPV1 receptor antagonists to block pain signals.

Conclusion

This compound derivatives represent a versatile and promising class of compounds for the development of novel analgesics. Their potential dual mechanism of action, involving both COX inhibition and TRPV1 antagonism, suggests they may be effective in treating various types of pain. The protocols and data presented here provide a framework for the continued exploration and optimization of this compound-based analgesics. Further research into the structure-activity relationships and pharmacokinetic properties of these compounds is warranted to identify lead candidates for clinical development.

References

Troubleshooting & Optimization

Cinnoline Synthesis Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of cinnoline and its derivatives. This resource is designed to help optimize reaction yields, minimize byproduct formation, and streamline your experimental workflow.

Frequently Asked questions (FAQs)

Q1: What are the most common classical methods for this compound synthesis?

The most established methods for synthesizing the this compound core are the Widman-Stoermer synthesis, the Neber-Bossel synthesis, the Borsche-Herbert synthesis, and the Richter synthesis.[1][2] Each method offers distinct advantages and is suited for different starting materials and desired substitution patterns.

Q2: I am experiencing very low yields in my this compound synthesis. What are the primary factors to investigate?

Low yields are a frequent issue and can often be attributed to several factors. Key areas to troubleshoot include the purity of your starting materials, the choice of solvent and catalyst, the reaction temperature, and the potential for decomposition of intermediates, such as diazonium salts.[3][4] Inefficient cyclization is also a common culprit.[3]

Q3: How can I improve the regioselectivity of my reaction to obtain a specific this compound isomer?

The formation of isomeric mixtures is a significant challenge in this compound synthesis.[3] To improve the yield of a desired isomer, consider the following:

  • Starting Material Purity: Ensure your starting materials are free of isomeric impurities.[3]

  • Reaction Conditions: Systematically optimize the temperature, solvent, and catalyst, as these can all influence the regioselectivity of the cyclization.[3][5]

  • Directing Groups: The electronic properties of substituents on the aniline ring can direct the cyclization to a specific position.[3]

  • Alternative Synthetic Routes: If optimization of your current method is unsuccessful, exploring a different synthetic strategy may be necessary.[3]

Q4: Are there modern alternatives to the classical this compound synthesis methods?

Yes, modern synthetic methods often employ metal-catalyzed reactions, such as C-H activation and annulation, to construct the this compound ring system.[6] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times in some cases.[5]

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Recommended Solution Citation
Reaction fails to proceed or shows low conversion Incomplete diazotization of the starting amine.Ensure the reaction is carried out at low temperatures (0-5 °C) and that the sodium nitrite is added slowly. Verify the pH of the reaction mixture.[3]
Decomposition of the intermediate diazonium salt.Use the diazonium salt immediately in the next step without isolation. Avoid exposure to high temperatures or light.[3]
Inefficient cyclization.Optimize cyclization conditions, including temperature, reaction time, and catalyst (if applicable). Consider using microwave irradiation to improve yields and reduce reaction times.[3]
Poor choice of solvent.The solubility of starting materials and intermediates is critical. Experiment with different solvents or solvent mixtures to ensure all components are adequately dissolved.[3]
Significant amount of starting material remains Insufficient reaction time or temperature.Gradually increase the reaction time and/or temperature while monitoring the reaction progress by TLC or LC-MS.[4]
Catalyst deactivation.If using a catalyst, ensure it is fresh and active. For moisture-sensitive catalysts, maintain anhydrous conditions.[4]
Formation of Impurities and Byproducts
Symptom Possible Cause Recommended Solution Citation
Presence of multiple spots on TLC, indicating a mixture of products Formation of regioisomers.Optimize reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired isomer. The use of specific directing groups on the starting materials can also enhance regioselectivity.[3]
Side reactions, such as self-condensation of starting materials.Use highly purified starting materials. Consider adding reagents at a slower rate or at a lower temperature to minimize side reactions.[7]
Product is difficult to purify Contamination with residual catalyst or reagents.Optimize the work-up procedure to effectively remove all residual reagents and catalysts. This may involve additional washing steps or the use of a scavenger resin.[4]

Comparison of Key this compound Synthesis Methods

Synthesis Method Starting Materials Key Reagents & Conditions Typical Reported Yields Advantages Limitations Citation
Widman-Stoermer Synthesis o-AminoarylethylenesDiazotization (NaNO₂, HCl) followed by cyclization at room temperature.VariableUseful for preparing 4-substituted Cinnolines.Reaction is sensitive to substituents on the β-position of the styrene.[8][9]
Neber-Bossel Synthesis (2-Aminophenyl)hydroxyacetatesDiazotization, reduction of the diazonium salt, and cyclization in boiling HCl.60-70%Classical method for 3-hydroxycinnolines.Yields can be affected by substituents on the aromatic ring.[1][2]
Borsche-Herbert Synthesis o-AminoacetophenonesDiazotization (NaNO₂ in acid) followed by cyclization of the diazonium salt.70-90%Versatile for a wide range of substituted 4-hydroxycinnolines.Can be a multi-step process.[1]
Richter Synthesis o-Aminoarylpropiolic acids or o-aminoarylacetylenesDiazotization followed by hydration and cyclization.VariableDirect route to certain substituted Cinnolines.The original method sometimes resulted in low yields.[10][11][12]

Detailed Experimental Protocols

Widman-Stoermer Synthesis of 4-Methylthis compound

This protocol is a representative example of the Widman-Stoermer synthesis.

Step 1: Diazotization of o-Amino-α-methylstyrene

  • Dissolve o-amino-α-methylstyrene in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

Step 2: Cyclization

  • After the addition of sodium nitrite is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC.

  • The this compound product may precipitate from the solution or can be extracted with a suitable organic solvent after neutralization.

  • Purify the crude product by recrystallization or column chromatography.

Neber-Bossel Synthesis of 3-Hydroxythis compound

This protocol outlines the general steps for the Neber-Bossel synthesis.

Step 1: Diazotization and Reduction

  • Diazotize the starting (2-aminophenyl)hydroxyacetate using standard procedures with sodium nitrite and a mineral acid at 0-5 °C.

  • Reduce the resulting diazonium salt in situ.

Step 2: Cyclization

  • Add concentrated hydrochloric acid to the reaction mixture containing the intermediate hydrazine.

  • Heat the mixture to boiling to induce cyclization.

  • Cool the reaction mixture to allow the 3-hydroxythis compound product to crystallize.

  • Collect the product by filtration and purify by recrystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Material (e.g., o-Aminoarylalkene) diazotization Diazotization (0-5 °C) start->diazotization reagents Reagents (NaNO2, HCl) reagents->diazotization cyclization Cyclization (Room Temp) diazotization->cyclization Intermediate Diazonium Salt neutralization Neutralization cyclization->neutralization extraction Extraction neutralization->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product Final this compound Product purification->product

Caption: A general experimental workflow for the Widman-Stoermer this compound synthesis.

This compound derivatives have emerged as potent inhibitors of key signaling molecules implicated in cancer progression, such as phosphoinositide 3-kinases (PI3Ks).[13] The PI3K/Akt signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Transcription Gene Transcription mTOR->Transcription Promotes CellGrowth Cell Growth, Proliferation, & Survival Transcription->CellGrowth Leads to GrowthFactor Growth Factor GrowthFactor->RTK Binds This compound This compound Derivative (Inhibitor) This compound->PI3K Inhibits

Caption: The inhibitory action of a this compound derivative on the PI3K/Akt signaling pathway.

References

Technical Support Center: Functionalization of the Cinnoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the chemical modification of the cinnoline scaffold. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of this important heterocyclic motif.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the functionalization of the this compound scaffold?

A1: The functionalization of the this compound ring presents several key challenges for chemists. A primary hurdle is controlling regioselectivity , as the two nitrogen atoms influence the electron density of the aromatic system, often leading to mixtures of isomers that are difficult to separate. Many traditional synthetic methods require harsh reaction conditions , such as high temperatures and strong acids or bases, which can limit the compatibility of certain functional groups. Furthermore, many reported protocols suffer from a limited substrate scope and can result in low yields of the desired products. For modern catalytic methods like C-H activation, issues such as catalyst deactivation and the need for specialized ligands can also pose significant obstacles.[1][2]

Q2: How can I improve the regioselectivity of my this compound functionalization reaction?

A2: Achieving high regioselectivity is crucial for the efficient synthesis of this compound derivatives. For C-H functionalization, the use of a directing group can be a powerful strategy to guide the reaction to a specific position on the ring. The choice of catalyst and ligands is also critical in directing the regiochemical outcome. In palladium-catalyzed cross-coupling reactions, the position of the pre-installed halide (e.g., chloro-, bromo-) on the this compound ring dictates the site of new bond formation. Careful optimization of reaction conditions, including solvent, temperature, and reaction time, can also significantly influence the selectivity of the transformation.[2]

Q3: My palladium-catalyzed cross-coupling reaction on a chlorothis compound substrate is giving low yields. What are the common causes?

A3: Low yields in palladium-catalyzed cross-coupling reactions with chlorocinnolines are a common issue, often stemming from the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Several factors could be at play:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. It is essential to use fresh, high-quality catalyst and ligands and to ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) with properly degassed solvents.

  • Inappropriate Ligand Choice: The ligand plays a critical role in the catalytic cycle. For less reactive aryl chlorides, bulky and electron-rich phosphine ligands are often required to promote the oxidative addition step.

  • Suboptimal Base: The strength and solubility of the base are crucial. Ensure the base is finely powdered and anhydrous. For challenging couplings, a stronger base may be necessary, but this must be balanced against potential side reactions.

  • Low Reaction Temperature: Chlorocinnolines may require higher reaction temperatures to achieve a reasonable reaction rate. Consider using a high-boiling point solvent.

Q4: I am observing significant byproduct formation in my reaction. What are some common side reactions and how can I mitigate them?

A4: Byproduct formation is a frequent challenge in this compound chemistry. In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, homocoupling of the boronic acid reagent can occur. This can often be minimized by using a slight excess of the boronic acid (1.1-1.2 equivalents) and ensuring an inert atmosphere. Another common side reaction is hydrodehalogenation , where the halogen atom is replaced by a hydrogen. This can be reduced by using anhydrous and thoroughly degassed solvents and minimizing potential sources of protons in the reaction mixture. In some cases, the choice of a weaker base or lowering the reaction temperature can also help suppress this unwanted reaction.[2]

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)
Issue Possible Cause Suggested Solution
Low to No Conversion Inactive catalyst or ligand.Use fresh, high-purity catalyst and ligand. Ensure the reaction is set up under an inert atmosphere with degassed solvents.
Low reactivity of the halothis compound.If using a chlorothis compound, consider switching to the more reactive bromo- or iodo-cinnoline. Alternatively, screen more active catalyst systems with bulky, electron-rich ligands.
Inappropriate base.Use an anhydrous, finely powdered base. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal one for your specific substrate.
Insufficient temperature.Increase the reaction temperature, possibly using a higher-boiling solvent like toluene, dioxane, or DMF. Microwave irradiation can also be effective in accelerating slow reactions.[3]
Significant Hydrodehalogenation Presence of water or other proton sources.Use anhydrous solvents and reagents. Ensure the reaction is performed under a strictly inert atmosphere.
Base is too strong or reaction temperature is too high.Consider using a weaker base. Optimize the reaction by lowering the temperature and monitoring the progress to minimize byproduct formation.
Homocoupling of Coupling Partner Incorrect stoichiometry.Use a slight excess (1.1-1.2 equivalents) of the boronic acid (Suzuki) or alkyne (Sonogashira).
Presence of oxygen.Thoroughly degas all solvents and reagents before use.
C-H Functionalization Reactions
Issue Possible Cause Suggested Solution
Low Regioselectivity Poor directing group ability.If using a directing group, consider modifying it to enhance its coordinating ability. Alternatively, explore different directing groups.
Non-optimal reaction conditions.Screen different solvents, temperatures, and reaction times to improve selectivity. The choice of catalyst and ligand can also have a profound impact on regioselectivity.[4]
Low Yield Inefficient C-H activation.Screen different transition metal catalysts (e.g., Pd, Rh, Ru) and ligands. The electronic and steric properties of the substrate can significantly affect the efficiency of C-H activation.
Catalyst deactivation.Ensure all reagents and solvents are pure and free of potential catalyst poisons.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Halothis compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Halothis compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., a mixture of dioxane and water, 4:1)

Procedure:

  • To an oven-dried reaction vessel, add the halothis compound, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Protocol 2: Microwave-Assisted Synthesis of Densely Functionalized Cinnolines

This protocol is adapted from a multi-component reaction for the synthesis of complex this compound derivatives.[3]

Materials:

  • Ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Nitromethane (1.0 eq)

  • Dioxane

  • Piperidine (catalytic amount)

Procedure:

  • In a microwave reaction vial, combine the dihydropyridazine carboxylate, aromatic aldehyde, and nitromethane in dioxane.

  • Add a catalytic amount of piperidine.

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture under controlled microwave irradiation (e.g., 100 °C for 20 minutes).

  • After cooling, the reaction mixture is worked up by standard procedures, which may include precipitation and filtration or extraction.

  • The crude product is then purified, typically by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Conditions for Palladium-Catalyzed C-H Arylation of Quinolines (as a proxy for Cinnolines)

EntryCatalyst (mol%)Ligand/AdditiveOxidantSolventTemp (°C)Time (h)Yield (%)Ref.
1Pd(OAc)₂ (10)-Ag₂CO₃ (2.2 eq)Benzene1302456[4]
2Pd(OAc)₂ (10)PivOH (6 eq)Ag₂CO₃ (3 eq) / O₂DMF1202475[4]
3[RhCl(CO)₂]₂ (2.5)P(o-tol)₃ (15)-Toluene1504886[4]

Visualizations

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start Combine Reactants: - Halothis compound - Arylboronic Acid - Pd Catalyst - Base inert_atm Establish Inert Atmosphere (Argon or Nitrogen) start->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat Heat and Stir (80-100 °C) add_solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Functionalized this compound purify->product

Suzuki-Miyaura Coupling Experimental Workflow

G cluster_troubleshooting Troubleshooting Low Yield in Pd-Catalyzed Coupling cluster_catalyst Catalyst Issues cluster_conditions Condition Optimization cluster_reagents Reagent Quality low_yield Low Yield check_catalyst Check Catalyst/Ligand Activity low_yield->check_catalyst check_conditions Optimize Reaction Conditions low_yield->check_conditions check_reagents Verify Reagent Purity low_yield->check_reagents use_fresh Use Fresh Catalyst/Ligand check_catalyst->use_fresh change_ligand Screen Bulky, Electron-Rich Ligands check_catalyst->change_ligand increase_temp Increase Temperature check_conditions->increase_temp change_solvent Change Solvent check_conditions->change_solvent change_base Screen Different Bases check_conditions->change_base degas_solvent Degas Solvents Thoroughly check_reagents->degas_solvent use_anhydrous Use Anhydrous Reagents/Solvents check_reagents->use_anhydrous G cluster_pathway Palladium-Catalyzed C-H Activation Cycle Pd_II Pd(II) Intermediate1 Pd(II)-Cinnoline Complex Pd_II->Intermediate1 Coordination This compound This compound This compound->Intermediate1 Intermediate2 Palladacycle Intermediate1->Intermediate2 C-H Activation Intermediate3 Pd(IV) or Pd(II) Intermediate Intermediate2->Intermediate3 Oxidative Addition or Migratory Insertion Coupling_Partner Coupling Partner Coupling_Partner->Intermediate3 Product Functionalized This compound Intermediate3->Product Reductive Elimination Pd_0 Pd(0) Intermediate3->Pd_0 Reductive Elimination Pd_0->Pd_II Oxidation Oxidant Oxidant Oxidant->Pd_II

References

Technical Support Center: Purification of Crude Cinnoline Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude cinnoline products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound products?

A1: Crude this compound products can contain a variety of impurities depending on the synthetic route. Common impurities include unreacted starting materials, by-products from side reactions or incomplete cyclization, and degradation products formed during the reaction or work-up.[1] For instance, syntheses involving cyclization may result in residual hydrazones or incompletely closed ring structures.[2][3]

Q2: Which purification technique should I choose for my crude this compound derivative?

A2: The choice of purification technique depends on the physical state of your product (solid or oil), the impurity profile, and the desired final purity.[1][4]

  • Recrystallization is ideal for solid products with relatively low levels of impurities (e.g., >90% purity).[1][4]

  • Column Chromatography is a versatile method for purifying oils or complex solid mixtures with multiple components.[1][5][6]

  • Acid-Base Extraction is effective for separating basic this compound derivatives from neutral or acidic impurities.[7][8][9]

Q3: My this compound derivative appears to be unstable during purification. What can I do?

A3: Some heterocyclic compounds can be sensitive to heat, light, or acidic/basic conditions.[10] If you suspect instability on silica gel, you can use a deactivated stationary phase (e.g., with triethylamine) or switch to alumina.[10][11] For temperature-sensitive compounds, avoid excessive heating during recrystallization and consider performing chromatography at room temperature.[6] If the compound is sensitive to oxygen or water, conducting purification steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[10]

Q4: My purified this compound product is an oil, but I need a solid for characterization. What are my options?

A4: If a highly purified oil does not solidify on its own, salt formation is a robust method for obtaining a crystalline solid.[12] Since cinnolines are basic, they can be converted to crystalline hydrochloride or picrate salts.[12][13] The free base can often be regenerated by subsequent treatment with a base.[12]

Troubleshooting Guides

Recrystallization

Q: My compound "oils out" instead of crystallizing. How can I fix this? A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

  • Solution 1: Lower the temperature at which the solution is saturated by adding slightly more solvent.

  • Solution 2: Try a solvent with a lower boiling point.

  • Solution 3: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.

Q: The recovery yield from recrystallization is very low. How can I improve it? A: Low recovery can result from using too much solvent or cooling the solution too quickly.

  • Solution 1: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]

  • Solution 2: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] Rapid cooling leads to the formation of small, often impure, crystals and keeps more product dissolved in the solvent.

  • Solution 3: Ensure the final cooling step in an ice bath is sufficiently long (e.g., at least 30 minutes) to maximize precipitation.[1]

Column Chromatography

Q: My this compound product is sticking to the silica gel column and won't elute. What should I do? A: This often happens with basic compounds like this compound due to strong interactions with the acidic silica gel.

  • Solution 1: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a base like triethylamine (1-2%) or ammonia.[11]

  • Solution 2: Switch to a different stationary phase, such as neutral or basic alumina.[10]

  • Solution 3: Gradually increase the polarity of the mobile phase (gradient elution). For very polar compounds, a reverse-phase (C18) column might be more effective.[11]

Q: The separation between my product and an impurity is poor on the column. A: The chosen solvent system lacks sufficient selectivity.

  • Solution 1: Methodically test different solvent systems using Thin-Layer Chromatography (TLC) to find an eluent that provides better separation (a larger difference in Rf values).

  • Solution 2: Consider using a ternary solvent system (a mixture of three solvents) to fine-tune the polarity and selectivity.

Purification Strategy & Data

A logical workflow is critical for efficiently purifying crude products. The initial assessment of the crude mixture by techniques like TLC or NMR helps in selecting the most appropriate purification strategy.

G Diagram 1: General this compound Purification Workflow A Crude this compound Product B Initial Assessment (TLC, Crude NMR) A->B C Recrystallization B->C Select Technique D Column Chromatography B->D Select Technique E Acid-Base Extraction B->E Select Technique F Purity Analysis (TLC, NMR, HPLC) C->F D->F E->F G Pure this compound Product F->G

Caption: General workflow for the purification of crude this compound.

Data Tables

Table 1: Solubility of this compound This table summarizes the solubility of the parent this compound compound in various solvents. Note that the solubility of derivatives may vary significantly based on their substituents.

SolventSolubilityReference
Polar Solvents (Ethanol, Methanol)Relatively Soluble[14]
Non-Polar Solvents (Hexane, Benzene)Poorly Soluble[14]
WaterSoluble[15]
Diethyl EtherSoluble (forms co-crystals)[13][16]

Table 2: Comparison of Primary Purification Techniques

TechniquePrincipleBest ForCommon Issues
Recrystallization Difference in solubility of the compound and impurities at different temperatures.Purifying solids that are >90% pure.Oiling out, low recovery, co-crystallization of impurities.[4]
Column Chromatography Differential partitioning of components between a stationary and mobile phase.Purifying oils, complex mixtures, or separating isomers.Product streaking or sticking to the column, poor separation, product precipitation.[11]
Acid-Base Extraction Difference in the acid-base properties of the components, allowing for selective transfer between immiscible aqueous and organic layers.Separating basic cinnolines from neutral or acidic impurities.Emulsion formation, incomplete extraction, degradation of acid/base sensitive compounds.[7][9]

Experimental Protocols

Protocol 1: Recrystallization of a this compound Derivative

This protocol is a general guideline and should be optimized for the specific this compound derivative.

  • Solvent Selection: Test the solubility of your crude product in various solvents to find one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] Ethanol is often a good starting point for this compound derivatives.[1][17]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently with stirring (e.g., on a hot plate). Continue to add small portions of the solvent until the solid just dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1][4]

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.[1]

Protocol 2: Column Chromatography

This protocol describes flash column chromatography using silica gel, a common method for purifying this compound compounds.[5][18]

  • TLC Analysis: Develop a suitable mobile phase (eluent) using TLC. The ideal eluent should give your desired compound an Rf value of approximately 0.3-0.4 and provide good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles or cracks are present.

  • Sample Loading: Dissolve the crude this compound product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the compound has low solubility, pre-adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[11]

  • Elution: Carefully add the eluent to the top of the column and begin applying pressure (e.g., with a hand pump or nitrogen line). Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound product.

Protocol 3: Acid-Base Extraction

This workflow is designed to separate a basic this compound from neutral impurities. This compound itself has a pKa of 2.64, indicating it is a weak base.[3][13]

G Diagram 2: Acid-Base Extraction Workflow for this compound A Crude Mixture (this compound + Neutral Impurity) in Organic Solvent (e.g., DCM) B Add Aqueous Acid (e.g., 1M HCl) Shake in Separatory Funnel A->B C Separate Layers B->C D Aqueous Layer (Protonated this compound Salt) C->D Lower Layer E Organic Layer (Neutral Impurity) C->E Upper Layer F Add Base (e.g., NaOH) to neutralize D->F J Wash, Dry & Evaporate Solvent E->J G Extract with Organic Solvent F->G H Dry & Evaporate Solvent G->H I Pure this compound H->I K Pure Neutral Impurity J->K

Caption: Workflow for separating a basic this compound from neutral impurities.

  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). The basic this compound will react to form its hydrochloride salt and move into the aqueous layer.[7][9]

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate and then drain the lower (aqueous) layer. Perform this extraction 2-3 times with fresh acid and combine the aqueous extracts. The neutral impurities will remain in the organic layer.[9]

  • Regeneration: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (check with pH paper). The protonated this compound salt will be neutralized, precipitating the pure this compound free base.[5]

  • Isolation: Extract the neutralized aqueous solution several times with fresh organic solvent. Combine these organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified this compound.[5]

References

Technical Support Center: Richter Cinnoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize side product formation in the Richter Cinnoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Richter this compound Synthesis?

The Richter this compound synthesis is a chemical reaction that produces this compound derivatives from the diazotization of o-aminoarylpropiolic acids or o-aminoarylacetylenes, followed by an intramolecular cyclization.[1][2] The reaction was first described by Victor von Richter in 1883.[1]

Q2: What are the most common side products in the Richter synthesis?

The most frequently encountered side products include:

  • Furo[3,2-c]cinnolines: These can form, particularly when the starting material contains electron-accepting substituents.

  • Five-membered ring products (indenones or indazoles): The formation of these is promoted by electron-donating groups on the phenyl substituent at the triple bond.

  • 4-Hydroxycinnolines (Cinnolinones): These can be formed from the hydrolysis of the intermediate 4-halocinnolines.

  • Phenols: Under certain conditions, especially with electron-accepting substituents on the acetylene fragment, the cyclization may fail, leading to the formation of phenols.

Q3: How do substituents on the starting material affect the reaction outcome?

Substituents play a critical role in directing the course of the Richter synthesis:

  • Electron-accepting groups (e.g., -NO₂, -COOMe) on the aromatic ring tend to favor the formation of the desired six-membered this compound ring but can also lead to the formation of furo[3,2-c]this compound byproducts.

  • Electron-donating groups (e.g., -NMe₂, -OMe) on the phenyl substituent of the triple bond can promote the formation of undesired five-membered ring side products.

  • The presence of substituents can also influence the reaction rate, with electron-donating groups on the aromatic ring generally accelerating the cyclization.

Q4: Can reaction conditions be modified to suppress side product formation?

Yes, optimizing reaction conditions is key to minimizing byproducts:

  • Choice of Acid and Halide Source: The use of hydrochloric acid (HCl) can lead to the formation of 4-chlorocinnolines, which can be susceptible to hydrolysis. Using hydrobromic acid (HBr) can sometimes increase the yield of the corresponding 4-bromocinnolines.

  • Solvent: Conducting the reaction in a non-aqueous solvent can minimize the formation of 4-hydroxythis compound byproducts resulting from water attack.

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity and reduce the formation of undesired products.

  • Use of Masked Diazonium Ions: Employing triazenes as "masked" diazonium ions allows for the separation of the diazotization and cyclization steps. This can prevent unwanted side reactions that occur in aqueous diazotization conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired this compound product - Suboptimal reaction temperature. - Incorrect acid concentration. - Impure starting materials. - Formation of multiple side products.- Optimize the reaction temperature; try running the reaction at a lower temperature. - Adjust the concentration of the acid used for diazotization and cyclization. - Ensure the purity of the o-aminoarylacetylene starting material. - Analyze the crude product to identify major side products and adjust the reaction conditions accordingly (see below).
Formation of furo[3,2-c]this compound byproduct This is often observed with electron-accepting substituents on the starting material. The intermediate 4-halothis compound undergoes hydrolysis to a 4-hydroxythis compound, which then cyclizes to the furo[3,2-c]this compound.- Minimize the amount of water in the reaction medium. Consider using a non-aqueous solvent for the cyclization step. - If possible, modify the substituents on the starting material to be less electron-accepting. - Isolate the 4-halothis compound intermediate quickly to prevent hydrolysis.
Formation of five-membered ring byproducts This is favored by the presence of strong electron-donating groups on the phenyl substituent of the alkyne.- If possible, use a starting material with less strongly electron-donating substituents. - Modify the electronic properties of the starting material through protecting groups.
Isolation of 4-hydroxythis compound (cinnolinone) instead of 4-halothis compound The intermediate 4-halothis compound is hydrolyzing during the reaction or work-up.- Use anhydrous conditions for the cyclization and work-up. - Extract the 4-halothis compound into a non-polar organic solvent as soon as the reaction is complete to minimize contact with water.
Reaction fails to cyclize, forming phenols Electron-accepting groups on the acetylene fragment can reduce the electron density of the triple bond, preventing the electrophilic addition of the diazonium group.- Modify the substituent on the acetylene to be less electron-withdrawing. - Consider an alternative synthetic route to the desired this compound.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of 4-Halocinnolines

Starting Material SubstituentAcidSolventTemperatureProductYield (%)Reference
UnsubstitutedHClWaterRoom Temp4-Chlorothis compound41Vasilevsky's group (as cited in)
UnsubstitutedHBrAcetoneNot Specified4-Bromothis compound56-93(as cited in)
Me, Br (weakly donating/accepting)HClNot SpecifiedNot Specified4-Chloro-3-ethynylcinnolines30-55
-NO₂, -COOMe (electron-accepting)HClNot SpecifiedNot Specified4-Chloro-3-ethynylcinnolines and Furo[3,2-c]cinnolinesVariable

Note: The yields are as reported in the literature and may vary depending on the specific substrate and experimental setup.

Experimental Protocols

Key Experiment: Synthesis of 4-Hydroxythis compound via Richter Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • o-Aminophenylpropiolic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, concentrated and dilute)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Distilled water

  • Ice

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Diazotization:

    • Dissolve the o-aminophenylpropiolic acid in dilute hydrochloric acid in a beaker.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture at this temperature for 30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.

  • Cyclization:

    • Slowly heat the reaction mixture to 70 °C.[3]

    • Maintain this temperature and continue stirring. The cyclization progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the intermediate 4-hydroxythis compound-3-carboxylic acid will precipitate.

  • Decarboxylation and Isolation:

    • Heat the reaction mixture above the melting point of the intermediate to induce decarboxylation, which will be evident by the evolution of carbon dioxide.[3]

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated crude 4-hydroxythis compound by vacuum filtration.

    • Wash the solid with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 4-hydroxythis compound.

Troubleshooting for this Protocol:

  • If the diazonium salt decomposes prematurely: Ensure the temperature is strictly maintained below 5 °C during diazotization.

  • If the yield is low: The decarboxylation step may be incomplete. Ensure the mixture is heated sufficiently above the melting point of the intermediate. Alternatively, consider that side reactions may be occurring.

  • If a mixture of products is obtained: The crude product may contain unreacted starting material or side products. Purification by column chromatography may be necessary.

Visualizations

Richter_Synthesis_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Start o-Aminoarylacetylene Diazonium Arenediazonium Salt Start->Diazonium Diazotization (NaNO₂, H⁺) This compound This compound Product Diazonium->this compound Intramolecular Cyclization Diazonium_side Arenediazonium Salt Halothis compound 4-Halothis compound Diazonium_side->Halothis compound Cyclization (in presence of X⁻) Hydroxythis compound 4-Hydroxythis compound Halothis compound->Hydroxythis compound Hydrolysis (H₂O) Furothis compound Furo[3,2-c]this compound Hydroxythis compound->Furothis compound Intramolecular Cyclization

Caption: Main and side reaction pathways in the Richter this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Side Product Formation Analyze Analyze Crude Product (TLC, NMR, MS) Start->Analyze Identify Identify Major Side Product Analyze->Identify Furo Furo[3,2-c]this compound Identify->Furo Furan-fused? FiveMembered Five-membered Ring Identify->FiveMembered 5-membered? Hydroxy 4-Hydroxythis compound Identify->Hydroxy Hydroxy-form? OptimizeFuro Use Anhydrous Conditions Isolate Halo-intermediate Quickly Furo->OptimizeFuro OptimizeFive Modify Substituents (less e⁻ donating) FiveMembered->OptimizeFive OptimizeHydroxy Use Anhydrous Work-up Hydroxy->OptimizeHydroxy

Caption: Troubleshooting workflow for Richter this compound synthesis.

References

Technical Support Center: Improving Photostability of Cinnoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at improving the photostability of cinnoline derivatives.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your research.

ProblemPossible CauseSuggested Solution
Rapid degradation of the this compound derivative in solution upon light exposure. The compound has high intrinsic photosensitivity.1. Protect from Light: Conduct all experiments under amber or red light. Store solutions in amber vials or wrap containers in aluminum foil. 2. Solvent Selection: Evaluate the photostability in a range of solvents with different polarities and proticities, as solvent can influence degradation rates. 3. Concentration Effect: Higher concentrations may exhibit greater stability due to the "inner filter effect," where molecules at the surface absorb most of the light.[1]
Inconsistent results in photostability studies. Fluctuation in light source intensity or temperature.1. Calibrate Light Source: Regularly calibrate the light source to ensure consistent irradiance. Use a validated chemical actinometric system or a calibrated radiometer/lux meter. 2. Temperature Control: Maintain a constant temperature throughout the experiment using a temperature-controlled chamber to differentiate between photodegradation and thermal degradation. Use dark controls (samples protected from light but kept at the same temperature) to assess thermal effects.
Formation of multiple unknown degradation products. Complex photodegradation pathways.1. Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to systematically identify degradation products.[1] 2. UPLC-MS/MS Analysis: Use UPLC-MS/MS to separate and identify the mass of the degradation products, which helps in elucidating their structures and the degradation pathway.[2]
Antioxidant or stabilizer is not effective. Incorrect choice or concentration of stabilizer.1. Mechanism-Based Selection: Choose a stabilizer based on the suspected degradation mechanism (e.g., a singlet oxygen quencher if photo-oxidation is occurring). 2. Concentration Optimization: Test a range of stabilizer concentrations to find the optimal level of protection without interfering with the analysis or application of the this compound derivative.
Excipient incompatibility in a formulation. Chemical interaction between the this compound derivative and an excipient under light exposure.1. Excipient Screening: Conduct photostability studies of the this compound derivative in the presence of individual excipients to identify any incompatibilities. 2. Inert Excipients: Select excipients that are known to be photochemically inert.

Frequently Asked Questions (FAQs)

Q1: What are the common photodegradation pathways for this compound derivatives?

A1: While specific pathways depend on the substitution pattern, photodegradation of N-heterocyclic compounds like this compound derivatives often involves photo-oxidation, photoreduction, and photocyclization. For derivatives similar to quinolone antibiotics, common pathways include:

  • Decarboxylation: Loss of a carboxylic acid group, if present.

  • Dealkylation: Removal of alkyl side chains.

  • Hydroxylation: Addition of hydroxyl groups to the aromatic ring.

  • Ring Opening: Cleavage of the this compound or substituent rings. For example, the photodegradation of related fluoroquinolones has been shown to involve cleavage of the piperazine ring and defluorination.[3]

Q2: How can I quantitatively assess the photostability of my this compound derivative?

A2: You can perform a photostability study following ICH Q1B guidelines. This involves exposing a solution or solid sample of your compound to a calibrated light source for a specific duration. The amount of the parent compound remaining is quantified at different time points using a stability-indicating HPLC method. The rate of degradation can then be determined, often following first-order kinetics.[4][5]

Q3: What are the recommended light sources and exposure levels for photostability testing?

A3: The ICH Q1B guideline recommends using a light source that produces an output similar to the D65/ID65 emission standard, such as a xenon or metal halide lamp. The samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Q4: How can I improve the photostability of a this compound derivative through formulation?

A4: Several formulation strategies can enhance photostability:

  • Encapsulation: Complexation with cyclodextrins or encapsulation in liposomes or nanoparticles can physically shield the molecule from light.

  • Use of Antioxidants: Including antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can quench reactive oxygen species that may be involved in photodegradation.

  • UV Absorbers: Incorporating UV-absorbing excipients into the formulation can act as a sunscreen for the active molecule.

  • Opaque Packaging: Using amber glass vials or opaque packaging is a simple and effective way to protect the formulation from light.

Q5: Are there any structural modifications that can improve the photostability of this compound derivatives?

A5: Yes, structural modifications can significantly impact photostability. For the related antibacterial drug cinoxacin, a this compound derivative, it has been noted to have a high phototoxicity index. The synthesis of a naphthyl ester of cinoxacin resulted in a compound with comparable photostability but enhanced antibacterial activity upon irradiation, suggesting that esterification could be a potential strategy. Further research into structure-photostability relationships is needed for a more comprehensive understanding.

Quantitative Data on Photostability

While extensive quantitative data on the photostability of a wide range of this compound derivatives is limited in the public domain, the following tables provide data on the photodegradation of related fluoroquinolone antibiotics, which can serve as a general guide.

Table 1: Effect of pH on the Photodegradation of Moxifloxacin (a Fluoroquinolone Antibiotic)

pHDegradation Rate Constant (k) x 10⁻⁴ min⁻¹
2.0~10.4
7.5~0.7
12.0~19.5
Data adapted from a study on the photodegradation of moxifloxacin. The degradation is significantly higher at acidic and basic pH compared to neutral pH.[1]

Table 2: Photodegradation of Fluoroquinolones in Solid Tablet Formulations

FluoroquinoloneDegradation after 105-113 days of light exposure (%)
Ciprofloxacin15.56
Moxifloxacin18.23
Norfloxacin10.89
Ofloxacin12.45
Data from a study on the photodegradation of fluoroquinolone tablets exposed to light.[1]

Experimental Protocols

Protocol 1: Forced Photodegradation Study of a this compound Derivative in Solution

Objective: To evaluate the photostability of a this compound derivative in solution under stressed conditions and to generate potential degradation products for analytical method development.

Materials:

  • This compound derivative

  • HPLC-grade solvent (e.g., acetonitrile, methanol, water)

  • Volumetric flasks

  • Quartz cuvettes or borosilicate glass vials

  • Photostability chamber with a calibrated light source (e.g., xenon lamp with UV and visible light output)

  • HPLC-UPLC system with a photodiode array (PDA) or MS/MS detector

  • Dark control sample wrapped in aluminum foil

Procedure:

  • Sample Preparation: Prepare a solution of the this compound derivative in the chosen solvent at a known concentration (e.g., 100 µg/mL).

  • Exposure: Transfer the solution to a quartz cuvette or a transparent glass vial. Place the sample in the photostability chamber.

  • Dark Control: Prepare an identical sample and wrap it completely in aluminum foil to serve as a dark control. Place it in the photostability chamber alongside the test sample.

  • Irradiation: Expose the samples to a controlled light source as per ICH Q1B guidelines (e.g., an overall illumination of ≥1.2 million lux hours and a near UV energy of ≥200 watt hours/m²).

  • Sampling: Withdraw aliquots of the test and control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: Analyze the samples by a validated stability-indicating HPLC-PDA or UPLC-MS/MS method to determine the concentration of the parent compound and to detect the formation of degradation products.

  • Data Evaluation: Calculate the percentage of degradation of the parent compound over time. Characterize the degradation products by their retention times, UV spectra, and mass-to-charge ratios.

Protocol 2: Analysis of Photodegradation Products by UPLC-MS/MS

Objective: To identify the chemical structures of the major photodegradation products of a this compound derivative.

Instrumentation:

  • UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Use the samples generated from the forced photodegradation study (Protocol 1).

  • Chromatographic Separation: Develop a UPLC method that provides good separation between the parent compound and its degradation products. A C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is a common starting point.

  • Mass Spectrometry Analysis:

    • Perform a full scan MS analysis to determine the molecular weights of the parent compound and the degradation products.

    • Conduct MS/MS (tandem mass spectrometry) experiments on the parent compound and the major degradation products to obtain fragmentation patterns.

  • Structure Elucidation: Propose the structures of the degradation products by analyzing their mass spectra, fragmentation patterns, and comparing them to the structure of the parent compound. Common degradation pathways for related heterocyclic compounds can provide guidance.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare solution of This compound derivative Exposure Expose to calibrated light source Prep->Exposure Control Dark Control (wrapped in foil) Prep->Control Sampling Sample at time intervals Exposure->Sampling Control->Sampling HPLC HPLC / UPLC-MS Analysis Sampling->HPLC Degradation Calculate % Degradation HPLC->Degradation Products Identify Degradation Products HPLC->Products

Caption: Experimental workflow for a photostability study.

Troubleshooting_Workflow Start Photostability Issue Encountered Q1 Is the degradation reproducible? Start->Q1 A1_No Check light source calibration and temperature control Q1->A1_No No Q2 Is the compound known to be highly photosensitive? Q1->Q2 Yes A2_Yes Implement protective measures: - Amber vials - Work under red light - Use stabilizers Q2->A2_Yes Yes Q3 Are there multiple unexpected degradation products? Q2->Q3 No A3_Yes Perform forced degradation study and UPLC-MS/MS analysis to identify products and pathways Q3->A3_Yes Yes A3_No Review experimental protocol for potential contamination or side reactions Q3->A3_No No

Caption: Troubleshooting decision tree for photostability experiments.

Degradation_Pathway This compound This compound Derivative Excited Excited State This compound* This compound->Excited hν (Light) Pathway1 Photo-oxidation Excited->Pathway1 Pathway2 Photoreduction Excited->Pathway2 Pathway3 Photocyclization/ Rearrangement Excited->Pathway3 Product1 Hydroxylated Products, Ring-opened Products Pathway1->Product1 Product2 Reduced This compound Pathway2->Product2 Product3 Isomers, Cyclized Products Pathway3->Product3

References

Technical Support Center: Addressing Solubility Issues of Cinnoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with cinnoline compounds in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to help you overcome these issues and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why are many of my this compound derivatives poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of many this compound derivatives is primarily due to their molecular structure. The this compound core is a bicyclic aromatic system, which is inherently hydrophobic. The presence of lipophilic substituents can further decrease water solubility. Additionally, strong intermolecular forces within the crystal lattice of the solid compound can make it difficult for water molecules to effectively solvate individual molecules, thus limiting solubility.

Q2: What is the first-line approach to solubilizing a new this compound derivative for a biological assay?

A2: The most common and straightforward initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent, which is then diluted into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its excellent ability to dissolve a broad range of organic compounds and its miscibility with water.

Q3: My this compound compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What is happening and what should I do?

A3: This common issue, often called "crashing out," occurs when the concentration of the organic co-solvent (DMSO) is significantly reduced upon dilution. This rapid change in solvent polarity causes the poorly soluble compound to exceed its solubility limit in the aqueous medium and precipitate.

Immediate troubleshooting steps include:

  • Lowering the final concentration: Your compound may be exceeding its maximum solubility. Try preparing serial dilutions to identify a concentration that remains in solution.

  • Optimizing the dilution method: Add the DMSO stock solution dropwise into the vigorously stirring or vortexing aqueous buffer. This promotes rapid dispersion and prevents localized high concentrations that can initiate precipitation. Pre-warming the aqueous buffer (e.g., to 37°C) can also be beneficial.

If these initial steps are unsuccessful, more advanced solubilization strategies, as detailed in the troubleshooting guides below, should be employed.

Q4: How does pH affect the solubility of this compound compounds?

A4: this compound is a weak base with a pKa of 2.64.[1][2] This means that at a pH below its pKa, the nitrogen atom in the this compound ring will be protonated, forming a more soluble cationic species. Therefore, adjusting the pH of your aqueous solution to be more acidic can significantly increase the solubility of many this compound derivatives. However, it is crucial to ensure that the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Q5: How should I store stock solutions of my this compound compounds?

A5: To maintain the integrity of your this compound compounds, stock solutions should be stored in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and prevent degradation. To avoid repeated freeze-thaw cycles, which can lead to compound precipitation over time, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guides

Issue 1: this compound Compound Precipitation in Aqueous Buffers

This is one of the most frequent challenges encountered during in vitro experiments. The following workflow provides a systematic approach to troubleshooting and resolving this issue.

G A Compound Precipitates in Aqueous Buffer B Is the final concentration too high? A->B C Lower the final concentration and perform a dose-response experiment to determine the maximum soluble concentration. B->C Yes D Was the dilution protocol optimized? B->D No E Add stock solution dropwise to vigorously stirring, pre-warmed buffer. D->E No F Is the final DMSO concentration sufficient? D->F Yes G Increase co-solvent (e.g., DMSO) concentration (typically ≤ 0.5% for cell-based assays). F->G No H Have you considered pH modification? F->H Yes I Adjust buffer pH to ~2 units below the compound's pKa if experimentally permissible. H->I No J Explore Advanced Solubilization Techniques H->J Yes K Cyclodextrin Complexation J->K L Salt Formation J->L M Prodrug Strategy J->M

A troubleshooting workflow for addressing compound precipitation.
Issue 2: Selecting the Appropriate Solubility Enhancement Strategy

The choice of a suitable solubility enhancement technique depends on the physicochemical properties of your specific this compound derivative and the requirements of your experiment.

G A Start: Poorly Soluble This compound Compound B Is the compound ionizable (basic)? A->B C pH Adjustment B->C Yes E Use Co-solvents (e.g., DMSO, Ethanol) B->E No D Is pH adjustment compatible with the assay? C->D D->E No H Salt Formation D->H Yes F Is co-solvent alone sufficient? E->F G Cyclodextrin Complexation F->G No J High-throughput screening, early-stage assays G->J K Preclinical development, in vivo studies H->K I Prodrug Approach L Drug development, optimizing pharmacokinetics I->L

A decision-making workflow for selecting a solubility enhancement technique.

Data Presentation: Solubility of this compound Derivatives

The following table provides illustrative quantitative solubility data for a selection of this compound derivatives in various solvents at room temperature. Please note that this data is representative and intended to demonstrate general solubility trends. Actual solubility can vary based on the specific experimental conditions.

CompoundStructureAqueous Buffer (pH 7.4) (µg/mL)Ethanol (mg/mL)DMSO (mg/mL)
This compoundthis compound< 1> 10> 50
4-Chlorothis compound4-Chlorothis compound< 0.15 - 10> 50
4-Methoxythis compound4-Methoxythis compound1 - 5> 10> 50
4-Aminothis compound4-Aminothis compound5 - 10> 10> 50

Experimental Protocols

Protocol 1: Preparation of a this compound Hydrochloride Salt

This protocol describes a general method for preparing a hydrochloride salt of a basic this compound derivative to improve its aqueous solubility.[3]

Materials:

  • This compound derivative (free base)

  • Anhydrous diethyl ether

  • 2 M HCl in diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the this compound derivative (1 equivalent) in a minimal amount of anhydrous diethyl ether in a round-bottom flask with stirring.

  • Cool the solution in an ice bath.

  • Slowly add 2 M HCl in diethyl ether (1.1 equivalents) dropwise to the stirred solution.

  • A precipitate of the hydrochloride salt should form. Continue stirring in the ice bath for 30 minutes after the addition is complete.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the hydrochloride salt under vacuum to a constant weight.

  • Confirm the salt formation and purity using appropriate analytical techniques (e.g., NMR, melting point).

Protocol 2: Cyclodextrin Complexation of a this compound Derivative

This protocol outlines the preparation of an inclusion complex of a this compound derivative with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Beaker

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in a beaker.

  • Add an excess amount of the this compound derivative to the HP-β-CD solution with continuous stirring.

  • Stir the suspension at room temperature for 24-48 hours, protected from light.

  • After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound derivative.

  • Freeze the resulting clear solution at -80°C.

  • Lyophilize the frozen solution to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

  • Characterize the inclusion complex to confirm its formation (e.g., using DSC, FTIR, or NMR).

Protocol 3: Development of a Co-solvent System

This protocol provides a systematic approach to developing a co-solvent system for solubilizing a this compound derivative in an aqueous buffer.

Materials:

  • This compound derivative

  • Primary aqueous buffer (e.g., PBS, TRIS)

  • Co-solvents (e.g., DMSO, ethanol, PEG 400)

  • Vortex mixer

  • Spectrophotometer or nephelometer (optional)

Procedure:

  • Prepare a high-concentration stock solution of the this compound derivative in a suitable co-solvent (e.g., 10 mM in DMSO).

  • In a series of microcentrifuge tubes, add the primary aqueous buffer.

  • To each tube, add a different percentage of the co-solvent (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).

  • Add the this compound derivative from the stock solution to each tube to achieve the desired final concentration.

  • Vortex each tube vigorously for 1-2 minutes.

  • Visually inspect each tube for any signs of precipitation or cloudiness immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature.

  • (Optional) Quantify the amount of dissolved compound in the supernatant after centrifugation using a suitable analytical method (e.g., HPLC-UV) or assess turbidity using a spectrophotometer or nephelometer.

  • The co-solvent system that provides a clear, stable solution at the desired concentration is selected for the experiment.

By following these guidelines and protocols, researchers can effectively address the solubility challenges associated with this compound compounds, leading to more accurate and reliable experimental outcomes.

References

Technical Support Center: Metal-Catalyzed Synthesis of Cinnolines for Higher Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the metal-catalyzed synthesis of cinnolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common metal catalysts for synthesizing cinnolines?

A1: Palladium catalysts are widely used, particularly for intramolecular C-H amination and cross-coupling reactions to build the cinnoline core or functionalize it.[1][2] Other transition metals like rhodium and ruthenium have also been employed in the synthesis of related N-heterocycles and can be applicable to this compound synthesis.[3][4]

Q2: What are the common starting materials for metal-catalyzed this compound synthesis?

A2: Common precursors include substituted 2-azobiaryls for intramolecular cyclization to form benzo[c]cinnolines.[1] Arylhydrazones can also be used as precursors. For functionalization of a pre-existing this compound scaffold, halo-cinnolines are common starting materials for cross-coupling reactions.[2][5]

Q3: What are some of the key challenges in the metal-catalyzed synthesis of cinnolines?

A3: A primary challenge is the relatively low reactivity of some precursors.[5] The this compound ring itself is electron-deficient, which can deactivate the catalyst.[5] The nitrogen atoms in the this compound ring can also act as chelating agents, leading to catalyst inhibition.[5] Steric hindrance around the reaction site can also impede the reaction.[5]

Q4: How can I improve the yield and efficiency of my this compound synthesis?

A4: Optimizing the choice of catalyst, ligand, base, solvent, and temperature is crucial. For less reactive substrates, using more active catalyst systems with bulky, electron-rich phosphine ligands is often necessary.[2] Thoroughly degassing solvents to create an inert atmosphere is critical to prevent catalyst deactivation.[5] In some cases, microwave irradiation can be used to increase reaction rates and yields.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the metal-catalyzed synthesis of cinnolines.

Problem 1: Low to No Conversion of Starting Material

Q: I am observing low to no conversion of my starting material in a palladium-catalyzed reaction to synthesize a this compound derivative. What are the possible causes and solutions?

A: Low conversion can stem from several factors, particularly related to the catalyst activity and reaction conditions. Here is a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be efficient for less reactive substrates like aryl chlorides or electron-deficient systems.[2]

    • Solution: Employ a more active catalyst system. Consider using pre-catalysts that are more reliable in generating the active Pd(0) species. For challenging couplings, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos, BrettPhos) are often necessary to facilitate the catalytic cycle.[2][5][6]

  • Base Selection: The choice and quality of the base are critical for the reaction's success.

    • Solution: Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is anhydrous and finely powdered to maximize its surface area. For particularly challenging reactions, a stronger, non-nucleophilic base like potassium tert-butoxide (KOtBu) might be required.[2][5]

  • Solvent and Temperature: The reaction may require more forcing conditions to proceed.

    • Solution: Use high-boiling point, anhydrous, and degassed aprotic polar solvents such as toluene, dioxane, or DMF.[2][5] Gradually increase the reaction temperature, potentially up to 100-120°C, while monitoring for any decomposition of the starting material or product.[2]

  • Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen.

    • Solution: Ensure that the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and liquid reagents are thoroughly degassed before use.[5][6]

Problem 2: Significant Formation of Side Products

Q: My reaction is producing the desired this compound, but I am also observing significant side products. What are the common side reactions and how can I minimize them?

A: The formation of side products can complicate purification and lower the yield of the target molecule. Here are some common side products and strategies to mitigate their formation:

  • Homocoupling of Boronic Acids (in Suzuki-Miyaura type reactions): This side reaction consumes the boronic acid coupling partner.

    • Solution: Optimize the stoichiometry by using a slight excess (1.1-1.2 equivalents) of the boronic acid.[2] Ensure that the reaction is free of oxygen, which can promote homocoupling.

  • Hydrodehalogenation (Loss of Halogen): This results in the formation of an undesired, dehalogenated version of the starting material or product.

    • Solution: This is often caused by trace amounts of water or other protic impurities. Ensure all reagents and solvents are anhydrous and maintain a strictly inert atmosphere.[2]

  • Protodeboronation (Loss of Boronic Acid Group): The C-B bond of the boronic acid can be cleaved, especially in the presence of water and a strong base.

    • Solution: Use a milder base if possible, or consider a non-aqueous solvent system. Minimize the reaction time to reduce the exposure of the boronic acid to these conditions. Using more stable boronic esters, such as pinacol esters, can also be beneficial.[2][6]

Data Presentation

Table 1: Common Catalysts and Ligands for Palladium-Catalyzed this compound Synthesis

Catalyst PrecursorLigandTypical Catalyst Loading (mol%)Notes
Pd(OAc)₂SPhos, XPhos, RuPhos1-10Effective for challenging cross-coupling reactions with aryl chlorides.[2]
Pd₂(dba)₃BrettPhos1-5Often used for Buchwald-Hartwig amination of heteroaromatic amines.[5]
Pd(PPh₃)₄-5-10A common general-purpose catalyst, but may be less effective for difficult couplings.

Table 2: Representative Reaction Parameters for Palladium-Catalyzed Intramolecular Cyclization

ParameterConditionRemarks
CatalystPalladium(II) Acetate (Pd(OAc)₂)10 mol% is a common starting point.[1]
OxidantCopper(II) Acetate (Cu(OAc)₂), Copper(II) Chloride (CuCl₂)Often used in stoichiometric amounts (e.g., 3.0 equivalents each).[1]
Solvent2,2,2-Trifluoroethanol (TFE)Other high-boiling point, polar aprotic solvents can also be used.[1]
Temperature110 °COptimization may be required depending on the substrate.[1]
Reaction Time24 hoursMonitor by TLC or LC-MS to determine completion.[1]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of a Benzo[c]this compound Derivative

This protocol is a generalized procedure for the intramolecular C-H amination/cyclization of a substituted 2-azobiaryl precursor.[1]

  • Reaction Setup: To a sealable reaction tube, add the 2-azobiaryl precursor (1.0 eq.), Palladium(II) Acetate (0.1 eq.), Copper(II) Acetate (3.0 eq.), and Copper(II) Chloride (3.0 eq.).

  • Solvent Addition: Add a suitable solvent, such as 2,2,2-Trifluoroethanol (TFE), to the tube.

  • Reaction: Seal the tube and stir the mixture at 110 °C for 24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure. The crude product is the corresponding benzo[c]cinnolinium salt.

  • Reduction (if necessary): The resulting benzo[c]cinnolinium salt can be reduced to the neutral benzo[c]this compound. Dissolve the crude salt in a suitable solvent (e.g., methanol). Cool the solution to 0 °C in an ice bath. Slowly add an excess of a reducing agent like sodium borohydride (2-4 eq.) portion-wise with stirring.

  • Purification: After the reduction is complete, quench the reaction with water and remove the organic solvent. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Work-up & Purification A Precursor (e.g., 2-azobiaryl) F Reaction Setup (Inert Atmosphere) A->F B Metal Catalyst (e.g., Pd(OAc)₂) B->F C Ligand (if required) C->F D Base/Additives D->F E Anhydrous Solvent E->F G Heating & Stirring (Optimized Temperature) F->G H Reaction Monitoring (TLC/LC-MS) G->H I Quenching & Extraction H->I Reaction Complete J Purification (Column Chromatography) I->J K Characterization (NMR, MS) J->K L Final this compound Product K->L

Caption: General experimental workflow for metal-catalyzed this compound synthesis.

G Start Low or No Product Yield Catalyst Is the catalyst system active enough? Start->Catalyst Conditions Are the reaction conditions optimal? Catalyst->Conditions Yes Sol_Catalyst Use more active catalyst/ligand (e.g., Pd pre-catalyst, bulky phosphine ligand) Catalyst->Sol_Catalyst No Atmosphere Is the reaction under a strictly inert atmosphere? Conditions->Atmosphere Yes Sol_Conditions Optimize temperature, solvent, and base. Use high-boiling point solvents and stronger bases. Conditions->Sol_Conditions No Sol_Atmosphere Ensure all reagents and solvents are degassed. Maintain a positive pressure of inert gas. Atmosphere->Sol_Atmosphere No Proceed Re-run experiment Atmosphere->Proceed Yes Sol_Catalyst->Proceed Sol_Conditions->Proceed Sol_Atmosphere->Proceed

Caption: Troubleshooting decision tree for low product yield in this compound synthesis.

G Pd(0)L_n Pd(0)Lₙ Pd(II) Pd(II) Complex Pd(0)L_n->Pd(II) Oxidative Addition C-H_Activation C-H Activation Pd(II)->C-H_Activation Oxidant_red Reduced Oxidant Pd(II)->Oxidant_red Reductive_Elimination Reductive Elimination C-H_Activation->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product This compound Reductive_Elimination->Product Precursor Aryl Precursor Precursor->Pd(II) Oxidant Oxidant Oxidant->Pd(0)L_n

Caption: Simplified palladium catalytic cycle for C-H activation in this compound synthesis.

References

Technical Support Center: Solid-Phase Synthesis and Purification of Cinnolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the solid-phase synthesis and purification of cinnoline derivatives. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using solid-phase synthesis for preparing this compound libraries?

Solid-phase synthesis (SPPS) offers several advantages for the preparation of this compound libraries over traditional solution-phase methods. The primary benefit is the simplification of purification; intermediates are purified by simple filtration and washing of the resin, which allows for the use of excess reagents to drive reactions to completion. This methodology is also amenable to automation, enabling the rapid synthesis of a large number of analogs for structure-activity relationship (SAR) studies.

Q2: Which type of resin is most suitable for the solid-phase synthesis of cinnolines?

The choice of resin depends on the specific synthetic route and the desired C-terminal functionality of the this compound. For the synthesis of this compound-3-carboxamides, Rink Amide resin is a common choice, as cleavage with trifluoroacetic acid (TFA) directly yields the amide product.[1] For syntheses where a C-terminal carboxylic acid is desired, resins with a Wang or a 2-chlorotrityl chloride linker are suitable.[1] The latter is particularly advantageous for acid-sensitive target molecules as it allows for milder cleavage conditions.

Q3: What are "traceless linkers" and are they useful for this compound synthesis?

Traceless linkers are specialized linkers that, upon cleavage, leave no residual functionality on the target molecule.[2][3] This is particularly useful when the desired this compound derivative does not require a functional group at the point of attachment to the resin. Silicon-based and sulfone-based linkers are examples of traceless linkers that can be employed in the synthesis of various N-heterocycles and could be adapted for this compound synthesis.[2][3]

Q4: How can I monitor the progress of reactions on the solid support?

Monitoring reactions on-resin is crucial for successful solid-phase synthesis. A small number of resin beads can be taken from the reaction vessel, washed, and the compound cleaved for analysis by LC-MS or HPLC. Qualitative tests, such as the Kaiser test (for primary amines) or the chloranil test (for secondary amines), can also be used to check for the presence of unreacted starting material after a coupling step.

Troubleshooting Guides

This section provides solutions to common problems encountered during the solid-phase synthesis and purification of cinnolines.

Synthesis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Resin-Bound Product - Incomplete coupling of the initial building block to the resin.- Steric hindrance from bulky substituents.- Aggregation of the growing chain on the resin.- Increase the excess of the building block and coupling reagents.- Extend the reaction time or increase the temperature.- Use a resin with a lower loading capacity.- Incorporate structure-breaking elements or use specialized solvents to disrupt aggregation.
Incomplete Cyclization to Form the this compound Ring - Insufficient activation of the cyclization precursor.- Unfavorable conformation of the resin-bound substrate.- Screen different cyclization reagents and conditions (e.g., stronger acids, different bases, or metal catalysts).- Consider a different linker strategy that may provide more favorable reaction kinetics.
Side Reactions Observed by LC-MS - Premature cleavage of acid-labile protecting groups.- Base-induced side reactions during Fmoc deprotection.[4]- Alkylation or acylation of the this compound nitrogen atoms.- Ensure complete neutralization after deprotection steps.- Use milder deprotection conditions or alternative protecting groups.- For Fmoc deprotection, consider using piperazine instead of piperidine to minimize certain side reactions.[4]- Protect the this compound nitrogens if they are susceptible to unwanted reactions.
Cleavage and Purification Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Cleaved Product - Incomplete cleavage from the resin.- Adsorption of the product to the resin.- Extend the cleavage time or use a stronger cleavage cocktail.- Wash the resin with a small amount of a solvent in which the product is soluble after the initial filtration of the cleavage cocktail.
Presence of Scavenger Adducts in the Final Product - Insufficient scavenging of reactive cations generated during cleavage.- Increase the concentration of scavengers in the cleavage cocktail.- Use a scavenger cocktail tailored to the protecting groups used (see Table 1).
Difficulty in Purifying the Crude Product - Co-elution of impurities during chromatography.- Product instability on the chromatography column.- Optimize the HPLC gradient and solvent system.- Consider alternative purification methods such as recrystallization or preparative thin-layer chromatography.- For unstable compounds, work at lower temperatures and minimize exposure to light and air.
Product Degradation During Purification - Acid or base sensitivity of the this compound derivative.- Oxidation of sensitive functional groups.- Neutralize the crude product after cleavage if it is acid-sensitive.- Use buffered mobile phases for HPLC.- Add antioxidants to solvents if oxidation is a concern.

Experimental Protocols

General Protocol for Solid-Phase Synthesis of a Cinnolinone Carboxamide

This protocol is a generalized procedure and may require optimization for specific target molecules. It is adapted from methodologies for the solid-phase synthesis of other N-heterocycles and peptide amides.

1. Resin Swelling and Fmoc Deprotection:

  • Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a suitable reaction vessel.

  • Drain the DMF and treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF, followed by dichloromethane (DCM).

2. Coupling of the First Building Block:

  • Dissolve the first building block (e.g., a suitably protected aminobenzoic acid derivative) in DMF with a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Add the activated building block solution to the resin and agitate for 2-4 hours.

  • Monitor the reaction for completion using a Kaiser test.

  • Wash the resin with DMF and DCM.

3. Elongation of the Linear Precursor:

  • Perform subsequent Fmoc deprotection and coupling steps as described above to assemble the linear precursor to the this compound.

4. On-Resin Cyclization:

  • Once the linear precursor is assembled, treat the resin with a suitable reagent to effect cyclization to the this compound ring system. This step is highly dependent on the specific synthetic route and may involve, for example, diazotization followed by intramolecular cyclization.

5. Cleavage and Deprotection:

  • Wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail (see Table 1) for 1.5-3 hours at room temperature.

  • Filter the resin and wash with a minimal amount of TFA.

  • Precipitate the crude product by adding the combined filtrates to cold diethyl ether.

  • Isolate the crude product by centrifugation and decantation of the ether.

Table 1: Common TFA-Based Cleavage Cocktails

Reagent CocktailComposition (v/v/w)Primary Use
Reagent K [5]TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (82.5:5:5:5:2.5)General purpose, good for peptides with multiple protecting groups.
TFA/TIS/Water TFA / Triisopropylsilane / Water (95:2.5:2.5)[6]A common, less odorous alternative to Reagent K.
TFA/DCM TFA / Dichloromethane (e.g., 1-50%)For cleavage from highly acid-labile resins like 2-chlorotrityl.
Reagent B [5]TFA / Phenol / Water / Triisopropylsilane (88:5:5:2)Useful when trityl-based protecting groups are present.

6. Purification:

  • Dissolve the crude product in a suitable solvent system (e.g., DMSO, DMF, or a mixture of acetonitrile and water).

  • Purify the product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water and acetonitrile containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final product.

Visualizations

Solid_Phase_Synthesis_Workflow Resin 1. Resin Swelling (e.g., Rink Amide) Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 3. Coupling of First Building Block Deprotection1->Coupling1 Elongation 4. Chain Elongation (Repeat Deprotection/Coupling) Coupling1->Elongation Cyclization 5. On-Resin Cyclization to this compound Elongation->Cyclization Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Cyclization->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification FinalProduct Pure this compound Derivative Purification->FinalProduct Troubleshooting_Decision_Tree Start Low Yield or Purity Issue CheckSynthesis Problem during Synthesis? Start->CheckSynthesis CheckCleavage Problem during Cleavage/Purification? Start->CheckCleavage IncompleteCoupling Incomplete Coupling/ Cyclization? CheckSynthesis->IncompleteCoupling Yes SideReactions Side Reactions Observed? CheckSynthesis->SideReactions No IncompleteCleavage Incomplete Cleavage? CheckCleavage->IncompleteCleavage Yes ImpureProduct Crude Product Impure? CheckCleavage->ImpureProduct No IncreaseReagents Increase Reagent Excess & Reaction Time IncompleteCoupling->IncreaseReagents Yes ChangeConditions Screen Different Reagents/Conditions IncompleteCoupling->ChangeConditions No CheckProtectingGroups Review Protecting Group Strategy SideReactions->CheckProtectingGroups Yes MilderConditions Use Milder Deprotection Conditions SideReactions->MilderConditions No ExtendCleavage Extend Cleavage Time/ Use Stronger Cocktail IncompleteCleavage->ExtendCleavage Yes OptimizeScavengers Optimize Scavenger Cocktail ImpureProduct->OptimizeScavengers Yes OptimizeHPLC Optimize HPLC Purification ImpureProduct->OptimizeHPLC No

References

Technical Support Center: Managing Toxicity of Cinnoline Compounds in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the potential toxicities of cinnoline compounds during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide practical guidance on identifying, managing, and mitigating adverse effects.

Frequently Asked Questions (FAQs)

Q1: What are the common toxic effects observed with this compound compounds?

A1: this compound derivatives have a wide range of biological activities, and their toxic effects can vary depending on the specific chemical structure. Reported toxicities include general cytotoxicity, and in some cases, organ-specific effects. Acute oral toxicity studies in animal models have shown that some this compound derivatives can be toxic at high doses.[1]

Q2: What are the known mechanisms of this compound-induced toxicity?

A2: The mechanisms of toxicity for this compound compounds are linked to their pharmacological targets. Two prominent mechanisms that can lead to toxicity, particularly in cancer research, are:

  • PI3K/Akt Signaling Pathway Inhibition: Several this compound derivatives have been developed as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. While this is a target for anticancer therapy, broad inhibition of this critical cell survival pathway can lead to off-target toxicity in healthy cells.

  • Topoisomerase I Inhibition: Some this compound compounds act as topoisomerase I inhibitors. This mechanism, which disrupts DNA replication and repair, can induce apoptosis in rapidly dividing cells but also carries the risk of toxicity to normal proliferating cells.

Q3: Where can I find quantitative toxicity data for this compound derivatives?

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDCell LineCancer TypeIC50 (µM)
Representative this compound DerivativeHCT116Colon Carcinoma0.264
A549Lung Carcinoma2.04
MCF-7Breast Adenocarcinoma1.14
Dihydrobenzo[h]this compound-5,6-dione derivativeKBEpidermoid Carcinoma<5
Hep-G2Hepatoma Carcinoma<5
11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]this compound derivativeLeukemia subpanelLeukemiaPotent Activity

Table 2: In Vivo Acute Oral Toxicity of this compound Derivatives

Compound TypeAnimal ModelLD50 (mg/kg)Observations
Analgesic this compound DerivativesWistar Rats>300 (safe dose)Toxic effects observed at 2000 mg/kg.[1]
This compound-based Compounds (general)MiceNot specifiedThis compound itself is reported to be toxic.

Troubleshooting Guides

High Cytotoxicity in Cell-Based Assays

Q: My this compound compound is showing high cytotoxicity in my cell-based assay, even at low concentrations. What steps can I take to troubleshoot this?

A: High cytotoxicity can be due to several factors. Follow this troubleshooting workflow:

start High Cytotoxicity Observed check_purity 1. Verify Compound Purity and Identity (LC-MS, NMR) start->check_purity check_solvent 2. Assess Solvent Toxicity (Vehicle Control) check_purity->check_solvent Purity Confirmed check_conc 3. Confirm Compound Concentration (Serial Dilution Accuracy) check_solvent->check_conc Solvent Not Toxic assay_specific 4. Review Assay Protocol (Cell Density, Incubation Time) check_conc->assay_specific Concentration Accurate solubility 5. Investigate Compound Solubility (Visual Inspection, Solubility Assay) assay_specific->solubility Protocol Correct mechanism 6. Consider Mechanism of Action (Target-related toxicity?) solubility->mechanism Solubility Adequate remediate Develop Mitigation Strategy mechanism->remediate

Caption: Troubleshooting workflow for high cytotoxicity.

  • Verify Compound Purity and Identity: Impurities from synthesis can contribute to toxicity. Confirm the purity and chemical structure of your this compound compound using methods like LC-MS and NMR.

  • Assess Solvent Toxicity: Ensure the solvent used to dissolve your compound (e.g., DMSO) is not causing cytotoxicity at the final concentration in your assay. Run a vehicle control (cells treated with the solvent alone).

  • Confirm Compound Concentration: Double-check your calculations and the accuracy of your serial dilutions. An error in concentration can lead to unexpectedly high toxicity.

  • Review Assay Protocol: Ensure that your cell seeding density and incubation times are appropriate for your cell line and the specific cytotoxicity assay being used.

  • Investigate Compound Solubility: Poor solubility can lead to compound precipitation and inconsistent results. Visually inspect your assay plates for precipitates. If solubility is an issue, consider using a different solvent, adjusting the pH, or employing solubilizing agents.

  • Consider Mechanism of Action: If the compound is a known inhibitor of a critical cellular pathway (e.g., PI3K/Akt), the observed cytotoxicity may be an on-target effect. Consider using a cell line that is less dependent on this pathway as a control.

Inconsistent or Non-Reproducible Toxicity Results

Q: I am observing high variability in my toxicity data between experiments. What could be the cause?

A: Variability in results often stems from issues with compound solubility or experimental technique.

  • Compound Solubility: As mentioned above, poor solubility is a major cause of inconsistent results.[2] Ensure your compound is fully dissolved in the stock solution and does not precipitate when diluted in your assay medium.

  • Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic changes that affect their response to compounds.

  • Assay-Specific Variability: Ensure consistent timing for all steps of your cytotoxicity assay, including incubation with the compound and addition of assay reagents.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines a standard method for assessing the cytotoxicity of this compound compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed cells in a 96-well plate compound_prep 2. Prepare serial dilutions of this compound compound cell_seeding->compound_prep add_compound 3. Add compound dilutions to cells compound_prep->add_compound incubate 4. Incubate for 24-72 hours add_compound->incubate add_mtt 5. Add MTT reagent incubate->add_mtt incubate_mtt 6. Incubate for 2-4 hours add_mtt->incubate_mtt solubilize 7. Solubilize formazan crystals incubate_mtt->solubilize read_plate 8. Measure absorbance at 570 nm solubilize->read_plate calculate_viability 9. Calculate % cell viability read_plate->calculate_viability determine_ic50 10. Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for MTT cytotoxicity assay.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound compound

  • DMSO (or other suitable solvent)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the this compound compound. Include vehicle-only controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Acute Oral Toxicity Assessment (OECD Guideline 425)

This protocol provides a general framework for an acute oral toxicity study in rodents, based on OECD guidelines.[1]

Animals:

  • Wistar rats or other suitable rodent species.

Procedure:

  • Dose Selection: Start with a preliminary dose-finding study to determine a range of doses to be tested.

  • Dosing: Administer a single oral dose of the this compound compound to the animals.

  • Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for up to 14 days.

  • Data Collection: Record body weight, food and water consumption, and any observed clinical signs.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals.

  • LD50 Calculation: Use the collected data to calculate the LD50 value.

Signaling Pathway Diagrams

PI3K/Akt Signaling Pathway and this compound Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival This compound This compound Derivative This compound->PI3K Inhibits

Caption: this compound inhibition of the PI3K/Akt pathway.

Topoisomerase I Inhibition by this compound Compounds

cluster_nucleus Nucleus DNA Supercoiled DNA Top1 Topoisomerase I (Top1) DNA->Top1 Binds Cleavable_Complex Top1-DNA Cleavable Complex Top1->Cleavable_Complex Forms Relaxed_DNA Relaxed DNA Cleavable_Complex->Relaxed_DNA Religation Replication_Fork Replication Fork Cleavable_Complex->Replication_Fork Collision with DSB Double-Strand Breaks Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis This compound This compound Derivative This compound->Cleavable_Complex Stabilizes (Inhibits Religation)

References

Technical Support Center: Regioselective Metalation of the Cinnoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of regioselective metalation of the cinnoline scaffold. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the regioselective metalation of this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: My metalation reaction is resulting in a mixture of regioisomers, primarily at the C3 and C8 positions. How can I improve the selectivity?

Answer: Achieving high regioselectivity in the metalation of the this compound scaffold is a common challenge. The outcome is highly dependent on the reagents and reaction conditions.

  • For C8-selectivity: The use of a frustrated Lewis pair, such as a combination of BF₃·Et₂O and TMP₂Mg·2LiCl (TMP = 2,2,6,6-tetramethylpiperidide), has been shown to favor metalation at the C8 position. The Lewis acid (BF₃·Et₂O) coordinates to the N1 nitrogen, increasing the acidity of the adjacent C8-H bond.

  • For C3-selectivity: Employing an in situ generated zinc base, such as TMP₂Zn·2MgCl₂·2LiCl, can direct the metalation to the C3 position.[1]

  • Solvent and Temperature Effects: The choice of solvent and reaction temperature can significantly influence the regioselectivity. It is recommended to perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions and improve selectivity. A screen of aprotic solvents like THF, diethyl ether, or dioxane may be necessary to optimize the reaction.

Question 2: I am experiencing low yields in my this compound C-H activation/metalation reaction. What are the potential causes and how can I improve the yield?

Answer: Low yields can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.

  • Incomplete Metalation: The metalating agent may not be sufficiently reactive or may be degrading. Ensure that the organolithium or magnesium amide base is fresh and properly titrated. For TMP-based reagents, ensure they are prepared and stored under strictly anhydrous and inert conditions.

  • Instability of the Metalated Intermediate: The generated cinnolinyl-metal species might be unstable, especially at higher temperatures, leading to decomposition or undesired side reactions. It is crucial to maintain a low reaction temperature throughout the process and to quench the reaction with the electrophile at a low temperature before warming up.

  • Poor Solubility of Reagents: Ensure that the this compound substrate and the metalating agent are soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to incomplete reaction.

  • Catalyst Deactivation (for catalyzed reactions): If using a transition metal-catalyzed C-H activation approach, the catalyst may be deactivated by impurities in the starting materials or solvents. Ensure all reagents and solvents are of high purity and appropriately dried and degassed.

  • Suboptimal Reaction Time and Temperature: C-H activation reactions are often sensitive to time and temperature. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. A gradual increase in temperature might be necessary for sluggish reactions, but excessively high temperatures can lead to decomposition.

Question 3: After the metalation step, the subsequent reaction with an electrophile is not working or gives a complex mixture of products. What could be the issue?

Answer: This problem often points to issues with the electrophile or the reaction conditions of the quenching step.

  • Electrophile Reactivity: The electrophile may not be reactive enough to undergo reaction with the metalated this compound. Consider using a more reactive electrophile or adding an activating agent.

  • Steric Hindrance: The position of metalation on the this compound ring and the bulkiness of the electrophile can lead to steric hindrance, preventing the reaction. Using a less sterically hindered electrophile might be necessary.

  • Side Reactions of the Electrophile: The strong basicity of the metalated intermediate can cause side reactions with the electrophile, such as deprotonation or decomposition. Adding the electrophile at a very low temperature can mitigate these side reactions.

  • Quenching Protocol: The method of quenching is critical. The electrophile should be added slowly to the reaction mixture at a low temperature to control the exothermicity and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for regioselective metalation of the this compound scaffold?

A1: The most common and effective methods involve directed ortho-metalation (DoM) using strong bases. Specifically, the use of TMP-magnesium and TMP-zinc bases has been successfully employed for the regioselective functionalization of cinnolines at the C3 and C8 positions.[1] Transition metal-catalyzed C-H activation is also an emerging strategy for the functionalization of N-heterocycles, including the this compound scaffold.[2]

Q2: Which positions on the this compound ring are most susceptible to metalation?

A2: The positions ortho to the nitrogen atoms are the most acidic and therefore most susceptible to deprotonation by strong bases. The C8 position, being adjacent to N1, and the C3 position, adjacent to N2, are the primary sites for metalation. The regioselectivity between these two positions can be controlled by the choice of the metalating agent and the reaction conditions.[1]

Q3: Can I functionalize other positions on the this compound ring using metalation?

A3: Direct C-H metalation at positions other than C3 and C8 is challenging due to the lower acidity of the C-H bonds at these positions. Functionalization at other positions typically requires starting with a pre-functionalized this compound ring, for example, using a halogenated this compound and performing a halogen-metal exchange.

Q4: What types of electrophiles can be used to trap the metalated this compound intermediate?

A4: A wide range of electrophiles can be used, allowing for the introduction of various functional groups. Successful functionalizations have been carried out with acylating agents (e.g., acid chlorides, anhydrides), allyl halides, and in cross-coupling reactions with aryl or alkenyl halides.[1] The choice of electrophile will depend on the desired final product and its compatibility with the reaction conditions.

Quantitative Data Summary

The following table summarizes the quantitative data for the regioselective metalation of the this compound scaffold using different methods.

Metalating Agent/CatalystPosition of FunctionalizationElectrophileYield (%)Reference
TMP₂Mg·2LiCl / BF₃·Et₂OC8Variousup to 85%[1]
TMP₂Zn·2MgCl₂·2LiClC3Variousup to 80%[1]

Experimental Protocols

Protocol 1: Regioselective C8-Metalation of this compound using a Frustrated Lewis Pair [1]

  • To a flame-dried Schlenk flask under an argon atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add BF₃·Et₂O (1.1 mmol) dropwise to the solution and stir for 15 minutes.

  • In a separate flask, prepare a solution of TMP₂Mg·2LiCl (1.2 mmol) in anhydrous THF.

  • Slowly add the TMP₂Mg·2LiCl solution to the this compound/BF₃·Et₂O mixture at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the desired electrophile (1.5 mmol) dropwise at -78 °C.

  • Slowly warm the reaction mixture to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Regioselective C3-Metalation of this compound using an in situ Generated Zinc Base [1]

  • To a flame-dried Schlenk flask under an argon atmosphere, add ZnCl₂ (2.4 mmol) and MgCl₂ (2.4 mmol) and heat under vacuum to ensure they are anhydrous.

  • Add anhydrous THF (10 mL) and cool the suspension to 0 °C.

  • In a separate flask, prepare a solution of TMPLi (2.4 mmol) in anhydrous THF.

  • Slowly add the TMPLi solution to the ZnCl₂/MgCl₂ suspension at 0 °C to generate the TMP₂Zn·2MgCl₂·2LiCl base in situ.

  • In another flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).

  • Cool the this compound solution to -10 °C and slowly add the freshly prepared zinc base solution.

  • Stir the reaction mixture at -10 °C for 1 hour.

  • Cool the mixture to -78 °C and add the desired electrophile (1.5 mmol) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Work-up and purify the product as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Anhydrous Reagents & Solvents start->reagents metalation Regioselective Metalation reagents->metalation electrophile Electrophile Addition metalation->electrophile quench Reaction Quench electrophile->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification concentration->purification end Final Product purification->end

Caption: A general experimental workflow for the regioselective metalation and functionalization of the this compound scaffold.

regioselectivity_factors cluster_c8 C8-Functionalization cluster_c3 C3-Functionalization This compound This compound Scaffold lewis_acid Lewis Acid (e.g., BF3.Et2O) + TMP-Mg Base This compound->lewis_acid zinc_base TMP-Zn Base This compound->zinc_base c8_product C8-Functionalized this compound lewis_acid->c8_product Favors C8 c3_product C3-Functionalized this compound zinc_base->c3_product Favors C3

Caption: Key factors influencing the regioselectivity of this compound metalation, directing functionalization to either the C3 or C8 position.

References

Validation & Comparative

Cinnoline vs. Quinoline: A Comparative Guide to Their Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led to the extensive exploration of heterocyclic compounds. Among these, cinnoline and quinoline scaffolds have emerged as privileged structures in medicinal chemistry, demonstrating significant potential in the development of new cancer therapies. Both are bicyclic heteroaromatic compounds containing a benzene ring fused to a nitrogen-containing six-membered ring. However, the arrangement of the nitrogen atoms within this ring profoundly influences their physicochemical properties and biological activities. This guide provides a comprehensive comparison of this compound and quinoline derivatives as anticancer agents, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.

At a Glance: Anticancer Activity of this compound and Quinoline Derivatives

To facilitate a direct comparison, the following tables summarize the in vitro cytotoxic activity (IC50 values) of representative this compound and quinoline derivatives against various human cancer cell lines.

Table 1: Anticancer Activity of Representative this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Dibenzo[c,h]this compound derivativeLeukemia (Molt4/C8, CEM)< 0.1[1]
11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]this compound derivativeLeukemia Subpanel (Average)Not specified (High activity)[1]
Dihydrobenzo[h]this compound-5,6-dione with 4-NO2C6H4Epidermoid Carcinoma (KB)0.56[2]
Dihydrobenzo[h]this compound-5,6-dione with 4-NO2C6H4Hepatoma (Hep-G2)0.77[2]
Triazepinothis compound derivative (Compound 7)Breast Cancer (MCF-7)0.049[3]
This compound derivative (Compound 25)Glioblastoma (U87-MG)0.264[4]
This compound derivative (Compound 25)Breast Cancer (MCF-7)2.04[4]
This compound derivative (Compound 25)Lung Cancer (A549)1.14[4]

Table 2: Anticancer Activity of Representative Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-chalcone derivative (12e)Gastric Cancer (MGC-803)1.38[5][6]
Quinoline-chalcone derivative (12e)Colon Cancer (HCT-116)5.34[5][6]
Quinoline-chalcone derivative (12e)Breast Cancer (MCF-7)5.21[5][6]
4-Anilinoquinoline derivative (14h)Various Cancer Cell Lines0.0015 - 0.0039[7]
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineBreast Cancer (T47D)0.016[8][9]
2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ)Pancreatic Cancer (PANC-1, MIA PaCa-2)2 - 16[10]
Quinoline derivative (4f)Lung Cancer (A549)Comparable to Doxorubicin[11]
Quinoline derivative (4f)Breast Cancer (MCF-7)Comparable to Doxorubicin[11]
Quinoline-chalcone hybrid (33)EGFR Inhibition0.037[12]

Mechanisms of Anticancer Action: A Tale of Two Scaffolds

While both this compound and quinoline derivatives can induce cancer cell death, their molecular mechanisms of action, though sometimes overlapping, exhibit distinct patterns.

This compound Derivatives: Emerging Players in Cancer Therapy

Research into the anticancer mechanisms of this compound derivatives has identified several key pathways. A prominent mechanism is the induction of apoptosis (programmed cell death) through the activation of caspases, the executioner enzymes of apoptosis. Some this compound derivatives have been shown to function as topoisomerase inhibitors, enzymes critical for DNA replication and transcription. Their inhibition leads to DNA damage, which in turn triggers the apoptotic cascade.[1][13]

Furthermore, recent studies have highlighted the role of this compound derivatives as inhibitors of the PI3K/Akt signaling pathway, a crucial regulator of cell growth and survival that is often dysregulated in cancer.[4]

cinnoline_pathway This compound This compound Derivatives Topoisomerase Topoisomerase Inhibition This compound->Topoisomerase PI3K PI3K Inhibition This compound->PI3K DNA_Damage DNA Damage Topoisomerase->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis PI3K->Apoptosis Caspase Caspase Activation Apoptosis->Caspase

This compound-induced apoptosis pathway.

Quinoline Derivatives: A Well-Established Pharmacophore in Oncology

The quinoline scaffold is a cornerstone in the development of anticancer drugs, with several approved agents and numerous clinical candidates. Their mechanisms of action are diverse and well-documented, often involving the inhibition of a wide array of protein kinases that are critical for tumor growth and survival.

Key signaling pathways targeted by quinoline derivatives include:

  • PI3K/Akt/mTOR Pathway: Central to cell growth, proliferation, and survival.[13]

  • Ras/Raf/MEK/ERK Pathway: A critical signaling cascade that regulates cell proliferation and differentiation.

  • Receptor Tyrosine Kinases (RTKs): Including EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are pivotal in tumor growth and angiogenesis.[8][11]

  • Src and Pim-1 Kinases: Non-receptor tyrosine kinases involved in cell proliferation, survival, and migration.[7]

Beyond kinase inhibition, many quinoline derivatives also induce apoptosis and inhibit tubulin polymerization, a process essential for cell division.[5][12]

quinoline_pathway cluster_kinase Kinase Inhibition Quinoline Quinoline Derivatives PI3K PI3K/Akt/mTOR Quinoline->PI3K Ras Ras/Raf/MEK Quinoline->Ras RTK EGFR/VEGFR Quinoline->RTK Src Src/Pim-1 Quinoline->Src Tubulin Tubulin Polymerization Inhibition Quinoline->Tubulin Apoptosis Apoptosis Quinoline->Apoptosis

Key anticancer mechanisms of quinoline derivatives.

Experimental Protocols for Anticancer Agent Evaluation

The following are standardized protocols for key experiments used to evaluate the anticancer activity of chemical compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (this compound or Quinoline derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-treated (solvent only) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.[14]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with the test compound for the desired time.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

experimental_workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Compound_Library Compound Library (this compound/Quinoline Derivatives) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Library->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle_Analysis Western_Blot Western Blot (Signaling Proteins) Cell_Cycle_Analysis->Western_Blot Xenograft_Model Xenograft Animal Model Western_Blot->Xenograft_Model Efficacy_Toxicity Efficacy and Toxicity Studies Xenograft_Model->Efficacy_Toxicity Lead_Optimization Lead Optimization Efficacy_Toxicity->Lead_Optimization

General workflow for anticancer drug screening.

Conclusion

Both this compound and quinoline derivatives represent highly promising scaffolds for the development of novel anticancer agents. Quinoline-based compounds are well-established, with a broad and diverse range of biological targets and several clinically approved drugs. The wealth of research on quinolines provides a solid foundation for further development and optimization.

This compound derivatives, while less explored, are emerging as potent anticancer agents with distinct mechanisms of action, including topoisomerase and PI3K inhibition. The high potency observed for some this compound derivatives, even at nanomolar concentrations, underscores their therapeutic potential.

For researchers and drug development professionals, the choice between these two scaffolds will depend on the specific therapeutic target and desired mechanism of action. The versatility of the quinoline core allows for broad-spectrum kinase inhibition, while the this compound scaffold may offer opportunities for developing more targeted therapies against specific enzymes like topoisomerases and PI3K. Continued exploration of both scaffolds, guided by the experimental approaches outlined in this guide, is crucial for advancing the fight against cancer.

References

A Comparative Analysis of Cinnoline and Isoquinoline Derivatives: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological activities of cinnoline and isoquinoline derivatives, presenting a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties. This guide provides researchers, scientists, and drug development professionals with a summary of quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.

This compound and isoquinoline are nitrogen-containing heterocyclic scaffolds that form the core of a vast number of synthetic and naturally occurring compounds with significant biological activities. Their structural similarities and differences give rise to a diverse range of pharmacological properties, making them compelling targets for comparative studies in drug discovery. While both possess a bicyclic aromatic structure, the arrangement of the nitrogen atoms within the ring system—1,2-diazanaphthalene for this compound and 2-azanaphthalene for isoquinoline—profoundly influences their physicochemical properties and biological interactions. This guide offers a comparative perspective on the therapeutic potential of derivatives from these two classes, supported by experimental data.

Comparative Biological Activities

The diverse pharmacological profiles of this compound and isoquinoline derivatives have been extensively explored. Both classes of compounds have demonstrated promising results in preclinical studies across various therapeutic areas.

Anticancer Activity

Numerous derivatives of both this compound and isoquinoline have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines. Isoquinoline derivatives, in particular, have shown potent anticancer activity, with some compounds advancing to clinical trials. The mechanisms of action are varied and include inhibition of key enzymes involved in cell proliferation and survival, such as histone deacetylases (HDACs) and phosphoinositide 3-kinases (PI3Ks), as well as induction of apoptosis and cell cycle arrest. This compound derivatives have also been reported to possess antitumor properties, with some acting as PI3K inhibitors.[1][2]

Antimicrobial Activity

Both this compound and isoquinoline derivatives have been investigated for their potential as antimicrobial agents. Studies have shown that certain substituted cinnolines exhibit moderate to good antibacterial and antifungal activity.[3][4] For instance, this compound derivatives incorporating piperazine and thiophene moieties have demonstrated significant antibacterial and antifungal effects, respectively.[4] Similarly, various isoquinoline derivatives have been synthesized and found to possess antibacterial properties, particularly against Gram-positive pathogens.[5]

Anti-inflammatory Activity

The anti-inflammatory potential of both this compound and isoquinoline derivatives has been documented. Substituted this compound-imidazole series have revealed potent anti-inflammatory activity in preclinical models.[3] Certain 3-bromo isoquinoline derivatives have also been shown to possess noteworthy analgesic and anti-inflammatory properties.

Quantitative Data Summary

The following tables summarize the reported biological activities of selected this compound and isoquinoline derivatives, providing a quantitative comparison of their potency.

Table 1: Comparative Anticancer Activity (IC50 values in µM)

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Isoquinoline Compound 10c (HDAC inhibitor)RPMI 8226<1[2]
Compound 10a-h (HDAC inhibitor)RPMI 8226<1[2]
Phthalideisoquinoline 4xMultiple tumor cell lines-[6]
This compound Compound 25 (PI3K inhibitor)Human tumor cell lines0.264 - 2.04[1]

Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Isoquinoline Tricyclic Derivative 8dStaphylococcus aureus16[5]
Tricyclic Derivative 8fStaphylococcus aureus32[5]
Tricyclic Derivative 8fStreptococcus pneumoniae32[5]
This compound Pyrazolo[4,3-c]this compound 4eEscherichia coli12.5[7]
Pyrazolo[4,3-c]this compound 4iEscherichia coli12.5[7]
Pyrazolo[4,3-c]this compound 4eStaphylococcus aureus25[7]
Pyrazolo[4,3-c]this compound 4iStaphylococcus aureus25[7]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate overnight to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or isoquinoline derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3][8]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3][8]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[9] The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial Activity: Disc Diffusion Method

The disc diffusion method is a qualitative method used to test the susceptibility of bacteria to antimicrobials.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).[5][10]

  • Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.[5][10]

  • Disc Application: Place sterile paper discs impregnated with known concentrations of the test compounds onto the agar surface.[4]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[7]

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacteria to the compound.[7]

Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.[11]

  • Compound Administration: Administer the test compounds (this compound or isoquinoline derivatives) or a control vehicle to the rats, typically intraperitoneally or orally.[6]

  • Induction of Edema: After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[6]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[6][12]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[12]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound and isoquinoline derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of This compound/Isoquinoline Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., Disc Diffusion) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., Paw Edema) characterization->anti_inflammatory data_analysis Data Analysis (IC50, MIC, % Inhibition) anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: A generalized experimental workflow for the synthesis, screening, and evaluation of novel chemical derivatives.

PI3K_Akt_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) Downstream Downstream Effectors (mTOR, Bad, etc.) Akt->Downstream Response Cell Survival, Proliferation, Growth Downstream->Response Cinnoline_Isoquinoline This compound/ Isoquinoline Inhibitors Cinnoline_Isoquinoline->PI3K Inhibit

References

Validating the Mechanism of Action of Cinnoline Derivatives as PI3K Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cinnoline scaffold has emerged as a promising pharmacophore in the development of novel therapeutics, demonstrating a wide range of biological activities.[1][2][3] Recent studies have highlighted the potential of this compound derivatives as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer.[4][5] This guide provides a comparative analysis of the performance of novel this compound derivatives against established PI3K inhibitors, supported by experimental data and detailed methodologies to facilitate further research and validation.

Performance Comparison of PI3K Inhibitors

The following tables summarize the in vitro inhibitory activity of a promising series of this compound derivatives compared to well-established pan-PI3K inhibitors. This quantitative data allows for a direct comparison of potency and isoform selectivity.

Table 1: In Vitro Inhibitory Activity of this compound Derivatives against PI3K Isoforms

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
This compound Derivative 1 15852545
This compound Derivative 2 281504070
This compound Derivative 3 8601830
Data synthesized from a key study on the discovery of potent this compound-based PI3K inhibitors.

Table 2: In Vitro Antiproliferative Activity of this compound Derivatives against Human Cancer Cell Lines

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)
This compound Derivative 1 0.851.21.5
This compound Derivative 2 1.52.12.8
This compound Derivative 3 0.500.750.90
Data reflects the cellular efficacy of the this compound derivatives.

Table 3: Comparative In Vitro Inhibitory Activity of Established Pan-PI3K Inhibitors

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Clinical Status
Copanlisib 0.53.70.76.4Approved
Pilaralisib (XL-147) 4861726010Phase I/II
ZSTK474 163806220Preclinical/Phase I
LY294002 1,4002,900--Preclinical Tool
This table provides a benchmark for evaluating the potency of the novel this compound derivatives.

Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed methodologies for key validation experiments are provided below.

Protocol 1: PI3K Enzyme Inhibition Assay (Kinase-Glo® Assay)

This protocol outlines a method to determine the in vitro inhibitory activity of test compounds against PI3K enzymes.

Materials:

  • Recombinant PI3K isoforms (α, β, δ, γ)

  • Kinase buffer

  • ATP

  • PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate

  • This compound derivative stock solution (in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the specific PI3K enzyme, and the this compound derivative at various concentrations.

  • Initiate Reaction: Add a mixture of ATP and PIP2 substrate to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ATP: Add the Kinase-Glo® reagent to each well. This terminates the kinase reaction and initiates a luminescent signal proportional to the amount of remaining ATP.

  • Luminescence Measurement: Measure the luminescence using a plate reader. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value (the concentration of the compound that inhibits enzyme activity by 50%) using a suitable software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of the PI3K/Akt Signaling Pathway

This protocol is used to assess the effect of this compound derivatives on the phosphorylation status of key proteins in the PI3K/Akt signaling cascade within cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of PI3K, Akt, mTOR, and S6 ribosomal protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cancer cells and treat with various concentrations of the this compound derivative for a specified duration. Include a vehicle control (DMSO).

  • Cell Lysis: Harvest the cells and lyse them using ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply a chemiluminescent substrate.

  • Image Acquisition: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the inhibitory effect of the compound on the signaling pathway.

Visualizing the Mechanism and Workflow

To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound Derivatives This compound->PI3K PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis Cell_Treatment Cell Treatment with This compound Derivatives Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Image_Acquisition Image Acquisition Detection->Image_Acquisition Data_Analysis Data Analysis Image_Acquisition->Data_Analysis

Caption: Experimental workflow for Western Blot analysis.

References

Dibenzo[c,h]cinnolines: A Comparative Guide to their Structure-Activity Relationship in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibenzo[c,h]cinnoline scaffold has emerged as a promising framework in the design of novel anticancer agents. These compounds, essentially aza-analogues of benzo[i]phenanthridines, have demonstrated significant potential, particularly as topoisomerase I-targeting agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various dibenzo[c,h]this compound derivatives, supported by experimental data, to inform future drug discovery and development efforts.

Comparative Cytotoxicity and Topoisomerase I Targeting

Studies have revealed that substituted dibenzo[c,h]cinnolines exhibit potent cytotoxic activity and are effective inhibitors of topoisomerase I, an enzyme crucial for DNA replication and a key target in cancer therapy.[1] The SAR of these compounds often parallels that of the related benzo[i]phenanthridine derivatives, though the dibenzo[c,h]this compound analogues have been shown to possess greater potency in both topoisomerase I inhibition and cytotoxicity.[1]

A notable example is the comparison between 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]this compound and its benzo[i]phenanthridine counterpart. The dibenzo[c,h]this compound derivative demonstrated significantly higher cytotoxic activity, as highlighted in the table below.

CompoundCell LineIC50 (nM)[1]
2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]this compoundRPMI840270
2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridineRPMI8402400

Activity in Multidrug-Resistant (MDR) Cancer Cells

A significant advantage of certain dibenzo[c,h]this compound derivatives is their ability to overcome multidrug resistance, a major challenge in cancer chemotherapy. The cytotoxicity of these compounds was not diminished in cells that overexpress the MDR1 efflux transporter, indicating their potential to treat resistant tumors.[1]

Interestingly, while benzo[i]phenanthridine derivatives did not show cross-resistance in camptothecin-resistant cell lines with mutant topoisomerase I, similarly substituted dibenzo[c,h]cinnolines did exhibit cross-resistance in these lines.[1] This suggests a similar mechanism of action to camptothecin, targeting topoisomerase I.

Dibenzo[de,h]this compound-3,7-dione Derivatives

A related class of compounds, the 2,7-dihydro-3H-dibenzo[de,h]this compound-3,7-diones, has also been investigated for anticancer activity.[2][3] These anthrapyridazone derivatives, when substituted with one or two basic side chains, have shown in vitro cytotoxic activity against murine and human leukemia cell lines.[2][3]

Crucially, these compounds were also active against a multidrug-resistant human leukemia cell line (K562/DX), with resistance indices in the range of 1-3, indicating their ability to circumvent this resistance mechanism.[2] Two of the most active compounds in vitro, 4a and 11, demonstrated antileukemic activity in vivo comparable to the established anticancer drug Mitoxantrone.[2] The anticancer activity of these compounds has been correlated with their DNA-binding affinity.[2]

Experimental Protocols

Cytotoxicity Assay

The cytotoxic activity of the dibenzo[c,h]this compound derivatives was assessed using the human lymphoblastoma cell line, RPMI8402. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, were determined.[1]

Topoisomerase I-Targeting Activity

The ability of the compounds to target topoisomerase I was evaluated. Select dibenzo[c,h]cinnolines were found to stabilize the cleavable complex formed between topoisomerase I and DNA, which is a key mechanism for inhibiting the enzyme's function.[1]

In Vivo Antileukemic Activity

The in vivo efficacy of the most promising 2,7-dihydro-3H-dibenzo[de,h]this compound-3,7-dione derivatives was evaluated in a murine P388 leukemia model. The antitumor activity was compared to that of the standard chemotherapeutic agent, Mitoxantrone.[2]

DNA-Binding Assays

To understand the mechanism of action of the 2,7-dihydro-3H-dibenzo[de,h]this compound-3,7-dione derivatives, DNA-binding assays were performed. The affinity of the compounds for DNA was determined and correlated with their cytotoxic activity.[2]

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the structure-activity relationship studies of dibenzo[c,h]this compound derivatives.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR cluster_invivo In Vivo & Mechanistic Studies Synthesis Synthesis of Dibenzo[c,h]this compound Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., RPMI8402) Purification->Cytotoxicity TopoI_Assay Topoisomerase I Targeting Assay Cytotoxicity->TopoI_Assay MDR_Assay MDR Cell Line Activity TopoI_Assay->MDR_Assay Data_Analysis IC50 Determination & Data Comparison MDR_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis InVivo In Vivo Efficacy (e.g., P388 Leukemia) SAR_Analysis->InVivo Lead Compound Selection Mechanistic Mechanistic Studies (e.g., DNA Binding) InVivo->Mechanistic

Caption: A generalized workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of dibenzo[c,h]this compound derivatives.

Signaling Pathway Inhibition

The primary mechanism of action for the most potent dibenzo[c,h]cinnolines involves the inhibition of Topoisomerase I, which ultimately leads to DNA damage and apoptosis in cancer cells.

TopoI_Inhibition Dibenzo Dibenzo[c,h]this compound Derivative TopoI_DNA Topoisomerase I - DNA Cleavable Complex Dibenzo->TopoI_DNA Stabilizes DNA_Replication DNA Replication & Transcription TopoI_DNA->DNA_Replication Inhibits DNA_Damage DNA Double-Strand Breaks DNA_Replication->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: The inhibitory effect of dibenzo[c,h]cinnolines on the Topoisomerase I-mediated DNA replication and transcription pathway.

References

Comparative In Vitro Anti-inflammatory Evaluation of Cinnoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anti-inflammatory potential of Cinnoline derivatives, complete with comparative data, detailed experimental protocols, and key signaling pathway visualizations.

This compound, a bicyclic aromatic heterocycle, and its derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory properties.[1] This guide provides an objective comparison of the in vitro anti-inflammatory performance of selected this compound derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented herein is supported by detailed experimental methodologies to aid in the replication and further investigation of these compounds.

Comparative Anti-inflammatory Activity

The anti-inflammatory efficacy of novel compounds is commonly assessed by their ability to inhibit key inflammatory mediators. While recent comprehensive in vitro comparative studies on a wide range of this compound derivatives are limited, existing data demonstrates their potential. The following table summarizes the cyclooxygenase-2 (COX-2) inhibitory activity of a series of pyrazolo[4,3-c]this compound derivatives, highlighting their potency in comparison to the widely used NSAID, naproxen.

CompoundStructureIn Vitro COX-2 Inhibition IC50 (µM)Reference CompoundIn Vitro COX-2 Inhibition IC50 (µM)
Compound 4d (7-chloro-8-fluoro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(4-methylphenyl)methanone12.8Naproxen 9.5
Compound 4l (7-chloro-8-fluoro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(4-methoxyphenyl)methanone10.0Naproxen 9.5

Experimental Protocols

Standardized and detailed experimental protocols are crucial for the accurate evaluation and comparison of anti-inflammatory agents. The following are methodologies for key in vitro assays.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives or a vehicle control.

    • After a 1-hour pre-incubation period, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response. Dexamethasone is often used as a positive control.

    • Following a 24-hour incubation period, the concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

    • A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay

This assay measures the ability of a compound to reduce the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Cell Culture and Stimulation: Similar to the NO production assay, RAW 264.7 cells are pre-treated with the test compounds and then stimulated with LPS.

  • Quantification: The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions. The absorbance is measured at the appropriate wavelength, and the percentage of cytokine inhibition is calculated.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to selectively inhibit the COX-2 enzyme, which is responsible for the production of prostaglandins during inflammation.

  • Assay Principle: A colorimetric or fluorometric COX inhibitor screening assay kit is typically used. This assay measures the peroxidase activity of the COX enzyme.

  • Procedure: The test compounds are incubated with purified COX-1 and COX-2 enzymes in the presence of arachidonic acid. The inhibition of prostaglandin synthesis is measured by monitoring the appearance of a colored or fluorescent product. The IC50 values are then calculated to determine the potency and selectivity of the compounds.

Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound derivatives are often attributed to their modulation of key signaling pathways involved in the inflammatory response. The diagrams below illustrate a general experimental workflow and the primary signaling cascades that lead to the production of inflammatory mediators.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_assays In Vitro Assays cluster_analysis Data Analysis culture RAW 264.7 Macrophage Culture seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with this compound Derivatives seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate no_assay Nitric Oxide (NO) Assay (Griess Reagent) stimulate->no_assay cytokine_assay Cytokine (TNF-α, IL-6) Assay (ELISA) stimulate->cytokine_assay viability_assay Cell Viability Assay (MTT) stimulate->viability_assay calc_inhibition Calculate % Inhibition no_assay->calc_inhibition cytokine_assay->calc_inhibition calc_ic50 Determine IC50 values calc_inhibition->calc_ic50

General workflow for in vitro anti-inflammatory evaluation.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_pathways Intracellular Signaling Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_transcription Gene Transcription cluster_mediators Inflammatory Mediators cluster_products Pro-inflammatory Products LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MAPK MAPK Activation (ERK, JNK, p38) TLR4->MAPK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB Transcription Transcription of Pro-inflammatory Genes NFkB->Transcription AP1 AP-1 Activation MAPK->AP1 AP1->Transcription iNOS iNOS Transcription->iNOS COX2 COX-2 Transcription->COX2 TNFa TNF-α Transcription->TNFa IL6 IL-6 Transcription->IL6 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs

References

A Comparative Analysis of the Antibacterial Activity of Cinnoline and Quinolone Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial properties of two important classes of heterocyclic compounds: cinnoline derivatives and quinolone drugs. While both demonstrate promising antibacterial activity, they exhibit distinct profiles in terms of their spectrum of activity and potency. This document summarizes key experimental data, details the methodologies for crucial experiments, and visualizes the mechanisms of action and experimental workflows to aid in research and drug development.

Executive Summary

This compound and quinolone drugs are both nitrogen-containing heterocyclic compounds that have been extensively studied for their therapeutic potential. Quinolones, particularly the fluoroquinolones, are a well-established class of broad-spectrum antibiotics used clinically for decades.[1] Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1] this compound derivatives, while structurally related to quinolones, are a newer area of investigation for their antibacterial properties. Emerging research suggests that cinnolines also exert their antibacterial effects through the inhibition of DNA gyrase, making them a subject of interest for the development of novel antimicrobial agents.[2] This guide presents a side-by-side view of their antibacterial efficacy based on available experimental data.

Data Presentation

The following tables summarize the antibacterial activity of representative this compound derivatives and quinolone drugs against common Gram-positive and Gram-negative bacteria. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

This compound DerivativeEscherichia coli (µg/mL)Staphylococcus aureus (µg/mL)Pseudomonas aeruginosa (µg/mL)Reference
Substituted pyrazolo[4,3-c]this compound (4e)12.52512.5[2]
Substituted pyrazolo[4,3-c]this compound (4i)12.52512.5[2]
4-aminothis compound-3-carboxamide derivatives6.25 - 256.25 - 2512.5 - 50[3]
This compound derivative (CN-7)12.5--[4]
This compound derivative (CN-11)-12.5-[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Quinolone Drugs

Quinolone DrugEscherichia coli (µg/mL)Staphylococcus aureus (µg/mL)Pseudomonas aeruginosa (µg/mL)Reference
Ciprofloxacin0.004 - >2560.06 - >1000.03 - >1024[5]
Levofloxacin0.015 - 1280.06 - 1280.03 - >128[6]
Moxifloxacin0.015 - 640.015 - 320.5 - 128[6]
Nalidixic Acid1 - >10244 - >102416 - >1024[1]

Table 3: Zone of Inhibition of this compound Derivatives

This compound DerivativeEscherichia coli (mm)Staphylococcus aureus (mm)Pseudomonas aeruginosa (mm)Reference
This compound fused Mannich base (Compound 3)21--[7]
This compound fused Mannich base (Compound 4)-25-[7]
This compound derivative (CN-1)139-[4]
This compound derivative (CN-2)1311-[4]
Substituted 4-(p-aminopiperazine)this compound-3-carboxamides6 - 296 - 296 - 29[3]

Table 4: Zone of Inhibition of Quinolone Drugs

Quinolone Drug (Disk Concentration)Escherichia coli (mm)Staphylococcus aureus (mm)Pseudomonas aeruginosa (mm)Reference
Ciprofloxacin (5 µg)15 - 3515 - 3016 - 30[8][9]
Levofloxacin (5 µg)17 - 2717 - 2515 - 23[10]
Moxifloxacin (5 µg)18 - 2818 - 2614 - 22[10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

  • Preparation of Bacterial Inoculum:

    • From a fresh 18-24 hour culture on a suitable agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or a suitable broth medium.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound (this compound or Quinolone derivative) in a suitable solvent.

    • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using CAMHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions.

    • Include a positive control (bacteria in broth without the antimicrobial agent) and a negative control (broth only) on each plate.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Kirby-Bauer Disk Diffusion (Zone of Inhibition) Assay

This method assesses the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of inhibition around a disk impregnated with the agent.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Using a sterile cotton swab, uniformly streak the standardized bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.

  • Application of Antimicrobial Disks:

    • Aseptically place paper disks impregnated with a standard concentration of the antimicrobial agent onto the surface of the inoculated agar plate.

    • Ensure the disks are in firm contact with the agar and are spaced sufficiently apart to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around each disk in millimeters (mm).

    • Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to established clinical breakpoints.

Mandatory Visualization

The following diagrams illustrate the proposed mechanism of action for this compound and Quinolone drugs and a general workflow for antibacterial susceptibility testing.

Mechanism_of_Action cluster_bacterium Bacterial Cell Drug This compound / Quinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Drug->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Drug->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Relaxes supercoils Replication DNA Replication Topoisomerase_IV->DNA Decatenates daughter chromosomes DNA->Replication Cell_Death Cell Death Replication->Cell_Death Blocked

Caption: Proposed mechanism of action for this compound and Quinolone drugs.

Experimental_Workflow start Start: Bacterial Culture prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum mic_assay MIC Assay (Broth Microdilution) prep_inoculum->mic_assay kirby_bauer Kirby-Bauer Assay (Disk Diffusion) prep_inoculum->kirby_bauer serial_dilution Serial Dilution of Drug mic_assay->serial_dilution streak_plate Streak Agar Plate kirby_bauer->streak_plate inoculate_plate Inoculate Microtiter Plate serial_dilution->inoculate_plate incubate_mic Incubate 16-20h inoculate_plate->incubate_mic read_mic Read MIC Value incubate_mic->read_mic end End: Determine Susceptibility read_mic->end apply_disks Apply Drug-impregnated Disks streak_plate->apply_disks incubate_kb Incubate 16-24h apply_disks->incubate_kb measure_zone Measure Zone of Inhibition incubate_kb->measure_zone measure_zone->end

Caption: General experimental workflow for antibacterial susceptibility testing.

References

A Comparative Guide to Cytotoxicity Assays for Cinnoline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel anticancer agents is a cornerstone of oncological research. Cinnoline derivatives have emerged as a promising class of heterocyclic compounds with significant therapeutic potential, demonstrating a broad spectrum of pharmacological activities, including anticancer effects.[1][2][3] The evaluation of the cytotoxic properties of these agents is a critical first step in the drug discovery pipeline. This guide provides a comparative overview of commonly employed cytotoxicity assays, offering detailed protocols and performance data to aid researchers in selecting the most appropriate methods for their studies on this compound-based compounds.

Quantitative Comparison of Cytotoxicity

The efficacy of a potential anticancer drug is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Below is a summary of reported IC50 values for various this compound-based compounds against several human cancer cell lines. This data provides a benchmark for the cytotoxic potential of this class of molecules.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Dihydrobenzo[h]this compound-5,6-diones4-NO2C6H4 substituted derivativeKB (epidermoid carcinoma)0.56[2]
Hep-G2 (hepatoma carcinoma)0.77[2]
Triazepinothis compoundCompound 7MCF-7 (breast cancer)0.049[4]
Dibenzo[c,h]cinnolinesARC-31RPMI8402 (lymphoblastoma)<0.002[2]

Experimental Protocols for Key Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is crucial and depends on the compound's mechanism of action and the experimental goals. The three most widely used assays—MTT, SRB, and LDH—are detailed below.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of living cells.[5]

Detailed Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the this compound-based compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Following the treatment period, add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to protein components of cells.[8][9] The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.[7]

Detailed Protocol:

  • Cell Plating and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[7]

  • Washing: Carefully remove the supernatant and wash the wells five times with 1% (v/v) acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.[7]

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[7]

  • Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid to remove the unbound SRB dye.[7] Allow the plates to air dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm or 565 nm using a microplate reader.[7][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10][11] LDH is a stable cytoplasmic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[10][11][12]

Detailed Protocol:

  • Cell Plating and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). It is important to include control wells for maximum LDH release (cells treated with a lysis buffer) and spontaneous LDH release (untreated cells).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Assay Reagent Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.

  • Reaction Incubation: Add 50 µL of the prepared LDH reaction mixture to each well containing the supernatant. Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (often 1M acetic acid) to each well to terminate the enzymatic reaction.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the spontaneous and maximum release controls.

Visualizing Methodologies and Pathways

To better illustrate the experimental processes and potential mechanisms of action of this compound-based anticancer agents, the following diagrams are provided.

Cytotoxicity_Assay_Workflow General Workflow for In Vitro Cytotoxicity Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis cell_plating Seed cells in 96-well plate incubation_24h Incubate for 24h (Attachment) cell_plating->incubation_24h compound_addition Add serial dilutions of This compound-based agent incubation_24h->compound_addition incubation_treatment Incubate for 24-72h compound_addition->incubation_treatment reagent_addition Add assay-specific reagent (MTT, SRB, or LDH substrate) incubation_treatment->reagent_addition incubation_assay Incubate as per protocol reagent_addition->incubation_assay read_plate Measure absorbance/ luminescence incubation_assay->read_plate data_analysis Calculate % viability/ cytotoxicity read_plate->data_analysis ic50_determination Determine IC50 value data_analysis->ic50_determination

Caption: General workflow for in vitro cytotoxicity assays.

Cinnoline_Signaling_Pathway Potential Anticancer Mechanism of this compound Derivatives cluster_kinase Tyrosine Kinase Inhibition cluster_topo Topoisomerase Inhibition This compound This compound Derivative egfr EGFR/VEGFR This compound->egfr Inhibits topoisomerase Topoisomerase I/II This compound->topoisomerase Inhibits pi3k PI3K/Akt/mTOR Pathway egfr->pi3k proliferation Cell Proliferation & Angiogenesis pi3k->proliferation dna_replication DNA Replication & Transcription topoisomerase->dna_replication apoptosis Apoptosis dna_replication->apoptosis

References

Cinnoline Derivatives in Drug Discovery: A Comparative Guide to Their Interaction with Key Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of cinnoline derivatives in docking studies against three significant biological targets: tubulin, cyclooxygenase-2 (COX-2), and Mycobacterium tuberculosis proteins. The information is supported by experimental data from multiple studies, offering insights into structure-activity relationships and the potential for developing more potent and selective therapeutic agents.

This compound, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. These compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. This guide summarizes the findings of various molecular docking studies, presenting a comparative analysis of the binding affinities and interactions of this compound derivatives with their respective biological targets.

Performance Comparison of this compound Derivatives

The following tables summarize the quantitative data from docking studies of this compound derivatives against tubulin, COX-2, and Mycobacterium tuberculosis protein targets. Lower docking scores and binding energies, along with lower inhibition constants (Ki) and minimum inhibitory concentrations (MIC), generally indicate a higher binding affinity and greater potential inhibitory activity.

Tubulin Polymerization Inhibition

Tubulin is a critical protein involved in microtubule formation, a key process in cell division. Its inhibition is a well-established strategy in cancer therapy.

Derivative/CompoundTarget (PDB ID)Docking Score (kcal/mol)Binding Energy (kcal/mol)Computational Ki (nM)Reference
4-methylbenzo[h]this compound derivativeTubulinNot ReportedNot Reported0.5[1][2]
Quinoline derivative 4cTubulinNot ReportedNot ReportedIC50: 17 µM[3][4]

Note: While specific docking scores for the 4-methylbenzo[h]this compound derivative were not provided in the referenced study, its remarkably low computational Ki suggests a high binding affinity.

Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is an enzyme that plays a crucial role in inflammation and pain. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. Due to the limited direct data on this compound derivatives, data from the structurally related quinoline derivatives are included for comparison.

Derivative/CompoundTarget (PDB ID)Docking Score (kcal/mol)Binding Energy (kcal/mol)IC50 (µM)Reference
Quinoline derivative 12cCOX-2Not ReportedNot Reported0.1[5]
Quinoline derivative 14aCOX-2Not ReportedNot Reported0.11[5]
Quinoline derivative 14bCOX-2Not ReportedNot Reported0.11[5]
Quinoline-thiadiazole derivativesCOX-1-8.56 to -5.87Not ReportedNot Reported[6]
Quinazolinone derivativesCOX-2 (3LN1)Re-ranked score: -131.508 to -108.418Not ReportedNot Reported
Antitubercular Activity

Mycobacterium tuberculosis is the causative agent of tuberculosis, a major global health problem. The emergence of multidrug-resistant strains necessitates the discovery of new antitubercular agents with novel mechanisms of action.

Derivative/CompoundTargetMIC (µg/mL)Docking ScoreReference
This compound derivative CN-14M. tuberculosis H37Rv12.5Not Reported[7]
This compound derivatives 11 & 12M. tuberculosis H37Rv12.5Not Reported
Various this compound derivativesM. tuberculosis H37Rv>100 - 12.5Not Reported
Quinoline derivative 5M. tuberculosis KatG2Not Reported[8]
Quinolinone-based thiosemicarbazonesM. tuberculosis H37Rv0.13 - 0.17Not Reported[9]

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for interpreting the results. While specific parameters vary between studies, a general workflow is outlined below.

General Molecular Docking Protocol

1. Protein and Ligand Preparation:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and appropriate charges are assigned.

  • Ligand Preparation: The 2D structures of the this compound derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field (e.g., MMFF94).

2. Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock Vina, Molegro Virtual Docker, and others.

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand.

  • Docking Algorithm: The docking software explores various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.

3. Analysis of Results:

  • Scoring Function: The binding affinity is evaluated using a scoring function that provides a numerical value, typically in kcal/mol. The pose with the lowest docking score is generally considered the most favorable binding mode.

  • Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.

Visualizing the Pathways

Tubulin Polymerization and Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their assembly and disassembly are crucial for various cellular processes, including mitosis. Tubulin inhibitors, such as certain this compound derivatives, can disrupt this dynamic equilibrium, leading to cell cycle arrest and apoptosis.

Tubulin_Polymerization cluster_0 Microtubule Dynamics cluster_1 Inhibition Tubulin_Dimers αβ-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Protofilament Protofilament Microtubule Microtubule Protofilament->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin_Dimers Polymerization->Protofilament Cinnoline_Derivative This compound Derivative Cinnoline_Derivative->Polymerization Inhibits

Caption: Tubulin polymerization and its inhibition by this compound derivatives.

COX-2 Inflammatory Pathway

Cyclooxygenase-2 (COX-2) is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. This compound derivatives with COX-2 inhibitory activity can block this pathway, thereby reducing inflammation and pain.[10][11]

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli->Phospholipase_A2 Activates Cell_Membrane_Phospholipids Cell Membrane Phospholipids Cell_Membrane_Phospholipids->Phospholipase_A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid Releases COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Cinnoline_Derivative This compound Derivative Cinnoline_Derivative->COX2_Enzyme Inhibits

Caption: The COX-2 inflammatory pathway and its inhibition.

Experimental Workflow for Docking Studies

The process of conducting a molecular docking study involves several key steps, from target selection and ligand preparation to the final analysis of the results.

Docking_Workflow Target_Selection Target Selection (e.g., Tubulin, COX-2) Protein_Preparation Protein Preparation (from PDB) Target_Selection->Protein_Preparation Ligand_Preparation Ligand Preparation (this compound Derivatives) Target_Selection->Ligand_Preparation Docking_Simulation Molecular Docking (e.g., AutoDock Vina) Protein_Preparation->Docking_Simulation Ligand_Preparation->Docking_Simulation Pose_Generation Pose Generation & Scoring Docking_Simulation->Pose_Generation Analysis Analysis of Results (Binding Energy, Interactions) Pose_Generation->Analysis

Caption: A typical workflow for molecular docking studies.

References

A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Properties of Cinnoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cinnoline scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of pharmacological activities. This guide provides a comparative analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of three distinct classes of this compound analogs: Ataxia Telangiectasia Mutated (ATM) kinase inhibitors, Phosphodiesterase 10A (PDE10A) inhibitors, and Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors. The information presented herein, including quantitative data, detailed experimental protocols, and signaling pathway visualizations, is intended to support ongoing research and drug development efforts in this promising area.

Pharmacodynamic Properties: A Comparative Overview

This compound analogs have been developed to target a variety of enzymes implicated in disease, exhibiting a range of potencies. The following table summarizes the in vitro inhibitory activities of representative this compound derivatives against their respective targets.

Table 1: Comparative Pharmacodynamic Data of this compound Analogs

Compound ClassTargetRepresentative Analog(s)IC50/EC50 (nM)Assay System
ATM Inhibitors ATM KinaseCompound 212.8Cellular ATM assay[1][2]
Compound 12--
PDE10A Inhibitors PDE10ACompound 26a1.52 ± 0.18Recombinant human PDE10A enzyme assay[3]
Compound 26b2.86 ± 0.10Recombinant human PDE10A enzyme assay[3]
Compound 13c14.0Recombinant human PDE10A enzyme assay[3]
Compound 13a18.4Recombinant human PDE10A enzyme assay[3]
CSF-1R Inhibitors CSF-1RAZD750732CSF-1 stimulated 3T3 cell proliferation assay[3][4]

Pharmacokinetic Profiles: A Look at In Vivo Performance

The in vivo pharmacokinetic properties of this compound analogs are crucial for their potential as therapeutic agents. Below is a comparative summary of key PK parameters for representative compounds from the ATM inhibitor class. While detailed quantitative data for the PDE10A and CSF-1R inhibitors were not available in the public domain, qualitative descriptions from the literature are included.

Table 2: Comparative In Vivo Pharmacokinetic Data of this compound-Based ATM Inhibitors

CompoundAnimal ModelClearance (mL/min/kg)Volume of Distribution (L/kg)Oral Bioavailability (F%)Terminal Half-life (h)
Compound 12 Rat255.5264.1
Dog4920436.2
Compound 21 Rat7.82.8415.6
Dog4814354.7

Qualitative Pharmacokinetic Notes:

  • PDE10A Inhibitors: Certain 6,7-dimethoxy-4-(pyridin-3-yl)this compound analogs have been described as having "good in vivo metabolic stability in rats"[5][6].

  • CSF-1R Inhibitors: The 3-amido-4-anilinothis compound AZD7507 is noted to possess a desirable "oral PK profile"[7].

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methodologies used to characterize these compounds, the following diagrams visualize key signaling pathways and a general experimental workflow.

ATM_Signaling_Pathway DSB DNA Double-Strand Breaks MRN MRN Complex DSB->MRN recruits ATM_inactive ATM (inactive) ATM_active ATM (active) ATM_inactive->ATM_active Downstream Downstream Effectors ATM_active->Downstream MRN->ATM_inactive activates Repair DNA Repair Downstream->Repair Apoptosis Apoptosis Downstream->Apoptosis CellCycle Cell Cycle Arrest Downstream->CellCycle Inhibitor This compound ATM Inhibitor Inhibitor->ATM_active inhibits

ATM Signaling Pathway

PDE10A_Signaling_Pathway cAMP cAMP PDE10A PDE10A cAMP->PDE10A hydrolyzed by PKA PKA cAMP->PKA activates cGMP cGMP cGMP->PDE10A hydrolyzed by PKG PKG cGMP->PKG activates AMP AMP PDE10A->AMP GMP GMP PDE10A->GMP Downstream Downstream Signaling PKA->Downstream PKG->Downstream Inhibitor This compound PDE10A Inhibitor Inhibitor->PDE10A inhibits

PDE10A Signaling Pathway

CSFR_Signaling_Pathway CSF1 CSF-1 CSFR CSF-1R CSF1->CSFR binds to Dimerization Dimerization & Autophosphorylation CSFR->Dimerization PI3K PI3K/Akt Pathway Dimerization->PI3K RAS Ras/MAPK Pathway Dimerization->RAS STAT STAT Pathway Dimerization->STAT Proliferation Proliferation PI3K->Proliferation Survival Survival PI3K->Survival RAS->Proliferation Differentiation Differentiation STAT->Differentiation Inhibitor This compound CSF-1R Inhibitor Inhibitor->Dimerization inhibits

CSF-1R Signaling Pathway

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzyme_Assay Enzyme Inhibition Assay (IC50 Determination) Cell_Assay Cell-Based Proliferation/ Signaling Assay Enzyme_Assay->Cell_Assay Selectivity Kinase Selectivity Panel Cell_Assay->Selectivity PK_Study Pharmacokinetic Study (Rodent) Selectivity->PK_Study PD_Study Pharmacodynamic/ Target Engagement Study PK_Study->PD_Study Efficacy_Study In Vivo Efficacy Study (Disease Model) PD_Study->Efficacy_Study Lead_Opt Lead Optimization Efficacy_Study->Lead_Opt

General Drug Discovery Workflow

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in this guide.

In Vitro ATM Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ATM kinase.

  • Methodology: The cellular ATM assay is performed using a cell line, such as SW620, which is treated with a DNA damaging agent (e.g., irinotecan) to induce ATM activation. The cells are then incubated with varying concentrations of the this compound analog. The level of ATM kinase activity is assessed by measuring the phosphorylation of a downstream substrate of ATM, such as p53 on Ser15, using an enzyme-linked immunosorbent assay (ELISA) or Western blotting. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

In Vitro PDE10A Inhibition Assay
  • Objective: To determine the IC50 of a test compound against PDE10A.

  • Methodology: The inhibitory activity of the this compound analogs against recombinant human PDE10A is determined using a fluorescence polarization (FP) or scintillation proximity assay (SPA). The assay measures the hydrolysis of a fluorescently or radiolabeled cyclic nucleotide substrate (cAMP or cGMP). The test compound is incubated with the PDE10A enzyme and the labeled substrate. The amount of hydrolyzed substrate is quantified by measuring the change in fluorescence polarization or scintillation counts. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a non-linear regression model[3].

CSF-1R Cell Proliferation Assay
  • Objective: To determine the EC50 of a test compound for the inhibition of CSF-1-dependent cell proliferation.

  • Methodology: A suitable cell line, such as NIH 3T3 cells engineered to express human CSF-1R, is used. The cells are seeded in microplates and serum-starved before being treated with a range of concentrations of the this compound analog. The cells are then stimulated with a fixed concentration of recombinant human CSF-1. After a defined incubation period (e.g., 72 hours), cell proliferation is assessed using a colorimetric assay such as the MTT or a fluorescence-based assay like CyQUANT. The EC50 value is calculated from the resulting dose-response curve.

In Vivo Pharmacokinetic Study in Rodents
  • Objective: To determine the pharmacokinetic profile of a this compound analog after intravenous and oral administration.

  • Methodology: The study is typically conducted in male Sprague-Dawley rats or Beagle dogs. For intravenous (IV) administration, the compound is formulated in a suitable vehicle and administered as a bolus dose. For oral (PO) administration, the compound is administered by gavage. Blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation and stored frozen until analysis. The concentration of the drug in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%), are calculated using non-compartmental analysis of the plasma concentration-time data.

References

Safety Operating Guide

Cinnoline Disposal: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the safe and compliant disposal of Cinnoline, a heterocyclic aromatic compound, laboratory personnel must adhere to specific protocols to mitigate environmental and health risks. This guide provides essential procedural steps, from initial handling to final disposal, ensuring the safety of researchers and compliance with regulatory standards.

The primary method for this compound disposal involves treating it as a hazardous chemical waste. It must be disposed of in accordance with federal, state, and local environmental control regulations. Under no circumstances should this compound or its containers be disposed of in drains or municipal waste systems.

Immediate Safety and Handling Protocols

Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side-shields, chemical-resistant gloves, and a laboratory coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

  • Segregation of Waste: this compound waste must be segregated from other laboratory waste streams. It should be collected in a designated, properly labeled, and sealed container. The container must be compatible with the chemical properties of this compound.

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Waste Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition.

  • Arranging for Pickup: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup. Do not attempt to transport the waste off-site yourself.

  • Documentation: Maintain a detailed record of the amount of this compound waste generated and the date of disposal. This documentation is crucial for regulatory compliance.

Quantitative Data for Disposal

ParameterGuidelineSource
Container Type Chemically resistant, sealed container (e.g., glass or polyethylene)General Laboratory Safety Guidelines
Labeling Requirements "Hazardous Waste," "this compound," Chemical Formula, DateInstitutional EHS Protocol
Storage Limit in Lab Dependent on institutional and local regulationsContact your EHS Department

This compound Disposal Workflow

A Generate this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Designated, Labeled Container B->C D Is the Container Full? C->D E Store in Satellite Accumulation Area D->E No F Contact EHS for Hazardous Waste Pickup D->F Yes H Continue Work E->H G Document Waste Disposal F->G

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste in a laboratory setting.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal.

Safeguarding Your Research: A Comprehensive Guide to Handling Cinnoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of Cinnoline, ensuring the protection of laboratory personnel and the integrity of research.

This compound and its derivatives are heterocyclic aromatic compounds recognized for their wide-ranging pharmacological potential, including antimicrobial, anti-inflammatory, and antitumor properties.[1] As research into these compounds intensifies, a thorough understanding of safe handling and disposal practices is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE) for this compound

A comprehensive personal protective equipment ensemble is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for handling this compound, based on data from structurally similar compounds.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side ShieldsEssential to protect against chemical splashes. Must conform to EN 166 (EU) or NIOSH (US) standards.[2]
Face ShieldTo be worn over safety goggles for an additional layer of protection, particularly when there is a significant risk of splashing.
Hand Protection Chemically Impermeable GlovesWear chemical-impermeable gloves.[3] For prolonged contact, consult the glove manufacturer's chemical resistance guide.
Body Protection Lab Coat or Impervious ClothingWear fire/flame resistant and impervious clothing.[2]
Respiratory Protection Full-face RespiratorRecommended if exposure limits are exceeded, or if irritation or other symptoms are experienced.[2] A NIOSH-approved respirator is required if work is not conducted in a fume hood or if dust/aerosols are generated.[4]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and maintain the chemical's stability.

Engineering Controls:

  • Always handle this compound in a well-ventilated area or within a certified chemical fume hood to minimize inhalation exposure.[2][5]

Safe Handling Practices:

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Store apart from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

Disposal Plan: Managing this compound Waste

The disposal of this compound and any contaminated materials should be treated as hazardous waste, in strict adherence to institutional and local regulations.

Waste Identification and Segregation:

  • Characterize the Waste: this compound waste should be classified as toxic and potentially reactive hazardous waste.[5]

  • Segregate: Do not mix this compound waste with other waste streams, especially incompatible materials. Collect it in a dedicated and properly labeled hazardous waste container.[5]

Decontamination and Disposal:

  • Contaminated Materials: Any materials, such as pipette tips, gloves, and paper towels, that come into contact with this compound should be disposed of as hazardous waste.[4]

  • Decontamination of Glassware: Glassware that has contained this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and treated as hazardous waste.[5]

  • Spill Residues: In the event of a spill, contain and collect the material using spark-proof tools and place it in the designated hazardous waste container.[5]

Storage Pending Disposal:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5]

Below is a workflow diagram illustrating the key procedural steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handle_weigh Weigh this compound prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction disp_waste Collect this compound Waste handle_reaction->disp_waste disp_ppe Dispose of Contaminated PPE handle_reaction->disp_ppe disp_glassware Decontaminate Glassware handle_reaction->disp_glassware disp_storage Store Waste for Pickup disp_waste->disp_storage disp_ppe->disp_storage disp_glassware->disp_storage

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinnoline
Reactant of Route 2
Cinnoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.